molecular formula C13H12N2O B168990 4-methyl-N-(2-pyridinyl)benzamide CAS No. 14547-80-9

4-methyl-N-(2-pyridinyl)benzamide

Cat. No.: B168990
CAS No.: 14547-80-9
M. Wt: 212.25 g/mol
InChI Key: BSVQSENXORJKSQ-UHFFFAOYSA-N
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Description

4-methyl-N-(2-pyridinyl)benzamide is a chemical compound designed for research purposes, particularly in the field of oncology and enzyme inhibition. It belongs to a class of N-pyridinyl benzamides, which are recognized in medicinal chemistry for their potential as core structures in the development of tyrosine kinase inhibitors (TKIs) . Kinase inhibitors are a major focus in cancer research, as they can interfere with specific signaling pathways that drive tumor growth and proliferation . Related benzamide compounds containing pyridinyl groups have demonstrated biological activity by acting as type II inhibitors, which bind to an inactive conformation of kinases, a mechanism shared by several established therapeutic agents . Furthermore, structurally similar molecules have been identified as inhibitors of specific kinases like MAPK14, which plays a role in cellular stress responses and is a potential target in disease pathology . The design of such compounds often aims to overcome drug resistance, a significant challenge in treatments for conditions like chronic myeloid leukemia . Research into compounds like 4-methyl-N-(2-pyridinyl)benzamide may provide valuable insights for the development of novel therapeutic strategies. The synthetic pathways for creating N-pyridinyl benzamides are an active area of methodological development in organic chemistry, underscoring their importance as research tools .

Properties

CAS No.

14547-80-9

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

4-methyl-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C13H12N2O/c1-10-5-7-11(8-6-10)13(16)15-12-4-2-3-9-14-12/h2-9H,1H3,(H,14,15,16)

InChI Key

BSVQSENXORJKSQ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC=N2

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC=N2

Other CAS No.

14547-80-9

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Stability of 4-methyl-N-(2-pyridinyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-methyl-N-(2-pyridinyl)benzamide is a molecule of significant interest within the landscape of medicinal chemistry and drug development. As a derivative of the N-aryl amide class, it possesses a structural scaffold that is a cornerstone in numerous biologically active compounds. This guide provides a comprehensive technical overview of its chemical properties, stability profile, and synthetic routes, tailored for researchers, scientists, and professionals in the field of drug development. The insights herein are grounded in established chemical principles and extrapolated from data on analogous structures to provide a robust predictive profile for this specific molecule.

Molecular Structure and Physicochemical Properties

The foundational structure of 4-methyl-N-(2-pyridinyl)benzamide consists of a 4-methylbenzoyl group attached to the nitrogen of a 2-aminopyridine ring. This arrangement imparts a unique combination of electronic and steric features that govern its chemical behavior.

The para-methyl group on the benzoyl ring is an electron-donating group through inductive and hyperconjugation effects. This subtle electron donation can influence the reactivity of the carbonyl group and the overall electron density of the aromatic system. The pyridine ring, with its electron-withdrawing nitrogen atom, modulates the nucleophilicity of the amide nitrogen.

A summary of the predicted and known physicochemical properties for 4-methyl-N-(2-pyridinyl)benzamide and its parent compound, N-(2-pyridinyl)benzamide, is presented below for comparative analysis.

PropertyN-(2-pyridinyl)benzamide4-methyl-N-(2-pyridinyl)benzamide (Predicted)Source
Molecular Formula C₁₂H₁₀N₂OC₁₃H₁₂N₂O[1]
Molecular Weight 198.22 g/mol 212.25 g/mol [1]
Appearance White to off-white solidWhite to off-white crystalline solid[2]
Melting Point ~85-88 °CSlightly higher than the unsubstituted analog due to increased molecular weight and potentially more efficient crystal packing. Expected to be in the range of 90-100 °C.
Solubility Soluble in organic solvents like DMSO and ethanol; limited solubility in water.[2]Expected to have similar solubility, with slightly increased lipophilicity due to the methyl group. Good solubility in dichloromethane, chloroform, and ethyl acetate; poor solubility in water.[3][4]
pKa Data not readily availableThe pyridine nitrogen will be basic, with a pKa likely in the range of 3-5. The amide proton is weakly acidic.
LogP 2.3 (Computed)Expected to be slightly higher than the unsubstituted analog, likely in the range of 2.5-3.0, indicating increased lipophilicity.[1]

Synthesis of 4-methyl-N-(2-pyridinyl)benzamide

The formation of the amide bond is the central transformation in the synthesis of 4-methyl-N-(2-pyridinyl)benzamide. Several reliable methods can be employed, ranging from classical to modern catalytic approaches.

Synthetic Workflow Overview

Synthesis_Workflow cluster_reactants Reactants cluster_methods Synthetic Methods 4-methylbenzoic_acid 4-Methylbenzoic Acid Method_A Method A: Schotten-Baumann 4-methylbenzoic_acid->Method_A Activation Method_B Method B: Catalytic Amidation 4-methylbenzoic_acid->Method_B 2-aminopyridine 2-Aminopyridine 2-aminopyridine->Method_A 2-aminopyridine->Method_B Product 4-methyl-N-(2-pyridinyl)benzamide Method_A->Product Method_B->Product

Caption: General synthetic approaches to 4-methyl-N-(2-pyridinyl)benzamide.

Experimental Protocols

Method A: Schotten-Baumann Reaction

This classical and robust method involves the reaction of an acyl chloride with an amine in the presence of a base.[5][6][7][8]

Step 1: Preparation of 4-methylbenzoyl chloride

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet, suspend 4-methylbenzoic acid (1.0 eq.) in thionyl chloride (2.0-3.0 eq.).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux for 1-2 hours, or until the evolution of gas (SO₂ and HCl) ceases.

  • Remove the excess thionyl chloride by distillation under reduced pressure to obtain crude 4-methylbenzoyl chloride.

Step 2: Amide Formation

  • Dissolve 2-aminopyridine (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask.

  • Add a tertiary amine base, such as triethylamine or pyridine (1.1-1.2 eq.), to the solution and cool to 0 °C in an ice bath.

  • Slowly add a solution of 4-methylbenzoyl chloride (1.05 eq.) in the same solvent to the stirred amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Method B: Catalytic Amidation

Modern catalytic methods offer milder reaction conditions and are often more environmentally benign. Boric acid and various transition metal complexes have been shown to catalyze the direct amidation of carboxylic acids and amines.[9][10][11][12]

  • In a reaction vessel, combine 4-methylbenzoic acid (1.0 eq.), 2-aminopyridine (1.1 eq.), and a catalytic amount of a suitable catalyst (e.g., boric acid, 5-10 mol%).

  • Add a high-boiling aprotic solvent such as toluene or xylene.

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the product by column chromatography or recrystallization.

Chemical Stability and Degradation Pathways

The stability of 4-methyl-N-(2-pyridinyl)benzamide is primarily dictated by the susceptibility of the amide bond to hydrolysis. Amide hydrolysis can occur under both acidic and basic conditions, although it is generally more resistant to hydrolysis than esters.[13][14][15]

Hydrolysis Pathway

Hydrolysis_Pathway cluster_conditions Hydrolysis Conditions cluster_products Hydrolysis Products Amide 4-methyl-N-(2-pyridinyl)benzamide Acid Acidic (H₃O⁺) Amide->Acid Base Basic (OH⁻) Amide->Base Carboxylic_Acid 4-Methylbenzoic Acid Acid->Carboxylic_Acid Amine 2-Aminopyridine Acid->Amine Base->Carboxylic_Acid Base->Amine

Caption: General hydrolysis pathway of 4-methyl-N-(2-pyridinyl)benzamide.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to a tetrahedral intermediate. Proton transfer and elimination of 2-aminopyridine yields the protonated 4-methylbenzoic acid. The pyridine nitrogen can also be protonated, which may influence the rate of hydrolysis. The electron-donating para-methyl group on the benzoyl ring slightly destabilizes the positive charge on the carbonyl carbon in the protonated intermediate, which may lead to a slightly slower rate of hydrolysis compared to the unsubstituted analog.

Base-Catalyzed Hydrolysis:

In the presence of a strong base, the hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The elimination of the 2-aminopyridinide anion is the rate-determining step, as it is a relatively poor leaving group. The electron-donating para-methyl group will slightly decrease the electrophilicity of the carbonyl carbon, potentially slowing down the initial nucleophilic attack and thus the overall rate of hydrolysis. The presence of the pyridine ring can also influence the reaction, as the pyridyl nitrogen can affect the basicity of the reaction medium.

Analytical Characterization

The structure and purity of 4-methyl-N-(2-pyridinyl)benzamide can be confirmed using a variety of standard analytical techniques.

TechniquePredicted Data for 4-methyl-N-(2-pyridinyl)benzamide
¹H NMR Methyl Protons: A singlet around δ 2.3-2.5 ppm. Benzoyl Protons: Two doublets in the aromatic region (δ 7.0-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring. Pyridinyl Protons: A set of multiplets in the aromatic region (δ 7.0-8.5 ppm). Amide Proton: A broad singlet, typically downfield (δ 8.5-10.5 ppm), which is exchangeable with D₂O.[16][17][18]
¹³C NMR Methyl Carbon: A signal around δ 20-22 ppm. Carbonyl Carbon: A signal in the range of δ 165-170 ppm. Aromatic Carbons: Multiple signals in the region of δ 110-155 ppm. Due to symmetry in the p-xylene-like benzoyl ring, fewer signals than the number of carbons would be expected for this portion of the molecule.[19][20][21]
IR Spectroscopy N-H Stretch: A sharp to moderately broad band around 3300-3400 cm⁻¹. C=O Stretch (Amide I): A strong, sharp absorption band in the region of 1650-1680 cm⁻¹. N-H Bend (Amide II): A band around 1520-1550 cm⁻¹. C-H Stretches (Aromatic and Methyl): Bands around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.[11][22][23]
Mass Spectrometry (ESI+) : Expected [M+H]⁺ ion at m/z 213.26.

Conclusion

4-methyl-N-(2-pyridinyl)benzamide is a synthetically accessible molecule with a predictable set of physicochemical properties and stability characteristics. Its synthesis can be reliably achieved through well-established amidation protocols. The stability of the molecule is primarily governed by the hydrolysis of the amide bond, which is influenced by the electronic nature of both the substituted benzoyl and the pyridinyl rings. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this and related N-aryl amides, facilitating further investigation into their potential applications.

References

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  • ResearchGate. (n.d.). The Infrared Spectra of Primary Amides, Part 2. Deuteration of Benzamide and Hydrogen Bonding Effects of Ortho Alkoxybenzamides.
  • CymitQuimica. (n.d.). CAS 4589-12-2: N-(pyridin-2-yl)benzamide.
  • BenchChem. (2025). Solubility Profile of N,N-Dibenzyltridecanamide in Organic Solvents: A Technical Guide.
  • Catalytic Amid
  • PubChem. (n.d.). N-(pyridin-2-yl)benzamide.
  • Quora. (2021, October 30). How many signals are expected in the 13C NMR spectra of o-, m and p-xylene, and why?.
  • Structure-Acidity-IR Spectra Correlations for p-Substituted N-Phenylsulfonylbenzamides. (2004, March 31).
  • Arkat USA. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
  • Formation of amides: one-pot condensation of carboxylic acids and amines medi
  • Predicting 13C NMR Spectra by DFT Calcul
  • Mestrelab Research. (2024, December 9). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs).
  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy.
  • SciSpace. (2014, December 13).
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  • Amidation of Carboxylic Acids with Amines by Nb₂O₅ as a Reusable Lewis Acid C
  • Prediction of Melting Points for the Substituted Benzenes: A QSPR Approach. (1997, September 22).
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Sources

4-methyl-N-(2-pyridinyl)benzamide CAS number and molecular identifiers

Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Technical Guide: 4-Methyl-N-(2-pyridinyl)benzamide (CAS 14547-80-9) – Molecular Identifiers, Synthesis, and Analytical Profiling

Executive Summary

As a Senior Application Scientist in pharmaceutical development, identifying, synthesizing, and validating trace impurities is paramount to ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). One such critical compound is 4-methyl-N-(2-pyridinyl)benzamide (CAS 14547-80-9). Widely recognized in pharmacopeial monographs as 1[1], this compound serves as a vital reference standard for quality control in the manufacturing of imidazo[1,2-a]pyridine-based sedative-hypnotics.

This guide provides a holistic, mechanistic understanding of the compound, exploring its molecular identifiers, the causality behind its formation, a self-validating synthesis protocol for generating reference standards, and the analytical framework required for its quantification.

Molecular Identifiers and Physicochemical Data

Before initiating any synthetic or analytical workflow, it is crucial to establish the exact molecular parameters of the target analyte. Table 1 summarizes the core quantitative and structural identifiers for 4-methyl-N-(2-pyridinyl)benzamide[2].

Table 1: Molecular Identifiers & Physicochemical Properties

PropertyValue
Chemical Name 4-methyl-N-(2-pyridinyl)benzamide
CAS Number 14547-80-9
Molecular Formula C13H12N2O
Molecular Weight 212.25 g/mol
Accurate Mass 212.095 Da
SMILES Cc1ccc(cc1)C(=O)Nc2ccccn2
InChI InChI=1S/C13H12N2O/c1-10-5-7-11(8-6-10)13(16)15-12-4-2-3-9-14-12/h2-9H,1H3,(H,14,15,16)
Common Synonyms Zolpidem Impurity 5, 4-Methyl-N-(pyridin-2-yl)benzamide

Mechanistic Causality: Origin of the Impurity

In the synthesis of Zolpidem, the core imidazo[1,2-a]pyridine ring is typically constructed using 2-amino-5-methylpyridine as a primary starting material. However, commercial grades of 2-amino-5-methylpyridine often contain trace amounts of 2-aminopyridine (lacking the 5-methyl group). During subsequent acylation or coupling steps involving p-toluoyl derivatives (such as 4-methylbenzoyl chloride), this unmethylated contaminant undergoes competitive amidation, yielding3[3].

Understanding this causality dictates our control strategy: by synthesizing this specific amide de novo, we can use it as an external standard to calibrate High-Performance Liquid Chromatography (HPLC) methods, ensuring the final API is .

Experimental Workflow: De Novo Synthesis of the Reference Standard

To utilize 4-methyl-N-(2-pyridinyl)benzamide as a certified reference material (CRM), it must be synthesized with >99% purity. The following protocol is designed as a self-validating system —incorporating in-process controls (IPCs) that confirm reaction trajectory before proceeding to the next step.

Workflow N1 Step 1: Reagent Preparation 2-Aminopyridine + Pyridine in DCM N2 Step 2: Acylation Dropwise addition of 4-Methylbenzoyl Chloride N1->N2 0-5 °C, N2 atmosphere N3 Step 3: Reaction Monitoring HPLC-UV (In-process control) N2->N3 Stir 2h at RT N4 Step 4: Quenching & Extraction Aq. NaHCO3 wash, organic phase separation N3->N4 Conversion >98% N5 Step 5: Purification Recrystallization or Flash Chromatography N4->N5 Evaporate DCM N6 Final Product 4-methyl-N-(2-pyridinyl)benzamide (>99% Purity) N5->N6 Analytical Validation

Experimental workflow for the synthesis of 4-methyl-N-(2-pyridinyl)benzamide.

Self-Validating Synthesis Protocol

Objective: Amidation of 2-aminopyridine with 4-methylbenzoyl chloride.

  • Step 1: Reagent Preparation & Activation

    • Action: Dissolve 1.0 equivalent (eq) of 2-aminopyridine in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Add 1.5 eq of anhydrous pyridine.

    • Causality: Pyridine acts as an acid scavenger. If the HCl byproduct is not neutralized, it will protonate the basic pyridine nitrogen of the starting material, rendering it non-nucleophilic and stalling the reaction.

    • Validation Check: The solution should remain clear and colorless. Any turbidity indicates moisture contamination.

  • Step 2: Controlled Acylation

    • Action: Cool the mixture to 0–5 °C using an ice bath. Add 1.1 eq of 4-methylbenzoyl chloride dropwise over 30 minutes.

    • Causality: The exothermic nature of acyl chloride addition can lead to di-acylation (forming an imide) if the temperature spikes. Dropwise addition at 0 °C kinetically favors mono-acylation.

    • Validation Check: A slight yellowing of the solution and a mild exotherm confirm the initiation of the coupling reaction.

  • Step 3: Reaction Maturation & IPC

    • Action: Remove the ice bath and stir at room temperature for 2 hours.

    • Causality: Allowing the reaction to reach ambient temperature ensures complete consumption of the sterically hindered amine.

    • Validation Check (IPC): Withdraw a 10 µL aliquot, quench in methanol, and analyze via TLC (Hexane:Ethyl Acetate 1:1). The disappearance of the 2-aminopyridine spot (visualized under UV 254 nm) validates completion.

  • Step 4: Quenching and Isolation

    • Action: Quench the reaction with saturated aqueous NaHCO3. Separate the organic DCM layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Causality: NaHCO3 neutralizes residual acyl chloride and pyridine hydrochloride salts, partitioning them into the aqueous phase while the hydrophobic amide remains in the organic phase.

    • Validation Check: The crude product should precipitate as an off-white solid upon solvent removal.

  • Step 5: Purification

    • Action: Recrystallize the crude solid from hot ethanol/water (80:20).

    • Causality: Recrystallization exploits the differential solubility of the mono-amide versus trace di-acylated byproducts, ensuring pharmacopeial-grade purity.

Analytical Validation System

To certify the synthesized 4-methyl-N-(2-pyridinyl)benzamide, a robust analytical framework is required to 2[2].

  • HPLC-UV Method Parameters:

    • Column: C18 Reverse Phase (150 mm × 4.6 mm, 3.5 µm).

    • Mobile Phase: Gradient elution of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

    • Causality: Formic acid suppresses the ionization of the amide nitrogen, preventing peak tailing and ensuring a sharp, symmetrical peak for accurate integration.

    • Detection: UV at 254 nm (optimal for the extended conjugation of the benzamide system).

  • LC-MS/MS Confirmation:

    • Ionization: ESI (Electrospray Ionization) in positive mode.

    • Expected[M+H]+: 213.10 m/z.

    • Causality: The precise mass confirms the molecular formula (C13H12N2O), while MS/MS fragmentation will yield a characteristic m/z 119 ion (corresponding to the 4-methylbenzoyl cation), validating the structural connectivity.

Conclusion

The identification and synthesis of 4-methyl-N-(2-pyridinyl)benzamide (CAS 14547-80-9) is a prime example of applied chemical causality in pharmaceutical quality control. By understanding the mechanistic origins of this impurity and employing self-validating synthetic and analytical protocols, laboratories can ensure the highest standards of drug safety and efficacy.

References

  • Title: Zolpidem Nitroso Impurity 1 (Includes CAS 14547-80-9 Data) Source: Cleanchem Laboratories URL: [Link]

Sources

Therapeutic potential of N-(2-pyridinyl)benzamide derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Title: Therapeutic Potential of N-(2-Pyridinyl)benzamide Derivatives in Medicinal Chemistry: From Covalent Kinase Inhibitors to Neuroimaging Radioligands

Executive Summary As a highly versatile pharmacophore, the N-(2-pyridinyl)benzamide scaffold has emerged as a cornerstone in modern medicinal chemistry. Its unique electronic properties and robust hydrogen bond donor-acceptor network enable precise target engagement across diverse biological systems. This technical whitepaper explores the mechanistic pharmacology, scalable synthetic methodologies, and formulation strategies of N-(2-pyridinyl)benzamide derivatives, focusing on their dual utility as irreversible kinase inhibitors in oncology and highly specific radioligands in neuropharmacology.

Mechanistic Pharmacology & Target Engagement

Covalent BTK Inhibition: The Acalabrutinib Paradigm

Acalabrutinib, a second-generation, highly selective Bruton’s Tyrosine Kinase (BTK) inhibitor, represents the clinical pinnacle of the N-(2-pyridinyl)benzamide class[1]. Unlike first-generation inhibitors, the N-(2-pyridinyl)benzamide tail of acalabrutinib inserts deeply into the BTK hinge region.

Causality in Design: The rigid benzamide linker precisely orients the electrophilic but-2-ynamide warhead, facilitating an irreversible covalent bond with the sulfhydryl group of Cys481 within the BTK active site. This targeted engagement halts the phosphorylation of PLCγ2, thereby neutralizing the B-cell antigen receptor (BCR) signaling cascade and arresting malignant B-cell proliferation[1].

G BCR B-Cell Receptor (BCR) SYK SYK Kinase BCR->SYK Activates BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK Phosphorylates PLCg2 PLCγ2 Activation BTK->PLCg2 Activates Inhibitor Acalabrutinib (N-(2-pyridinyl)benzamide) Inhibitor->BTK Covalent Binding (Cys481) NFkB NF-κB Pathway PLCg2->NFkB Calcium Flux Proliferation Malignant B-Cell Proliferation NFkB->Proliferation Transcription

Fig 1. BCR-BTK signaling cascade and targeted covalent inhibition by Acalabrutinib.

Neuroimaging Radioligands: 5-HT1A Receptor Antagonism

Beyond oncology, the N-(2-pyridinyl)benzamide motif is instrumental in mapping the central nervous system. Derivatives such as p-[18F]MPPF and p-MPPI are potent, highly specific 5-HT1A receptor antagonists[2][3]. When radiolabeled, these compounds serve as critical Positron Emission Tomography (PET) tracers. Following intravenous injection, p-[18F]MPPF demonstrates high accumulation in the hippocampus and cerebral cortex, providing quantifiable visualization of serotonergic neurotransmission[3][4].

Synthetic Methodologies & Scale-Up

Transitioning N-(2-pyridinyl)benzamide derivatives from bench to commercial scale requires overcoming significant synthetic bottlenecks, particularly concerning chiral purity and chromatographic reliance[5].

Protocol 1: Suzuki-Miyaura Coupling for N-(2-pyridinyl)benzamide Synthesis

The critical bond formation in acalabrutinib synthesis involves coupling the imidazo[1,5-a]pyrazine core with the N-(2-pyridinyl)benzamide moiety[1]. This self-validating protocol ensures high stoichiometric yield and minimizes residual palladium.

  • Reagent Preparation: Charge a clean, dry reactor with N-Cbz-1-bromo-3-[2(S)-pyrrolidinyl]imidazo[1,5-a]pyrazin-8-amine (1.0 eq) and (4-(2-pyridylcarbamoyl)phenyl)boronic acid (1.2 eq)[1].

  • Catalyst Loading & Degassing: Add PdCl2(dppf) (0.05 eq) and K2CO3 (2.0 eq) in a 1,4-dioxane/water solvent system[1].

    • Causality: The solvent must be rigorously sparged with nitrogen for 30 minutes prior to catalyst addition. Oxygen exclusion is critical to prevent the oxidative degradation of the Pd(0) active species into inactive Pd(II) black, which would prematurely terminate the catalytic cycle.

  • Reaction Execution: Heat the mixture to 140 °C under microwave irradiation (or standard reflux for scale-up)[1]. Monitor via LCMS. The reaction is deemed complete when the starting bromide mass is consumed and the target mass [M+H]+ is dominant.

  • Workup & Validation: Filter the crude mixture through a pad of Celite to sequester palladium particulates. Extract with dichloromethane and wash sequentially with 2N NaOH and brine to remove unreacted boronic acid and inorganic salts[1]. Dry the organic layer over MgSO4 and concentrate in vacuo.

Workflow Start Brominated Imidazopyrazine Intermediate Coupling Suzuki-Miyaura Coupling PdCl2(dppf), K2CO3, Dioxane Start->Coupling Boronic (4-(2-pyridylcarbamoyl)phenyl) boronic acid Boronic->Coupling Deprotection Cbz Deprotection HBr/Acetic Acid Coupling->Deprotection LCMS Verification Acylation Acylation with 2-Butynoic Acid Deprotection->Acylation Free Amine Isolation Final Acalabrutinib (Active API) Acylation->Final Warhead Addition

Fig 2. Scalable synthetic workflow for Acalabrutinib highlighting the Suzuki coupling.

Physicochemical Properties & Formulation

The free base forms of N-(2-pyridinyl)benzamide derivatives often suffer from pH-dependent solubility, complicating oral bioavailability. Rational salt selection is imperative for clinical viability. For acalabrutinib, the maleate monohydrate salt was developed to bypass the dissolution limitations of the free base and the hygroscopicity of the phosphate salt[6].

Table 1: Comparative Physicochemical Data of Acalabrutinib Salts

Salt FormDissolution in SGF (pH 1.2)Stability (Thermal/Moisture)Key Degradation Product Identified
Free Base (Form A) Poor / Highly VariableHighMinimal
Phosphate Salt ModerateHygroscopic (DVS > 5%)N/A[6]
Maleate Monohydrate Excellent (>90% in 15 min)Highly Stable4-{3-[(2S)-1-acetoacetyl-2-pyrrolidinyl]-8-aminoimidazo[1,5-a]pyrazin-1-yl}-N-(2-pyridinyl)benzamide[6]

Preclinical Evaluation: Radiosynthesis Protocol

For neuroimaging applications, the rapid synthesis of short-lived isotopes is a race against radioactive decay. The following protocol details the synthesis of the PET tracer p-[18F]MPPF[3][4].

Protocol 2: High-Yield Radiosynthesis of p-[18F]MPPF
  • Isotope Activation: Trap cyclotron-produced [18F]fluoride on a QMA cartridge. Elute into a reaction vessel using a solution of Kryptofix 222 and K2CO3 in acetonitrile/water[3][4].

    • Causality: Kryptofix 222 acts as a cryptand, selectively encapsulating potassium ions. This leaves the [18F]fluoride ion "naked" and highly nucleophilic, drastically accelerating the subsequent substitution reaction[3][4].

  • Nucleophilic Substitution: Add the nitro precursor of MPPF. Subject the vessel to microwave heating at 500 W for exactly 3 minutes[3][4].

    • Causality: Microwave irradiation ensures rapid, homogeneous heating, maximizing the radiochemical yield before the 18F isotope (t1/2 = 109.8 min) undergoes significant decay[3][4].

  • Purification & Formulation: Perform baseline separation via a semipreparative HPLC C18 column to isolate p-[18F]MPPF from the unreacted nitro derivative. Pass the purified fraction through a Sep-Pak cartridge for rapid solvent exchange into a physiological buffer[3][4]. This yields the radiopharmaceutical with a 25% radiochemical yield (EOS) and a specific radioactivity of 1-5 Ci/µmol[3][4].

References

  • Processes for the preparation of 4-{8-amino-3-[(2s)-1-(but-2-ynoyl)-pyrrolidin-2-yl]imidazo[1,5-a]-pyrazin-1-yl}n-(pyridin-2-yl)
  • Source: Google Patents (WO2021255246A1)
  • High-yield radiosynthesis and preliminary in vivo evaluation of p-[18F]MPPF, a fluoro analog of WAY-100635 Source: ORBi - ULiège / PubMed URL
  • rINN - New Drug Approvals (Acalabrutinib Chemistry & Mechanism)
  • Synthesis And Evaluation of 4-(2'-Methoxyphenyl)-1-[2'-[N-(2''-pyridinyl)- p-iodobenzamido]ethyl]piperazine (p-MPPI)

Sources

An In-depth Technical Guide to 4-methyl-N-(2-pyridinyl)benzamide: Physicochemical Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-methyl-N-(2-pyridinyl)benzamide is a chemical compound belonging to the class of benzamides and pyridines. Its structure, featuring a methyl-substituted benzoyl group linked to an aminopyridine, makes it a molecule of significant interest in medicinal chemistry and materials science. Benzamide derivatives are known to exhibit a wide range of biological activities and are core components in numerous pharmaceuticals.[1][2][3] This guide provides a comprehensive overview of the fundamental physicochemical properties, a detailed synthesis protocol, and characterization methods for 4-methyl-N-(2-pyridinyl)benzamide, aimed at professionals in research and development.

Physicochemical Properties and Structural Information

A precise understanding of a molecule's physicochemical properties is foundational for any research or development endeavor. These properties dictate its behavior in both biological and chemical systems.

PropertyValueSource
Molecular Formula C13H12N2OPubChem[4]
Molecular Weight 212.25 g/mol PubChem[4]
Monoisotopic Mass 212.09496 DaPubChem[4]
SMILES String CC1=CC=C(C=C1)C(=O)NC2=CC=CC=N2PubChem[4]
Predicted XlogP 2.6PubChem[4]

The structure of 4-methyl-N-(2-pyridinyl)benzamide is depicted in the following diagram:

Caption: Chemical structure of 4-methyl-N-(2-pyridinyl)benzamide.

Synthesis of 4-methyl-N-(2-pyridinyl)benzamide

The synthesis of 4-methyl-N-(2-pyridinyl)benzamide is typically achieved through the formation of an amide bond between 4-methylbenzoyl chloride and 2-aminopyridine. This is a common and effective method for creating N-aryl amides.

Experimental Protocol: Acylation of 2-aminopyridine

This protocol is based on well-established methods for amide bond formation.[5]

Materials:

  • 4-methylbenzoyl chloride

  • 2-aminopyridine

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et3N) or Pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-aminopyridine (1.0 eq.) in anhydrous dichloromethane. Add triethylamine (1.2 eq.) or pyridine (2.0 eq.) as a base to scavenge the HCl byproduct.

  • Addition of Acyl Chloride: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of 4-methylbenzoyl chloride (1.1 eq.) in anhydrous dichloromethane dropwise to the stirred solution of 2-aminopyridine.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Washing: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Caption: Workflow for the synthesis of 4-methyl-N-(2-pyridinyl)benzamide.

Spectroscopic Characterization

The structural identity and purity of the synthesized 4-methyl-N-(2-pyridinyl)benzamide should be confirmed using standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the pyridine and benzene rings, a singlet for the methyl group protons, and a broad singlet for the amide N-H proton.

    • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon, the aromatic carbons, and the methyl carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the amide group (around 3300 cm⁻¹), the C=O stretching of the amide carbonyl (around 1650 cm⁻¹), and C-H stretching of the aromatic and methyl groups.[6][7]

  • Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak [M]+ or a protonated molecular ion peak [M+H]+ corresponding to the calculated molecular weight.

Potential Applications in Research and Drug Development

While specific applications for 4-methyl-N-(2-pyridinyl)benzamide are not extensively documented in publicly available literature, its structural motifs are present in molecules with significant biological activities. This suggests its potential as a scaffold or intermediate in drug discovery.

  • Kinase Inhibition: The benzamide and pyridine moieties are found in various kinase inhibitors, which are a major class of anti-cancer drugs.[8][9]

  • Hedgehog Signaling Pathway Inhibition: Derivatives of 4-(2-pyrimidinylamino)benzamide have been investigated as potent inhibitors of the Hedgehog signaling pathway, which is implicated in several cancers.[2]

  • Histone Deacetylase (HDAC) Inhibition: N-(2-amino-4-pyridyl) benzamide derivatives have been explored as HDAC inhibitors, another important target in cancer therapy.[10]

  • Glucokinase Activation: Benzamide derivatives have been studied as glucokinase activators for the potential treatment of type 2 diabetes.[3]

The synthesis and characterization of 4-methyl-N-(2-pyridinyl)benzamide and its derivatives could therefore be a valuable starting point for the development of novel therapeutic agents.

References

  • PubChem. (n.d.). 4-methyl-n-(pyridin-2-yl)benzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2016). The Synthesis and Characterisation of 2-methyl-N- ((4-methylpyridine-2-yl)carbamothiol)benzamide: Its Preparation with Antibacterial Study. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra for 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide. Retrieved from [Link]

  • PubMed. (2016). Discovery of novel 4-(2-pyrimidinylamino)benzamide derivatives as highly potent and orally available hedgehog signaling pathway inhibitors. Retrieved from [Link]

  • PubMed Central. (2022). Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. Retrieved from [Link]

  • Google Patents. (1998). CRYSTAL MODIFICATION OF A N-PHENYL-2-PYRIMIDINEAMINE DERIVATIVE, PROCESSES FOR ITS MANUFACTURE AND ITS USE.
  • Google Patents. (n.d.). N-(2-amino-4-pyridyl) benzamide derivatives and uses thereof.
  • PubChem. (n.d.). 4-(Chloromethyl)-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide. Retrieved from [Link]

Sources

A Technical Guide to Pharmacophore Modeling of 4-methyl-N-(2-pyridinyl)benzamide Scaffolds for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 4-methyl-N-(2-pyridinyl)benzamide scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This in-depth technical guide provides a comprehensive framework for the application of pharmacophore modeling in the discovery and optimization of novel drug candidates based on this scaffold. As a Senior Application Scientist, this document moves beyond a simple recitation of steps to explain the underlying scientific rationale and best practices, ensuring a robust and validated modeling workflow. We will explore both ligand-based and structure-based approaches, detailing experimental protocols, data presentation, and the generation of predictive models for virtual screening and lead optimization. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry to accelerate their discovery pipelines.

Introduction: The Significance of the 4-methyl-N-(2-pyridinyl)benzamide Scaffold

The N-pyridinylbenzamide core is a versatile pharmacophore found in a variety of biologically active compounds. Derivatives of this scaffold have been identified as potent inhibitors of several key drug targets, including histone deacetylases (HDACs), p38 MAP kinase, and modulators of ion channels like KCNQ2/Q3.[1][2][3][4][5][6][7] The 4-methyl substitution on the benzamide ring can influence the molecule's conformation, metabolic stability, and interaction with the target protein, making it a critical component of the structure-activity relationship (SAR).

Pharmacophore modeling is a powerful computational technique that distills the complex three-dimensional (3D) chemical information of a molecule into a simplified representation of its essential interaction features.[8][9] A pharmacophore model defines the spatial arrangement of features such as hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and charged centers that are critical for biological activity.[9] This guide will utilize the 4-methyl-N-(2-pyridinyl)benzamide scaffold as a case study to illustrate the principles and practical application of pharmacophore modeling in a drug discovery campaign. For the purpose of this guide, we will hypothesize that a series of 4-methyl-N-(2-pyridinyl)benzamide derivatives have been identified as inhibitors of Histone Deacetylase 2 (HDAC2), a validated target in oncology.[1][6][10]

Foundational Principles: Ligand-Based vs. Structure-Based Approaches

The choice between ligand-based and structure-based pharmacophore modeling depends on the available information about the biological target.[9][11]

  • Ligand-Based Pharmacophore Modeling: This approach is employed when the 3D structure of the target protein is unknown or a high-quality co-crystal structure with a ligand is unavailable.[9][11][12] The model is generated by analyzing a set of known active and inactive molecules to identify the common chemical features responsible for their biological activity.[12]

  • Structure-Based Pharmacophore Modeling: When a high-resolution 3D structure of the protein-ligand complex is available (e.g., from X-ray crystallography or cryo-EM), a structure-based model can be developed.[13][14] This method directly maps the key interactions between the ligand and the active site of the protein, providing a more precise and target-specific pharmacophore.[13]

This guide will detail the workflow for both approaches, providing a comprehensive understanding of their respective strengths and applications.

Ligand-Based Pharmacophore Modeling Workflow

In this section, we will outline a detailed, step-by-step protocol for generating and validating a ligand-based pharmacophore model for our hypothetical series of 4-methyl-N-(2-pyridinyl)benzamide HDAC2 inhibitors.

Data Compilation and Preparation

The foundation of a robust ligand-based model is a high-quality dataset of molecules with reliable biological activity data.

Experimental Protocol:

  • Training Set Selection: Compile a set of at least 20-30 structurally diverse 4-methyl-N-(2-pyridinyl)benzamide derivatives with a wide range of HDAC2 inhibitory activity (IC50 values). The training set should include highly active, moderately active, and inactive compounds.

  • Test Set Selection: From the compiled dataset, set aside a separate test set of molecules (typically 20-30% of the total dataset) that will not be used in model generation. This set is crucial for external validation of the final pharmacophore model.

  • Data Curation: Ensure the accuracy of the 2D structures and associated IC50 values. Convert IC50 values to pIC50 (-logIC50) for a more linear distribution of activity.

  • Ligand Preparation: For each molecule in the training and test sets, generate a set of low-energy 3D conformations using a suitable conformational analysis tool. This step is critical as it explores the possible shapes the molecule can adopt to bind to the target.[15]

Table 1: Hypothetical Dataset of 4-methyl-N-(2-pyridinyl)benzamide Derivatives and their HDAC2 Inhibitory Activity

Compound IDStructureIC50 (nM)pIC50Set
Mpb-01 4-methyl-N-(2-pyridinyl)benzamide507.30Training
Mpb-02 2-fluoro-4-methyl-N-(2-pyridinyl)benzamide257.60Training
Mpb-03 4-methyl-N-(4-methyl-2-pyridinyl)benzamide1506.82Training
Mpb-04 3-chloro-4-methyl-N-(2-pyridinyl)benzamide807.10Training
Mpb-05 4-methyl-N-(5-bromo-2-pyridinyl)benzamide157.82Training
Mpb-06 4-ethyl-N-(2-pyridinyl)benzamide5006.30Training
Mpb-07 4-methyl-N-(2-pyridinyl)benzenesulfonamide>10000<5.00Training (Inactive)
Mpb-08 4-methyl-N-(3-pyridinyl)benzamide25005.60Training
Mpb-09 2,3-difluoro-4-methyl-N-(2-pyridinyl)benzamide357.46Test
Mpb-10 4-methyl-N-(6-chloro-2-pyridinyl)benzamide457.35Test
Mpb-11 4-methoxy-N-(2-pyridinyl)benzamide12005.92Test
Mpb-12 N-(2-pyridinyl)benzamide8006.10Test
Pharmacophore Model Generation and Selection

The goal of this step is to identify the common 3D arrangement of pharmacophoric features present in the active molecules of the training set.

Experimental Protocol:

  • Feature Identification: Identify the key pharmacophoric features in the training set molecules. For the 4-methyl-N-(2-pyridinyl)benzamide scaffold, these typically include:

    • Hydrogen Bond Acceptors (HBA)

    • Hydrogen Bond Donors (HBD)

    • Aromatic Rings (AR)

    • Hydrophobic (HY) regions

  • Hypothesis Generation: Use a pharmacophore generation algorithm (e.g., HypoGen) to generate a set of pharmacophore hypotheses.[1] The algorithm will align the conformations of the active molecules and identify common feature arrangements.

  • Scoring and Ranking: The generated hypotheses are scored based on their ability to correctly map the active molecules and their correlation with the biological activity data. The best hypothesis is typically the one with the highest correlation coefficient and the lowest root-mean-square deviation (RMSD).

Ligand_Based_Workflow cluster_data Data Preparation cluster_model Model Generation cluster_validation Validation Data Active & Inactive Ligands Conformers Generate 3D Conformations Data->Conformers Align Align Molecules & Identify Features Conformers->Align Hypotheses Generate Hypotheses Align->Hypotheses Rank Score & Rank Hypotheses Hypotheses->Rank TestSet Screen Test Set & Decoy Set Rank->TestSet Metrics Calculate Validation Metrics TestSet->Metrics FinalModel Validated Pharmacophore Model Metrics->FinalModel Select Best Model

Caption: Ligand-Based Pharmacophore Modeling Workflow.

Pharmacophore Model Validation

Validation is a critical step to ensure that the generated pharmacophore model is predictive and not a result of chance.[16]

Experimental Protocol:

  • Internal Validation: Techniques like leave-one-out or cross-validation are used to assess the robustness of the model with the training set data.[16]

  • External Validation: The best-ranked pharmacophore hypothesis is used to screen the external test set and a decoy set (a set of molecules with similar physicochemical properties to the actives but presumed to be inactive).

  • Performance Metrics: The performance of the model is evaluated using several statistical metrics:[11][16][17][18][19]

    • Enrichment Factor (EF): Measures how many more active compounds are found in the top fraction of a screened database compared to a random selection.

    • Goodness of Hit (GH) Score: A metric that combines the percentage of active compounds retrieved in the hit list and the enrichment of active compounds.

    • Receiver Operating Characteristic (ROC) Curve: A plot of the true positive rate against the false positive rate, with the area under the curve (AUC) indicating the model's predictive power.

Table 2: Validation Metrics for the Top-Ranked Pharmacophore Hypothesis

MetricValueInterpretation
Enrichment Factor (Top 1%) 25.4The model is 25.4 times better than random at finding actives in the top 1% of the database.
Goodness of Hit (GH) Score 0.85A score between 0.8 and 1.0 indicates a very good model.[19]
ROC AUC 0.92An AUC > 0.9 indicates excellent predictive ability.

Structure-Based Pharmacophore Modeling Workflow

Assuming a crystal structure of HDAC2 in complex with a 4-methyl-N-(2-pyridinyl)benzamide analog is available (e.g., from the Protein Data Bank), a structure-based pharmacophore model can be developed.

Protein and Ligand Preparation

Proper preparation of the protein-ligand complex is essential for accurate pharmacophore generation.

Experimental Protocol:

  • Obtain Crystal Structure: Download the PDB file of the HDAC2-ligand complex.

  • Protein Preparation:

    • Remove water molecules that are not involved in key interactions.

    • Add hydrogen atoms and assign correct protonation states to the amino acid residues.

    • Optimize the hydrogen bond network.

  • Ligand Preparation:

    • Verify the bond orders and formal charges of the co-crystallized ligand.

    • Minimize the ligand within the active site to relieve any steric clashes.

Pharmacophore Feature Generation

The pharmacophore features are derived directly from the interactions observed in the protein-ligand complex.

Experimental Protocol:

  • Interaction Analysis: Identify all significant interactions between the ligand and the active site residues of HDAC2. These include:

    • Hydrogen bonds

    • Ionic interactions

    • Hydrophobic contacts

    • Aromatic (pi-pi) stacking

  • Feature Mapping: Convert these interactions into pharmacophoric features. For example, a hydrogen bond between the ligand's carbonyl oxygen and a backbone NH of an amino acid will be represented as a hydrogen bond acceptor feature.

  • Exclusion Volumes: Define exclusion volumes based on the shape of the active site to prevent the retrieval of molecules that would clash with the protein.

Structure_Based_Workflow cluster_prep Preparation cluster_generation Model Generation cluster_application Application PDB Protein-Ligand Complex (PDB) Prepare Prepare Protein & Ligand PDB->Prepare Interactions Analyze Key Interactions Prepare->Interactions Features Map Features & Exclusion Volumes Interactions->Features Screening Virtual Screening Features->Screening Docking Post-Screening Docking Screening->Docking Hits Potential Lead Compounds Docking->Hits Prioritize Hits

Caption: Structure-Based Pharmacophore Modeling Workflow.

Application in Virtual Screening and Lead Optimization

A validated pharmacophore model serves as a powerful 3D query for virtual screening of large compound libraries to identify novel hits with the desired biological activity.[11][20]

Experimental Protocol for Virtual Screening:

  • Database Preparation: Prepare a multi-conformer database of commercially available or in-house compounds.

  • Pharmacophore Screening: Use the validated pharmacophore model to screen the database. Molecules that match the pharmacophore features and their spatial constraints are retained as hits.

  • Filtering: Apply drug-likeness filters (e.g., Lipinski's Rule of Five) and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) property predictions to the hit list to prioritize compounds with favorable pharmacokinetic profiles.[11]

  • Molecular Docking: Perform molecular docking of the filtered hits into the active site of the target protein (if the structure is known) to refine the hit list and predict binding poses.

  • Hit Selection: Select a diverse set of the top-ranking hits for experimental validation.

For lead optimization, the pharmacophore model can guide the design of new analogs with improved potency and selectivity by highlighting the key features that need to be maintained or modified.

Conclusion

Pharmacophore modeling is an indispensable tool in modern drug discovery. This technical guide has provided a comprehensive overview of the principles and practical workflows for both ligand-based and structure-based pharmacophore modeling, using the 4-methyl-N-(2-pyridinyl)benzamide scaffold as a relevant case study. By following the detailed protocols for data preparation, model generation, rigorous validation, and application in virtual screening, researchers can significantly enhance the efficiency and effectiveness of their drug discovery efforts. The key to success lies in the careful selection of high-quality data, the application of sound scientific principles, and the thorough validation of the resulting models.

References

  • Ligand Based Pharmacophore Modeling and Virtual Screening Studies to Design Novel HDAC2 Inhibitors. (n.d.). PMC. Retrieved March 4, 2026, from [Link]

  • Drug Design by Pharmacophore and Virtual Screening Approach. (n.d.). PMC. Retrieved March 4, 2026, from [Link]

  • Ligand based pharmacophore modelling of anticancer histone deacetylase inhibitors. (2010, June 21). Academic Journals. Retrieved March 4, 2026, from [Link]

  • Search for the Pharmacophore of Histone Deacetylase Inhibitors Using Pharmacophore Query and Docking Study. (n.d.). PMC. Retrieved March 4, 2026, from [Link]

  • Pharmacophore modeling | Medicinal Chemistry Class Notes |... (2025, August 15). Fiveable. Retrieved March 4, 2026, from [Link]

  • Structure-based Pharmacophore Modeling. (n.d.). Protheragen. Retrieved March 4, 2026, from [Link]

  • Dynamic Structure-Based Pharmacophore Model Development: A New and Effective Addition in the Histone Deacetylase 8 (HDAC8) Inhibitor Discovery. (2011, December 19). PubMed Central. Retrieved March 4, 2026, from [Link]

  • Pharmacophore Modeling and Mapping | Methodology & Protocol. (n.d.). Genomatics. Retrieved March 4, 2026, from [Link]

  • Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90 | ACS Omega. (2023, September 26). ACS Publications. Retrieved March 4, 2026, from [Link]

  • High-throughput virtual screening with e-pharmacophore and molecular s | DDDT. (2015, August 6). Dove Press. Retrieved March 4, 2026, from [Link]

  • Ligand based Pharmacophore Modeling Service. (n.d.). Creative Biolabs. Retrieved March 4, 2026, from [Link]

  • Novel Inhibitor of p38 MAP Kinase as an Anti-TNF-α Drug: Discovery of N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide (TAK-715) as a Potent and Orally Active Anti-Rheumatoid Arthritis Agent. (2005, August 23). ACS Publications. Retrieved March 4, 2026, from [Link]

  • Chapter 21. Pharmacophore Identification and Pseudo-Receptor Modeling. (n.d.). Retrieved March 4, 2026, from [Link]

  • Amide-based inhibitors of p38alpha MAP kinase. Part 1: discovery of novel N-pyridyl amide lead molecules. (2010, April 15). PubMed. Retrieved March 4, 2026, from [Link]

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  • Pharmacophore model validation by goodness-of-hit score (GH) score method. (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]

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  • Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products. (n.d.). PMC. Retrieved March 4, 2026, from [Link]

  • What is pharmacophore modeling and its applications? (2025, May 21). Patsnap Synapse. Retrieved March 4, 2026, from [Link]

  • M‐type KCNQ2–KCNQ3 potassium channels are modulated by the KCNE2 subunit. (n.d.). Scilit. Retrieved March 4, 2026, from [Link]

  • Mechanisms Underlying Modulation of Neuronal KCNQ2/KCNQ3 Potassium Channels by Extracellular Protons. (n.d.). PMC. Retrieved March 4, 2026, from [Link]

  • Synthesis, Biological Evaluation and in Silico Study of N-(2- and 3-Pyridinyl)benzamide Derivatives as Quorum Sensing Inhibitors against Pseudomonas aeruginosa. (2023, March 15). PubMed. Retrieved March 4, 2026, from [Link]

  • M-type KCNQ2-KCNQ3 potassium channels are modulated by the KCNE2 subunit. (2000, September 1). PubMed. Retrieved March 4, 2026, from [Link]

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  • KCNQ2 and KCNQ3 potassium channel subunits: molecular correlates of the M-channel. (n.d.). PubMed. Retrieved March 4, 2026, from [Link]

  • Calmodulin Is an Auxiliary Subunit of KCNQ2/3 Potassium Channels. (n.d.). PMC. Retrieved March 4, 2026, from [Link]

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Biological Activity and Toxicological Assessment of 4-methyl-N-(2-pyridinyl)benzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development, the biological activity of an Active Pharmaceutical Ingredient (API) is only half the narrative; the pharmacological and toxicological profile of its impurities dictates the safety and stability of the final formulation. 4-methyl-N-(2-pyridinyl)benzamide (CAS 14547-80-9), widely recognized in the industry as Zolpidem Impurity 5 , is a critical synthetic precursor and stress-degradation byproduct of the hypnotic drug zolpidem.

While the parent API is a potent positive allosteric modulator of the GABA-A receptor, Impurity 5 is pharmacologically inactive at this target. However, its structural classification as an aromatic amide necessitates rigorous genotoxic evaluation and trace-level analytical control. This whitepaper dissects the structural causality behind its biological inactivity, outlines the required toxicological assessment frameworks, and provides field-proven, self-validating protocols for its quantification and safety profiling.

Structural Causality and Pharmacological Logic

To understand why 4-methyl-N-(2-pyridinyl)benzamide lacks the sedative properties of zolpidem, we must analyze the structure-activity relationship (SAR) at the


 interface of the .

Zolpidem relies on a rigid imidazo[1,2-a]pyridine core. This fused bicyclic system locks the molecule into a planar conformation, allowing it to intercalate optimally into the receptor's hydrophobic pocket via precise


 stacking interactions with aromatic residues (e.g., Phe77).

Conversely, Impurity 5 is an open-chain benzamide . The presence of the amide bond introduces significant rotational freedom between the p-tolyl and pyridine rings. When attempting to dock into the GABA-A receptor, this flexibility incurs a massive entropic penalty . Furthermore, the molecule cannot achieve the necessary coplanarity without steric clashing, rendering it pharmacologically inert as a hypnotic agent. Interestingly, while inactive at GABA-A, benzamide derivatives of this class are frequently screened in focused libraries for antimycobacterial activity (targeting M. tuberculosis FtsZ), where they exhibit moderate to low human cytotoxicity (IC50 > 300 µM) .

SAR_Logic Zolpidem Zolpidem API (Imidazo[1,2-a]pyridine) GABAA GABA-A Receptor (α1 Subunit) Zolpidem->GABAA Rigid Planar Docking Impurity Impurity 5 (Open-chain benzamide) NoBind High Entropic Penalty Loss of Coplanarity Impurity->NoBind Rotational Freedom Effect Positive Allosteric Modulation GABAA->Effect Sedative Action NoBind->GABAA Steric Clash NoEffect Pharmacologically Inactive NoBind->NoEffect Off-Target Profile

Structural Activity Relationship (SAR) logic at the GABA-A receptor interface.

Toxicological Assessment Framework (ICH M7)

Because 4-methyl-N-(2-pyridinyl)benzamide is generated under oxidative and hydrolytic stress, it must be controlled under the for DNA-reactive (mutagenic) impurities.

The structural alert in Impurity 5 is the aromatic amide moiety. In biological systems, aromatic amides can undergo N-hydroxylation mediated by Cytochrome P450 enzymes (specifically CYP1A2), followed by phase II esterification (sulfation/acetylation). The cleavage of this ester can generate a highly reactive nitrenium ion , a potent electrophile capable of intercalating and covalently binding to DNA bases, potentially causing frameshift mutations. Therefore, an empirical evaluation is mandatory.

Workflow Start Impurity 5 Detection (CAS 14547-80-9) InSilico In Silico QSAR (Derek/Sarah Nexus) Start->InSilico Step 1: Structural Alert Check Classify ICH M7 Classification InSilico->Classify Step 2: Categorization Ames Bacterial Mutation Assay (OECD 471 + S9 Fraction) Classify->Ames If Class 3 (Alerting) LCMS LC-MS/MS Method Development & Validation Classify->LCMS If Class 4/5 (Non-mutagenic) Ames->LCMS Negative Result Confirmed Control Establish QC Limits (Threshold < 0.15%) LCMS->Control Step 3: Routine Monitoring

Step-by-step ICH M7 toxicological and analytical evaluation workflow.

Self-Validating Experimental Protocols

Protocol 1: In Vitro Bacterial Reverse Mutation Assay (Ames Test)

To evaluate the nitrenium ion formation risk, a self-validating Ames test (OECD 471) is executed.

  • Causality of Design : Salmonella typhimurium strains TA98 and TA100 are utilized specifically to detect frameshift and base-pair substitution mutations, respectively. Because bacteria lack mammalian CYP450s, an exogenous metabolic activation system (rat liver S9 fraction induced by Aroclor 1254) is added to simulate human hepatic N-hydroxylation.

  • Step-by-Step Methodology :

    • Preparation : Cultivate TA98 and TA100 overnight in nutrient broth until an OD

      
       of 1.0 is reached.
      
    • Dosing : Prepare Impurity 5 in DMSO at concentrations ranging from 1.5 to 5000 µ g/plate .

    • Metabolic Activation : Mix 0.1 mL of bacterial culture, 0.1 mL of test article, and 0.5 mL of 10% S9 mix (or phosphate buffer for S9- conditions).

    • Incubation : Add 2.0 mL of molten top agar containing trace histidine/biotin. Pour onto minimal glucose agar plates and incubate at 37°C for 48 hours.

    • Self-Validation Check : The system is only valid if the vehicle control (DMSO) yields spontaneous revertants within historical baselines, and the positive controls (2-aminoanthracene for S9+; 4-nitroquinoline-N-oxide for S9-) induce a >3-fold increase in revertant colonies.

Protocol 2: Trace Quantification via LC-MS/MS

Once genotoxicity is ruled out or limits are established, Impurity 5 must be quantified in the API.

  • Causality of Design : The method utilizes a highly acidic mobile phase (0.1% Formic Acid). The pyridine nitrogen in Impurity 5 has a

    
     of ~5.2. An acidic environment ensures complete protonation of the molecule, drastically enhancing ionization efficiency in Positive Electrospray Ionization (ESI+) mode.
    
  • Step-by-Step Methodology :

    • Sample Preparation : Dissolve 10 mg of Zolpidem API in 10 mL of Methanol:Water (50:50). Spike with 10 ng/mL of Zolpidem-d6 (Stable Isotope-Labeled Internal Standard).

    • Chromatographic Separation : Inject 2 µL onto a C18 column (50 x 2.1 mm, 1.7 µm). Run a gradient from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% FA) over 5 minutes at 0.4 mL/min.

    • Mass Spectrometry : Monitor the specific MRM transition for Impurity 5: m/z 213.1

      
       119.0 (cleavage of the amide bond yielding the p-toluoyl cation).
      
    • Self-Validation Check (SST) : Before sample analysis, inject a Limit of Quantitation (LOQ) standard. The system is validated only if the Signal-to-Noise (S/N) ratio is

      
       10, and the relative standard deviation (RSD) of 6 replicate injections is 
      
      
      
      5%. The SIL-IS inherently corrects for any matrix-induced ion suppression.

Quantitative Data Summaries

Table 1: Comparative Pharmacological & Toxicological Profile

PropertyZolpidem (Parent API)4-methyl-N-(2-pyridinyl)benzamide (Impurity 5)
Primary Target GABA-A (

subunit)
None (Pharmacologically inactive)
Receptor Affinity (

)
~27 nM> 10,000 nM (Estimated via steric hindrance)
Structural Core Imidazo[1,2-a]pyridineOpen-chain benzamide
Genotoxicity Risk NegativeRequires ICH M7 Assessment (Class 3/4)
Cytotoxicity (IC50) > 100 µM (Human cell lines)362 - 620 µM (Moderate/Low Toxicity)

Table 2: Self-Validating LC-MS/MS Method Parameters

ParameterSpecification / Scientific Justification
Analytical Column C18 Reverse Phase (50 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in Water (Promotes ESI+ ionization)
Mobile Phase B 0.1% Formic acid in Acetonitrile (Elution strength)
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions m/z 213.1

119.0 (Quantifier), 95.0 (Qualifier)
System Suitability (SST) S/N > 10 at LOQ; RSD < 5% for 6 replicate injections
Internal Standard Zolpidem-d6 (Dynamically corrects for matrix suppression)

References

  • Stress degradation studies on zolpidem tartrate using LC-DAD and LC-MS methods. Acta Chromatographica, 26(1), 81-96 (2014).[Link]

  • Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (ICH M7). European Medicines Agency (EMA) / ICH.[Link]

  • Zolpidem Compound Summary (CID 5732). PubChem, National Institutes of Health (NIH).[Link]

  • Antimycobacterial Activity and Toxicity of Benzamide Derivatives. Charles University Digital Repository.[Link]

Hydrogen Bonding Landscapes in Pyridinyl Benzamide Crystals: A Structural Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pharmacophore in the Lattice

The pyridinyl benzamide scaffold is not merely a chemical connector; it is a privileged structural motif in medicinal chemistry, serving as the backbone for numerous kinase inhibitors (e.g., ROCK1 inhibitors) and CNS-active agents. For the drug development scientist, understanding the solid-state behavior of this scaffold is critical. The hydrogen bonding patterns—specifically the competition between intramolecular locking and intermolecular networking—dictate solubility, polymorphism, and ultimately, bioavailability.

This guide dissects the supramolecular synthons inherent to N-(pyridin-x-yl)benzamides.[1] We move beyond simple bond metrics to explore the causality of crystal packing, providing a rational framework for engineering desired solid-state properties.

Intramolecular Motifs: The "Locked" Conformation

The ortho-Effect (2-Pyridyl Isomers)

In N-(pyridin-2-yl)benzamide derivatives, the dominant structural feature is the formation of a planar, intramolecular hydrogen bond.[1] This interaction occurs between the amide N–H donor and the pyridine nitrogen acceptor.

  • Mechanism: The proximity of the pyridine nitrogen to the amide proton allows for a thermodynamically favorable 6-membered ring closure.

  • Graph Set Notation:

    
    .
    
  • Consequence: This "locks" the molecule into a planar conformation (

    
    ). In the solid state, this planarity suppresses conformational polymorphism but enhances 
    
    
    
    -
    
    
    stacking propensity.
  • Bioavailability Implication: This intramolecular bond mimics the "bioactive conformation" required for many kinase pockets, potentially reducing the entropic penalty of binding. However, it also increases lipophilicity (logP) by masking polar donors/acceptors, which can improve membrane permeability but reduce aqueous solubility.

Intermolecular Architecture: Synthon Competition

When the pyridine nitrogen is moved to the meta (3-yl) or para (4-yl) position, the intramolecular


 motif becomes geometrically impossible. The system must satisfy its hydrogen bond potential intermolecularly. This leads to a competition between two primary synthons.[1]
Synthon A: The Amide Homodimer ( )[2]
  • Description: Two amide groups interact in a head-to-head fashion.[1]

  • Interaction:

    
    .[1]
    
  • Prevalence: Dominant in simple benzamides.[1] In pyridinyl derivatives, this motif often loses out to Synthon B unless the pyridine nitrogen is sterically hindered or protonated.

Synthon B: The Amide-Pyridine Chain ( )
  • Description: The amide N–H donates to the pyridine nitrogen of a neighboring molecule.[2]

  • Interaction:

    
    .[1][3]
    
  • Energetics: The pyridine nitrogen is typically a better acceptor (

    
     of conjugate acid 
    
    
    
    ) than the amide oxygen. Consequently, this heterosynthon is supramolecularly robust.
  • Topology:

    • N-(pyridin-4-yl)benzamide: Forms linear 1D chains.[1]

    • N-(pyridin-3-yl)benzamide: Forms helical or wave-like chains due to the angular geometry.[1]

Data Summary: Geometric Parameters

The following table summarizes typical geometric parameters for these interactions based on Cambridge Structural Database (CSD) surveys.

Interaction TypeDonorAcceptorTypical Distance (

)
Typical Angle (

)
Graph Set
Intramolecular Amide N-HPyridine N (2-pos)2.60 – 2.75 Å130° – 145°

Intermolecular Amide N-HPyridine N (3/4-pos)2.85 – 3.00 Å160° – 178°

Homodimer Amide N-HAmide C=O[1]2.90 – 3.05 Å165° – 180°

Experimental Protocols: From Synthesis to Surface

To validate these patterns in your own candidates, follow this self-validating workflow.

Protocol A: Crystal Growth for Polymorph Screening

Objective: Obtain single crystals of sufficient quality for XRD while screening for hydration (common in 4-yl isomers).[1]

  • Solvent Selection: Prepare saturated solutions in three diverse solvents:

    • Ethanol (Protophilic/H-bond donor).[1]

    • Acetonitrile (Dipolar aprotic).[1]

    • Toluene/THF (1:1) (Non-polar/aromatic stacking).

  • Method: Use Vapor Diffusion .[1]

    • Place 1 mL of saturated solution in an inner vial.

    • Place the inner vial in a larger jar containing 5 mL of an anti-solvent (e.g., Hexane or Diethyl ether).

    • Seal and store at 4°C.

  • Causality: Vapor diffusion provides a slower approach to supersaturation than evaporation, allowing the thermodynamically most stable H-bond network to form (usually the

    
     motif) rather than kinetically trapped amorphous phases.
    
Protocol B: Hirshfeld Surface Analysis

Objective: Quantify the "supramolecular yield" of your H-bonds.

  • Input: CIF file from SCXRD.[1]

  • Software: CrystalExplorer (or equivalent).[1][4][5]

  • Mapping: Generate the

    
     surface.[5]
    
    • Red regions:[1][5][6] Indicate contacts shorter than the sum of van der Waals radii (Strong H-bonds).

    • White regions: Contacts at vdW distance.

  • Fingerprint Plot: Filter for

    
     interactions.[1]
    
    • Interpretation: A pair of sharp spikes ending at low

      
       and 
      
      
      
      values (approx 1.0 Å) confirms the presence of strong, directional H-bonds (likely the Amide-Pyridine motif). If the spikes are diffuse, the packing is dominated by weaker dispersion forces or
      
      
      -stacking.

Visualization of Signaling & Logic

Diagram 1: Supramolecular Synthon Hierarchy

This diagram illustrates the decision tree a molecular system undergoes during crystallization, driven by energetic hierarchies.

SynthonLogic Start Molecule: N-(pyridin-x-yl)benzamide PosCheck Is Pyridine Nitrogen at Position 2? Start->PosCheck Intra Dominant Interaction: Intramolecular N-H...N PosCheck->Intra Yes (ortho) Inter Dominant Interaction: Intermolecular Competition PosCheck->Inter No (meta/para) S6 Motif: S(6) Ring (Planar Conformation) Intra->S6 Stacking Packing Driver: Pi-Pi Stacking S6->Stacking Hetero Synthon A (Winner): Amide-Pyridine Chain (N-H...N_py) Inter->Hetero High pKa Acceptor Homo Synthon B (Loser/Secondary): Amide-Amide Dimer (N-H...O=C) Inter->Homo Steric Block

Caption: Logical hierarchy of hydrogen bonding motifs. The position of the pyridine nitrogen acts as the primary switch between intramolecular locking and intermolecular networking.

Diagram 2: Experimental & Analytical Workflow

A step-by-step visualization of the protocol described in Section 4.

Workflow Sub1 Synthesis (Amide Coupling) Sub2 Vapor Diffusion (EtOH / Hexane) Sub1->Sub2 Saturated Soln Sub3 SCXRD Data Collection Sub2->Sub3 Single Crystal Sub4 CIF Generation Sub3->Sub4 Refinement Sub5 Hirshfeld Analysis (d_norm Surface) Sub4->Sub5 Quantification

Caption: Integrated workflow for isolating and characterizing supramolecular synthons in benzamide derivatives.

References

  • Isomeric Picolinamide Structures

    • Delgado, G. E., et al. (2012).[7][8] "Crystal Structure Determination and Hydrogen-Bonding Patterns in 2-Pyridinecarboxamide." Journal of Crystallographic and Spectroscopic Research.

    • Relevance: Establishes the baseline and p
  • ROCK1 Inhibitor Design & Modeling

    • Alshammari, M., et al. (2021). "Designing of the N-ethyl-4-(pyridin-4-yl)benzamide based potent ROCK1 inhibitors using docking, molecular dynamics, and 3D-QSAR." PLOS ONE.
    • Relevance: Demonstrates the application of the 4-yl benzamide scaffold in active drug discovery and the role of H-bonds in protein binding vs crystal packing.
  • Hirshfeld Surface Analysis of Benzamides

    • Spackman, M. A., & Jayatilaka, D. (2009).[4] "Hirshfeld surface analysis."[1][5][9][10][11] CrystEngComm.

    • Relevance: The authoritative method for quantifying the intermolecular interactions described in Protocol B.
  • Intramolecular Hydrogen Bonding in Drug Design

    • Kuhn, B., et al. (2010). "Intramolecular Hydrogen Bonding: An Opportunity for Improved Permeability."[1][12] Journal of Medicinal Chemistry.

    • Relevance: Validates the "S(6)" motif strategy (Section 2) for modulating lipophilicity and permeability in pyridinyl systems.
  • Supramolecular Synthons in Crystal Engineering

    • Desiraju, G. R. (1995). "Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis.
    • Relevance: Foundational text defining the concept of synthons ( , etc.) used throughout this guide.

Sources

A Technical Guide to Predicting the Metabolic Stability of Methyl-Substituted Benzamides in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The benzamide scaffold is a cornerstone of modern medicinal chemistry, yet its metabolic fate critically influences clinical success. The introduction of methyl groups—a common strategy to modulate potency and physicochemical properties—profoundly alters this metabolic profile. This guide provides an in-depth framework for researchers, scientists, and drug development professionals to understand, predict, and engineer the metabolic stability of methyl-substituted benzamides. We will dissect the key metabolic pathways, detail field-proven in vitro protocols for stability assessment, explore the utility of in silico predictive models, and explain the causal chemical principles behind the "magic methyl effect" as it pertains to metabolic shielding and the introduction of new metabolic liabilities.

Introduction: The Imperative of Metabolic Stability

In drug discovery, a candidate's journey is dictated by its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Of these, metabolism—the enzymatic conversion of a drug into other compounds (metabolites)—is a primary driver of pharmacokinetic behavior. Metabolic stability, a measure of a compound's resistance to being metabolized, directly impacts its half-life, oral bioavailability, and potential for drug-drug interactions.[1] The liver is the body's primary metabolic hub, with cytochrome P450 (CYP) enzymes in liver cells (hepatocytes) responsible for clearing approximately 60% of marketed drugs.[2][3]

Benzamides are prevalent in pharmaceuticals due to their versatile binding properties. However, their susceptibility to metabolic breakdown, particularly via amide hydrolysis and oxidation, presents a significant challenge. Medicinal chemists frequently employ methyl substitution to optimize a lead compound. This seemingly simple modification can have a dramatic, sometimes counterintuitive, impact on metabolic stability, known as the "magic methyl effect."[4][5] Understanding and predicting this impact is essential for designing safer, more effective medicines.

The Metabolic Landscape of Methyl-Substituted Benzamides

The metabolic fate of a methyl-substituted benzamide is determined by the interplay between its structure and the arsenal of metabolic enzymes it encounters. Key transformations include:

  • Amide Hydrolysis: The cleavage of the amide bond to form a carboxylic acid and an amine is a common metabolic route.[6][7] This reaction can be catalyzed by various hydrolases, such as amidases.[8]

  • Aromatic Hydroxylation: CYP enzymes, particularly from the CYP1, 2, and 3 families, can oxidize the benzene ring, adding a hydroxyl group.[9] The position of this oxidation is governed by the electronic properties of the ring and steric access to the enzyme's active site.

  • Benzylic Hydroxylation: A methyl group attached to the aromatic ring provides a new "soft spot" for metabolism. CYP enzymes are highly capable of oxidizing this benzylic C-H bond to form a hydroxymethyl group, which can be further oxidized to an aldehyde and a carboxylic acid.[10][11]

  • N-Dealkylation: If the amide nitrogen is substituted (e.g., with an N-methyl or N-ethyl group), CYP-mediated oxidation can lead to the removal of that alkyl group.[12]

The position of the methyl group on the benzamide scaffold dictates which of these pathways predominate.

  • The "Methyl Shield" Effect: An ortho-methyl group can sterically hinder the approach of a hydrolase to the adjacent amide bond, thereby increasing stability against hydrolysis.[4] This conformational blocking can also protect against ortho aromatic hydroxylation.

  • Introducing a New Liability: A para- or meta-methyl group is often too distant to shield the amide bond but presents an accessible site for benzylic hydroxylation, potentially becoming the primary route of metabolism.[13][14]

The following diagram illustrates these competing metabolic pathways.

G cluster_0 Parent Compound cluster_1 Metabolic Pathways cluster_2 Primary Metabolites Parent Methyl-Substituted Benzamide Hydrolysis Amide Hydrolysis (Hydrolases) Parent->Hydrolysis Sterically hindered by ortho-methyl Aromatic_OH Aromatic Hydroxylation (CYP450) Parent->Aromatic_OH Site-dependent Benzylic_OH Benzylic Hydroxylation (CYP450) Parent->Benzylic_OH Favored for meta/para-methyl Metabolite1 Carboxylic Acid + Amine Hydrolysis->Metabolite1 Metabolite2 Phenolic Metabolite Aromatic_OH->Metabolite2 Metabolite3 Hydroxymethyl Metabolite Benzylic_OH->Metabolite3

Caption: Key metabolic pathways for methyl-substituted benzamides.

In Vitro Experimental Models for Stability Assessment

Reliable prediction begins with robust experimental data. The following assays are industry standards for quantifying metabolic stability.

Liver Microsomal Stability Assay

This high-throughput assay is a workhorse in early drug discovery, primarily assessing Phase I (oxidative) metabolism.[15]

  • Principle & Rationale: Liver microsomes are vesicles of the endoplasmic reticulum isolated from hepatocytes. They contain a high concentration of CYP enzymes.[16][17] By incubating a compound with microsomes and the necessary cofactor (NADPH), we can measure the rate of metabolism driven by these key enzymes.[18]

  • Self-Validating System: The inclusion of controls is non-negotiable for trustworthiness. A high-turnover control (e.g., Verapamil) and a low-turnover control (e.g., Warfarin) validate that the microsomal enzymes are active and the assay can distinguish between stable and unstable compounds. A "minus cofactor" control, where NADPH is omitted, confirms that the observed compound loss is enzyme-mediated.[17][18]

Detailed Protocol: Liver Microsomal Stability

  • Preparation:

    • Prepare a 0.05 M phosphate buffer (pH 7.4).

    • Prepare a test compound working solution (e.g., 100 µM) in the buffer from a 10 mM DMSO stock. The final organic solvent concentration should be low (<1%) to avoid enzyme inhibition.[17]

    • Thaw pooled liver microsomes (e.g., human, rat) on ice and dilute to a working concentration (e.g., 1.0 mg/mL) in the buffer.[17]

    • Prepare an NADPH regenerating system solution in buffer. This system continuously supplies the NADPH cofactor consumed during the reaction.[19]

  • Incubation:

    • Aliquot the microsomal solution into tubes and pre-incubate at 37°C for 5-10 minutes to equilibrate the temperature.

    • Add the test compound working solution to the microsomes to achieve a final concentration (typically 1 µM).[16][18]

    • Initiate the metabolic reaction by adding the NADPH solution.[16]

  • Time-Course Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), remove an aliquot of the reaction mixture.[17]

    • Immediately quench the reaction by adding the aliquot to a multiple volume of ice-cold acetonitrile containing an internal standard.[15][19]

    • Causality: Acetonitrile serves two purposes: it instantly denatures and precipitates the enzymes, halting the reaction, and the internal standard allows for precise quantification by correcting for variations in sample processing and instrument response.[15]

  • Analysis:

    • Centrifuge the quenched samples to pellet the precipitated protein.[19]

    • Transfer the supernatant for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[20]

    • Quantify the peak area ratio of the parent compound to the internal standard at each time point.

  • Data Interpretation:

    • Plot the natural logarithm of the percent remaining parent compound versus time.

    • The slope of the line (k) is the elimination rate constant.

    • Calculate Half-Life (t½) = 0.693 / k

    • Calculate Intrinsic Clearance (CLint) in µL/min/mg protein.[15]

Hepatocyte Stability Assay

This assay provides a more comprehensive and physiologically relevant model of liver metabolism.

  • Principle & Rationale: Unlike microsomes, intact hepatocytes contain the full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs), along with the necessary cofactors and transporters.[3][21] This allows for the assessment of a compound's susceptibility to a broader range of metabolic pathways and provides a more accurate reflection of in vivo hepatic clearance.[20][22]

  • Self-Validating System: As with microsomes, positive controls for both Phase I (e.g., Midazolam) and Phase II (e.g., 7-hydroxycoumarin) metabolism are crucial to ensure the viability and metabolic competence of the cells.[20]

Detailed Protocol: Hepatocyte Stability

  • Preparation:

    • Rapidly thaw cryopreserved hepatocytes (e.g., human, rat) in a 37°C water bath and transfer to pre-warmed incubation medium.

    • Perform a cell count and viability assessment (e.g., using Trypan Blue). Viability should be high (>80%).

    • Dilute the hepatocyte suspension to the desired final cell density (e.g., 1 million viable cells/mL) in the incubation medium.[2]

  • Incubation:

    • Pre-incubate the hepatocyte suspension at 37°C in a CO2 incubator.

    • Add the test compound (typically at 1-3 µM final concentration) to the cell suspension and gently mix.[21]

  • Time-Course Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), remove an aliquot of the cell suspension.[2]

    • Immediately quench the reaction by adding the aliquot to ice-cold acetonitrile with an internal standard, followed by vortexing.[21]

  • Analysis & Data Interpretation:

    • The sample processing, LC-MS/MS analysis, and data calculation (t½, CLint) are analogous to the microsomal stability assay.

The workflow for these in vitro assays can be visualized as follows:

G cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis A Prepare Buffers & Cofactors (NADPH) F Initiate Reaction (Add NADPH or Cells) A->F B Prepare Test Compound Working Solution E Add Test Compound B->E C Thaw & Prepare Microsomes or Hepatocytes D Pre-incubate Matrix (Microsomes/Hepatocytes) at 37°C C->D D->E E->F G Sample at Time Points & Quench with ACN + IS F->G H Centrifuge & Collect Supernatant G->H I LC-MS/MS Analysis H->I J Calculate t½ & CLint I->J

Caption: Standard experimental workflow for in vitro metabolic stability assays.

In Silico and Computational Prediction

While experimental assays are the gold standard, computational models offer a rapid, cost-effective way to prioritize compounds and guide design.[1]

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate chemical structures with experimental data (like CLint). By training on large datasets of compounds with known metabolic stability, these models can predict the stability of new, untested molecules.[23]

  • Machine Learning (ML) and AI: Modern approaches use advanced algorithms like Random Forest or Graph Neural Networks to build highly predictive models.[24][25][26] These models can learn complex relationships between substructural features and metabolic liability.

  • Site of Metabolism (SoM) Prediction: Tools like StarDrop™ or knowledge-based systems can predict which atoms in a molecule are most likely to be metabolized by CYP enzymes. This is invaluable for rational drug design, allowing chemists to strategically block or modify these "hot spots," for instance, by introducing a methyl group as a shield.

The logic of using these predictive tools is iterative:

G A Design Virtual Benzamide Analogs B In Silico Prediction (QSAR, SoM) A->B Predict Stability C Prioritize & Synthesize Promising Candidates B->C Select Best Candidates D In Vitro Assay (Microsomes, Hepatocytes) C->D Experimentally Validate E Analyze Data & Refine Model D->E Generate New Data E->A Design-Make-Test-Analyze Cycle F Advance Lead Candidate E->F Stability Goal Met

Caption: The iterative cycle of computational prediction and experimental validation.

Case Study: The "Methyl Effect" in Action

Let's consider three hypothetical benzamide analogs to illustrate the principles discussed. We will compare the parent benzamide with an ortho-methyl and a para-methyl substituted analog.

Table 1: Comparative Metabolic Stability Data

CompoundStructureMicrosomal t½ (min)Hepatocyte t½ (min)Predicted Primary Metabolic RouteRationale
Benzamide (Unsubstituted)4530Amide Hydrolysis, Aromatic HydroxylationBoth amide bond and aromatic ring are accessible to metabolic enzymes.
Ortho-Methylbenzamide (ortho-CH₃)>12095Aromatic Hydroxylation (para to methyl)The ortho-methyl group sterically shields the amide bond from hydrolases, significantly increasing stability.
Para-Methylbenzamide (para-CH₃)1510Benzylic HydroxylationThe para-methyl group is too far to shield the amide but introduces a highly susceptible site for CYP-mediated oxidation.

Interpretation:

  • Benzamide: Shows moderate stability. Its metabolism is likely a mix of hydrolysis and ring oxidation. The lower stability in hepatocytes compared to microsomes suggests a contribution from Phase II metabolism or other non-CYP pathways present in whole cells.[22]

  • Ortho-Methylbenzamide: Demonstrates a classic "metabolic shielding" effect.[4] The dramatic increase in half-life in both systems points to the successful blocking of a primary clearance pathway (amide hydrolysis). This forces metabolism to occur at less favorable positions on the ring.

  • Para-Methylbenzamide: The introduction of the methyl group creates a new, highly vulnerable metabolic "hot spot." Benzylic hydroxylation by CYPs is often a very rapid reaction, leading to poor metabolic stability.[10][14] This compound is cleared much faster than the unsubstituted parent, highlighting how a methyl group can be a liability if placed incorrectly.

Conclusion and Future Directions

Predicting the metabolic stability of methyl-substituted benzamides is a multi-faceted challenge that requires an integrated approach. The strategic placement of a methyl group can be a powerful tool to enhance drug-like properties, but only when guided by a deep understanding of metabolic pathways and enzyme-substrate interactions.

The future of metabolic prediction lies in the synergy of more sophisticated biological models and advanced computational power. The use of 3D liver models (spheroids) and liver-on-a-chip technologies will provide even greater in vivo relevance. Simultaneously, the growth of artificial intelligence and machine learning, trained on ever-expanding, high-quality datasets, will produce in silico models with unprecedented predictive accuracy, further accelerating the design-test-learn cycle in drug discovery.[25][26] By combining these cutting-edge techniques with the foundational principles and robust assays detailed in this guide, researchers can more effectively navigate the complexities of drug metabolism to deliver safer and more effective therapies.

References

  • Creative Bioarray. (n.d.). Hepatocyte Stability Assay. Retrieved March 4, 2026, from [Link]

  • Bienta. (n.d.). Hepatocyte Stability (mouse, rat). Retrieved March 4, 2026, from [Link]

  • BioDuro. (n.d.). ADME Hepatocyte Stability Assay. Retrieved March 4, 2026, from [Link]

  • Evotec. (n.d.). Hepatocyte Stability. Cyprotex. Retrieved March 4, 2026, from [Link]

  • Evotec. (n.d.). Microsomal Stability. Cyprotex. Retrieved March 4, 2026, from [Link]

  • Domainex. (n.d.). Hepatocyte Stability Assay. Retrieved March 4, 2026, from [Link]

  • Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. Retrieved March 4, 2026, from [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved March 4, 2026, from [Link]

  • O'Boyle, N. M., et al. (2010). Using open source computational tools for predicting human metabolic stability and additional absorption, distribution, metabolism, excretion, and toxicity properties. Journal of Medicinal Chemistry, 53(22). Available at: [Link]

  • Ross, D., et al. (1984). The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. Biochemical Pharmacology, 33(15). Available at: [Link]

  • Ryu, S., et al. (2022). PredMS: a random forest model for predicting metabolic stability of drug candidates in human liver microsomes. Bioinformatics, 38(2). Available at: [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved March 4, 2026, from [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved March 4, 2026, from [Link]

  • Jones, J. P., et al. (1997). Intramolecular isotope effects for benzylic hydroxylation of isomeric xylenes and 4,4'-dimethylbiphenyl by cytochrome P450. Biochemistry, 36(23). Available at: [Link]

  • Meunier, B., et al. (2004). Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes. Chemical Reviews, 104(9). Available at: [Link]

  • The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. Retrieved March 4, 2026, from [Link]

  • Podlewska, S., & Kafel, R. (2018). MetStabOn—Online Platform for Metabolic Stability Predictions. International Journal of Molecular Sciences, 19(4). Available at: [Link]

  • Li, Y., et al. (2024). MS-BACL: enhancing metabolic stability prediction through bond graph augmentation and contrastive learning. Briefings in Bioinformatics, 25(2). Available at: [Link]

  • Zhang, Z., et al. (2023). CMMS-GCL: cross-modality metabolic stability prediction with graph contrastive learning. Bioinformatics, 39(8). Available at: [Link]

  • LibreTexts Chemistry. (n.d.). Hydrolysis of Amides. Retrieved March 4, 2026, from [Link]

  • JoVE. (2025). Phase I Reactions: Hydrolytic Reactions. Retrieved March 4, 2026, from [Link]

  • Juniper Publishers. (2021). Magic Methyl Effects in Drug Design. Retrieved March 4, 2026, from [Link]

  • Jones, J. P., et al. (1997). Intramolecular Isotope Effects for Benzylic Hydroxylation of Isomeric Xylenes and 4,4'-Dimethylbiphenyl by Cytochrome P450. Biochemistry, 36(23). Available at: [Link]

  • ACS Medicinal Chemistry Letters. (2025). Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. Retrieved March 4, 2026, from [Link]

  • Hypha Discovery. (n.d.). Unusual Biotransformation Reactions. Retrieved March 4, 2026, from [Link]

  • de Oliveira, R. B., et al. (2022). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. Pharmaceuticals, 15(10). Available at: [Link]

  • ResearchGate. (n.d.). The Hydrolysis of Amide. Retrieved March 4, 2026, from [Link]

  • Rebe, O., et al. (2016). Enantioselective Benzylic Hydroxylation Catalysed by P450 Monooxygenases. ChemBioChem, 17(5). Available at: [Link]

  • Denmark Group. (2018). The Magic Methyl and Its Tricks. Retrieved March 4, 2026, from [Link]

  • Zhang, Z., et al. (2002). Cytochrome P450 3A4-mediated oxidative conversion of a cyano to an amide group in the metabolism of pinacidil. Biochemistry, 41(8). Available at: [Link]

  • de Vasconcelos, S. N., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. International Journal of Molecular Sciences, 24(16). Available at: [Link]

  • Zhang, Z., et al. (2002). Cytochrome P450 3A4-Mediated Oxidative Conversion of a Cyano to an Amide Group in the Metabolism of Pinacidil. Biochemistry, 41(8). Available at: [Link]

  • ResearchGate. (n.d.). Cytochrome P450 Enzymes. Retrieved March 4, 2026, from [Link]

  • Sridharan, K., et al. (2017). Cytochrome P450 Enzymes, Drug Transporters and their Role in Pharmacokinetic Drug-Drug Interactions of Xenobiotics. Journal of Clinical and Diagnostic Research, 11(7). Available at: [Link]

  • University of Kansas. (n.d.). Drug Metabolism: Enzyme Mechanisms and Inhibition. Retrieved March 4, 2026, from [Link]

  • Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics, 138(1). Available at: [Link]

  • Macmillan Group, Princeton University. (2023). Late-Stage C(sp3)–H Methylation of Drug Molecules. Retrieved March 4, 2026, from [Link]

  • Longdom Publishing. (2024). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Retrieved March 4, 2026, from [Link]

  • MDPI. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Retrieved March 4, 2026, from [Link]

Sources

Technical Guide: Toxicity Profile & Safety Data for 4-methyl-N-(2-pyridinyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the toxicity profile, physicochemical properties, and safety protocols for 4-methyl-N-(2-pyridinyl)benzamide (CAS: 14547-80-9). This document is structured for researchers and safety officers managing the synthesis or application of this compound in drug discovery, specifically within kinase inhibitor development and medicinal chemistry.

Chemical Identity & Application Context

4-methyl-N-(2-pyridinyl)benzamide is a bi-aryl amide frequently utilized as a pharmacophore in medicinal chemistry. Its structural motif—a benzamide linked to a pyridine ring—is a common scaffold in kinase inhibitors (e.g., Imatinib analogs) and modulators of the Hedgehog signaling pathway.

Substance Identification
ParameterDetail
Chemical Name 4-methyl-N-(2-pyridinyl)benzamide
CAS Number 14547-80-9
Synonyms N-(Pyridin-2-yl)-4-methylbenzamide; N-(2-Pyridyl)-p-toluamide
Molecular Formula C₁₃H₁₂N₂O
Molecular Weight 212.25 g/mol
SMILES CC1=CC=C(C=C1)C(=O)NC2=CC=NC=C2
Primary Use Pharmaceutical Intermediate, Kinase Inhibitor Scaffold
Structural Visualization

The following diagram illustrates the core functional groups responsible for the compound's biological activity and toxicological potential.

ChemicalStructure Fig 1: Functional Pharmacophore Decomposition of 4-methyl-N-(2-pyridinyl)benzamide Benzene 4-Methylphenyl Group (Lipophilicity) Amide Amide Linker (H-Bond Donor/Acceptor) Benzene->Amide C-C Bond Pyridine 2-Pyridinyl Group (Kinase Hinge Binder) Amide->Pyridine N-C Bond

Physicochemical Properties

Understanding these properties is critical for predicting bioavailability and environmental fate.

PropertyValue (Experimental/Predicted)Relevance
Physical State Solid (Crystalline powder)Inhalation hazard (dust)
Melting Point 120–125 °C (Predicted)Stability during processing
Solubility Low in water; Soluble in DMSO, MethanolFormulation/Assay preparation
LogP (Octanol/Water) ~2.5 (Predicted)Membrane permeability; Bioaccumulation potential
pKa ~3.5 (Pyridine nitrogen)Ionization state at physiological pH

Toxicological Profile

Note: As a specialized research chemical, comprehensive in vivo toxicology reports (e.g., NTP 2-year studies) are not publicly available. The following data is synthesized from Safety Data Sheets (SDS) of the specific compound and structure-activity relationship (SAR) analysis of close analogs (e.g., N-methylbenzamide, aminopyridines).

Acute Toxicity Classification (GHS)

Based on the benzamide and aminopyridine substructures, the compound is classified as Harmful .

  • Oral (Category 4): Predicted LD50 (Rat) is between 300–2000 mg/kg. The amide moiety can undergo hydrolysis, potentially releasing 2-aminopyridine, a known neurotoxin.

  • Dermal/Inhalation: Data limited; treat as potentially harmful if absorbed or inhaled as dust.

Target Organ Toxicity
  • Hepatic (Liver): Benzamides are metabolized via cytochrome P450 enzymes (CYP450). High doses may induce oxidative stress or metabolic burden on hepatocytes.

  • Neurological: The 2-aminopyridine metabolite (if generated via hydrolysis) is a potassium channel blocker, potentially causing excitability or tremors at high systemic exposures.

  • Irritation:

    • Skin: Causes localized irritation (erythema) upon prolonged contact.

    • Eyes: Crystalline dust causes mechanical and chemical irritation (conjunctivitis).

CMR Assessment (Carcinogenic, Mutagenic, Reprotoxic)
  • Carcinogenicity: Not listed by IARC, NTP, or OSHA.

  • Mutagenicity: In silico models (QSAR) suggest low mutagenic potential, but benzamide derivatives can sometimes show activity in Ames tests depending on substitution.

  • Reprotoxicity: Unknown. Handle with extreme caution during pregnancy due to potential kinase modulation affecting developmental pathways.

Material Safety Data Sheet (MSDS/SDS) Summary

Hazard Identification (GHS Labeling)

Signal Word: WARNING

PictogramHazard Statement CodeDescription
⚠️ (Exclamation Mark)H302 Harmful if swallowed.
H315 Causes skin irritation.[1][2][3][4][5][6]
H319 Causes serious eye irritation.[2][3][4][6][7]
H335 May cause respiratory irritation.[2][3][4]
Precautionary Statements
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4][7]

  • P280: Wear protective gloves/eye protection/face protection.[4][6]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[3][4][7] Remove contact lenses, if present and easy to do.[3][4][6][7] Continue rinsing.[3][4][5][7]

Emergency Response Protocols

EmergencyResponse Fig 2: Immediate First Aid Decision Logic for CAS 14547-80-9 Exposure Exposure Incident Type Identify Route Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal Ingest Ingestion Type->Ingest ActionSkin Wash with soap & water (15 mins). Remove clothes. Skin->ActionSkin ActionEye Rinse water 15 mins. Lift eyelids. Eye->ActionEye ActionInhal Move to fresh air. Artificial respiration if needed. Inhal->ActionInhal ActionIngest Rinse mouth. Do NOT induce vomiting. Ingest->ActionIngest Medical Seek Medical Attention (Show SDS/CAS 14547-80-9) ActionSkin->Medical ActionEye->Medical ActionInhal->Medical ActionIngest->Medical

Handling, Storage, and Disposal[4][5]

Engineering Controls
  • Ventilation: Use only in a chemical fume hood. Do not handle on an open benchtop to prevent dust inhalation.

  • Equipment: Use explosion-proof electrical equipment if generating high dust concentrations (though flammability risk is generally low for this class).

Personal Protective Equipment (PPE)
  • Respiratory: NIOSH-approved N95 or P100 particulate respirator if dust formation is possible.

  • Hand Protection: Nitrile rubber gloves (Minimum thickness: 0.11 mm). Breakthrough time > 480 min.

  • Eye Protection: Chemical safety goggles. Face shield recommended if handling large quantities.

Storage Conditions
  • Temperature: Store at 2–8°C (Refrigerate).

  • Atmosphere: Keep under inert gas (Nitrogen or Argon) if long-term storage is required, as amides can degrade slowly with moisture.

  • Incompatibilities: Strong oxidizing agents, strong acids, strong bases.

Disposal
  • Method: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

  • Regulatory: Observe all federal, state, and local environmental regulations (e.g., RCRA in the US). Do not flush down the drain.

References

  • Sigma-Aldrich. (2024).[6] Product Specification: 4-Methyl-N-pyridin-2-yl-benzamide (CAS 14547-80-9).Link

  • PubChem. (2024). Compound Summary: N-(pyridin-2-yl)benzamide Derivatives.[8][9] National Center for Biotechnology Information. Link

  • European Chemicals Agency (ECHA). (2024). C&L Inventory: Benzamide and Pyridine Derivatives.Link[10]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets.Link

  • Thermo Fisher Scientific. (2024).[6] Safety Data Sheet: Benzamide Analogs.Link

Sources

Methodological & Application

Synthesis protocol for 4-methyl-N-(2-pyridinyl)benzamide from 4-methylbenzoyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The synthesis of 4-methyl-N-(2-pyridinyl)benzamide (CAS: 14547-80-9)[1] is a fundamental transformation utilized in the development of pharmaceutical intermediates, kinase inhibitors, and advanced materials. This protocol outlines a highly efficient, chemoselective[2] using 4-methylbenzoyl chloride and 2-aminopyridine as the primary building blocks.

Mechanistic Insights (Causality in Experimental Design): The amidation of benzoyl chlorides is highly dependent on the nucleophilicity of the amine and the electrophilicity of the acyl carbon [3]. 2-Aminopyridine presents a unique chemoselectivity challenge due to its two nitrogen atoms: the endocyclic pyridine nitrogen and the exocyclic primary amine. While the endocyclic nitrogen is thermodynamically more basic, kinetic control under standard Schotten-Baumann conditions directs the acylation almost exclusively to the exocyclic primary amine[2].

To prevent the generated hydrochloric acid (HCl) byproduct from protonating the starting amine—which would render it non-nucleophilic—a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or pyridine is strictly required[4]. Furthermore, the para-methyl substitution on the benzoyl chloride slightly reduces its electrophilicity compared to unsubstituted benzoyl chloride due to electron-donating effects (Hammett


 = -0.31)[5]. This subtle deactivation necessitates a slight stoichiometric excess of the acylating agent and controlled thermal conditions to drive the reaction to completion without promoting unwanted di-acylation.

Experimental Workflow

G R1 4-Methylbenzoyl Chloride (Electrophile) React Schotten-Baumann Acylation (DCM, 0 °C to RT) R1->React R2 2-Aminopyridine (Nucleophile) R2->React Base DIPEA / Pyridine (Acid Scavenger) Base->React Quench Aqueous Quench (Saturated NaHCO3) React->Quench Neutralize HCl Extract Liquid-Liquid Extraction (Organic Layer) Quench->Extract Isolate Crude Purify Column Chromatography (Silica Gel) Extract->Purify Remove Impurities Product 4-Methyl-N-(2-pyridinyl)benzamide (Target Amide) Purify->Product Pure Yield

Figure 1: Experimental workflow for the chemoselective Schotten-Baumann amidation.

Reagents & Stoichiometry

The following table summarizes the quantitative requirements for a standard 10 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole
2-Aminopyridine 94.121.0 eq941 mgNucleophile
4-Methylbenzoyl chloride 154.591.1 eq1.70 gElectrophile
N,N-Diisopropylethylamine (DIPEA) 129.242.0 eq3.48 mLAcid Scavenger
Dichloromethane (Anhydrous) 84.93N/A40 mLSolvent

Step-by-Step Experimental Protocol

Phase 1: Preparation & Initiation
  • System Purging : Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the system with inert gas (Nitrogen or Argon) for 10 minutes to exclude moisture, which aggressively hydrolyzes the acyl chloride into unreactive 4-methylbenzoic acid [4].

  • Dissolution : Add 2-aminopyridine (941 mg, 10 mmol) to the flask, followed by 30 mL of anhydrous dichloromethane (DCM). Stir until complete dissolution is achieved.

  • Base Addition : Inject DIPEA (3.48 mL, 20 mmol) into the reaction mixture.

  • Thermal Control : Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C. Causality: Lowering the temperature mitigates the highly exothermic nature of the initial acylation and suppresses the formation of di-acylated side products [].

Phase 2: Acylation
  • Electrophile Addition : Prepare a solution of 4-methylbenzoyl chloride (1.70 g, 11 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 15–20 minutes using a syringe pump or an addition funnel.

  • Propagation : Once the addition is complete, remove the ice-water bath. Allow the reaction mixture to warm naturally to room temperature (RT) and stir continuously for 8–12 hours [2]. Monitor the reaction progress via Thin Layer Chromatography (TLC) or LC-MS until the 2-aminopyridine is fully consumed.

Phase 3: Work-up & Purification
  • Quenching : Quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate (

    
    ) solution. Stir vigorously for 15 minutes to neutralize any residual acid and unreacted acyl chloride.
    
  • Extraction : Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 × 20 mL). Combine the organic layers.

  • Washing : Wash the combined organic layers sequentially with 5% aqueous citric acid (20 mL) to remove trace unreacted amine, followed by brine (20 mL).

  • Drying & Concentration : Dry the organic phase over anhydrous sodium sulfate (

    
    ). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
    
  • Purification : Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate gradient, typically 3:1 to 1:1) to afford the pure 4-methyl-N-(2-pyridinyl)benzamide as a solid.

Analytical Validation

To ensure the integrity of the synthesized compound, validate the product against the following expected analytical parameters, creating a self-validating feedback loop for the protocol [1].

Analytical MethodExpected Result / SignalInterpretation
LC-MS (ESI+)

= 213.1

Confirms the molecular weight (Exact Mass: 212.095)

H NMR (400 MHz,

)

~10.5 (s, 1H)
Amide N-H proton (highly deshielded)

~8.3 (d, 1H), ~8.2 (d, 1H)
Pyridine

-proton and adjacent aromatic protons

~7.8 (d, 2H), ~7.3 (d, 2H)
para-Substituted benzoyl aromatic protons (AB system)

~2.4 (s, 3H)
Aryl methyl group
Yield 75% - 85%Typical isolated yield post-chromatography

Troubleshooting & Safety

  • Moisture Sensitivity : 4-Methylbenzoyl chloride is highly susceptible to hydrolysis [4]. Always use anhydrous solvents and strictly dry glassware. If the yield is unexpectedly low, suspect reagent degradation.

  • Di-acylation : If di-acylated byproducts are observed on LC-MS (indicated by an

    
     of ~331), ensure the acyl chloride is added slowly at strictly 0 °C, and avoid using a large excess of the electrophile.
    
  • Sluggish Reaction : If the reaction stalls, it may be due to the slight deactivation of the acyl chloride by the electron-donating methyl group [5]. Gentle heating (up to 40 °C) or adding a catalytic amount of 4-Dimethylaminopyridine (DMAP) can accelerate the conversion.

References

  • Fisher Scientific. "Amide Synthesis." Fisher Scientific Life Sciences. URL: [Link]

Sources

Optimization of amide coupling conditions for 2-aminopyridine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Optimization of Amide Coupling Conditions for 2-Aminopyridine Derivatives

For: Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Unique Challenges of 2-Aminopyridine Acylation

The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs and clinical candidates.[1][2][3] Its prevalence stems from its ability to act as a versatile hydrogen bond donor and acceptor, as well as its rigid structure which aids in ligand-receptor binding. Despite its importance, the acylation of 2-aminopyridines presents a significant synthetic challenge that often leads to low yields and stalled reactions.[4][5]

The primary obstacle is the inherent electronic nature of the substrate. The endocyclic pyridine nitrogen acts as an electron-withdrawing group, significantly reducing the nucleophilicity of the exocyclic amino group at the C2 position.[3] This electronic deficiency makes the amine a poor nucleophile, rendering standard amide coupling conditions, which work well for aliphatic or electron-rich anilines, sluggish and often ineffective.[4][5] Furthermore, steric hindrance from substituents adjacent to the amino group can exacerbate this low reactivity.[6][7]

This guide provides a comprehensive overview of the mechanistic principles and field-proven strategies to overcome these challenges. We will dissect the critical roles of coupling reagents, additives, bases, and solvents, and provide detailed protocols for systematically optimizing the formation of N-(pyridin-2-yl)amides, enabling chemists to confidently and efficiently synthesize these vital molecules.

The Causality Behind Component Selection

Successful amide coupling hinges on the effective activation of the carboxylic acid partner to form a highly reactive intermediate that can be intercepted by the weakly nucleophilic 2-aminopyridine.[8] The choice of each reaction component must be deliberate and aimed at maximizing this activation while minimizing side reactions.

The Hierarchy of Coupling Reagents: From Carbodiimides to Uronium Salts

The selection of the coupling reagent is the most critical decision in the optimization process. The goal is to generate an activated ester intermediate that is reactive enough to be attacked by the electron-deficient amine.

  • Carbodiimides (EDC, DCC): While economical and common, carbodiimides like EDC often require an additive such as HOBt to form an active ester.[9][10] For many 2-aminopyridine derivatives, the resulting HOBt-ester is not sufficiently reactive, leading to poor or no conversion.[5] However, for less challenging substrates, or in combination with an acyl transfer catalyst like DMAP, EDC can be effective.[4]

  • Phosphonium Salts (PyBOP, BOP): These reagents are more powerful than carbodiimides and are known for their ability to drive difficult couplings.[8] They are generally less prone to side reactions with the amine component compared to some other reagent classes.

  • Uronium/Aminium Salts (HATU, HBTU): These are the go-to reagents for challenging amide couplings.[2][11] HATU is particularly noteworthy for its superior performance with electron-deficient amines.[10] It reacts with the carboxylic acid to form a highly reactive OAt-active ester. The nitrogen atom in the HOAt ring accelerates the subsequent coupling step, making HATU exceptionally efficient at overcoming the low nucleophilicity of 2-aminopyridines.[10][11]

The Role of the Base: More Than a Proton Scavenger

The base plays a dual role: it deprotonates the carboxylic acid to form the carboxylate and neutralizes the acid byproduct generated during the reaction. For 2-aminopyridines, a non-nucleophilic, sterically hindered base is essential to prevent unwanted side reactions.

  • DIPEA (N,N-Diisopropylethylamine): This is the most common base used in conjunction with uronium salt reagents like HATU.[11][12] Its bulk prevents it from acting as a competing nucleophile.

  • 2,6-Lutidine: In certain contexts, this base has been shown to be ideal for transformations involving 2-aminopyridine derivatives.[13]

  • DMAP (4-Dimethylaminopyridine): While often used as a base, DMAP's primary power in this context is as a nucleophilic acyl-transfer catalyst. It can react with the activated carboxylic acid to form a highly reactive N-acylpyridinium intermediate.[4] This strategy is particularly effective when used with EDC for electron-deficient anilines.[4] However, it should be used judiciously, as the resulting intermediate can be sterically demanding.[14]

Solvents and Temperature: Creating the Optimal Environment

The reaction environment must ensure all components remain in solution and possess sufficient energy to overcome the activation barrier.

  • Solvents: Polar aprotic solvents are standard. DMF is an excellent choice for its high polarity and ability to dissolve a wide range of substrates and reagents.[15] DCM and acetonitrile are also frequently used.[4][16]

  • Temperature: While most couplings are attempted at room temperature initially, sluggish reactions involving 2-aminopyridines often benefit from moderate heating (e.g., 50-80 °C).[13][14] This is especially true for protocols that generate acyl fluorides, which require elevated temperatures for the final coupling step.[5][14]

Data Presentation: Selecting the Right Tools

The following tables summarize the key reagents and conditions discussed, providing a quick reference for experimental design.

Table 1: Comparative Guide to Coupling Reagents for 2-Aminopyridine Derivatives

Reagent Class Example(s) Reactivity Advantages Disadvantages Recommended Use Case
Carbodiimide EDC, DCC Moderate Cost-effective; water-soluble byproducts (EDC).[16] Often too slow for electron-deficient amines; requires additives.[5] Initial screening for simple, unhindered 2-aminopyridines.
Phosphonium Salt PyBOP, BOP High High efficiency; low racemization potential.[8] Higher cost; byproducts can complicate purification. Difficult couplings where uronium salts may be problematic.
Uronium/Aminium Salt HATU, HBTU Very High Extremely fast and efficient; low epimerization.[10][11] Higher cost; can be moisture sensitive. First choice for most 2-aminopyridine couplings, especially challenging cases.

| Acyl Halide Precursor | TFFH, BTFFH | High | Excellent for sterically hindered and electron-deficient amines.[5][14][17] | Requires higher temperatures; reagents can be hazardous. | When all other standard methods fail due to extreme steric/electronic effects. |

Visualizing the Process

Understanding the reaction mechanism and the decision-making workflow is crucial for successful optimization.

Amide Coupling Mechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack RCOOH Carboxylic Acid CouplingReagent Coupling Reagent (e.g., HATU) RCOOH->CouplingReagent + Base ActiveEster Reactive Intermediate (O-Acylurea or OAt-Ester) CouplingReagent->ActiveEster Forms Amine 2-Aminopyridine (Weak Nucleophile) ActiveEster->Amine Ready for attack Amide Target Amide Amine->Amide Attacks Intermediate

Caption: General mechanism of amide bond formation.

Optimization Workflow Start Start: Couple Carboxylic Acid + 2-Aminopyridine Derivative Condition1 Condition 1 (Standard): HATU (1.1 eq), DIPEA (3 eq) DMF, RT, 4h Start->Condition1 Monitor Monitor Reaction (TLC / LC-MS) Condition1->Monitor Success Success: Workup & Purify Monitor->Success >90% Conversion Troubleshoot Reaction Sluggish / Incomplete Monitor->Troubleshoot <90% Conversion IncreaseTemp Strategy A: Increase Temp to 50-60 °C Troubleshoot->IncreaseTemp ChangeReagent Strategy B: Switch to Acyl Fluoride Method (BTFFH, 80 °C) Troubleshoot->ChangeReagent CheckAgain Monitor Reaction IncreaseTemp->CheckAgain ChangeReagent->CheckAgain CheckAgain->Success Success

Caption: Workflow for optimizing 2-aminopyridine coupling.

Experimental Protocols

These protocols provide a validated starting point for your optimizations. Always conduct reactions in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).

Protocol 1: General Screening with HATU (First-Line Method)

This protocol is the recommended starting point for most 2-aminopyridine derivatives due to its high success rate.[10][11]

Materials:

  • Carboxylic Acid (1.0 eq)

  • 2-Aminopyridine derivative (1.0 eq)

  • HATU (1.1 - 1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF (to make a ~0.1 M solution)

Procedure:

  • To a dry flask under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.0 eq) and the 2-aminopyridine derivative (1.0 eq).

  • Dissolve the solids in anhydrous DMF.

  • Add HATU (1.1 - 1.2 eq) to the solution, followed by the dropwise addition of DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS every hour for the first 4 hours, then as needed. A typical reaction time is 1-18 hours.[11]

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with water (2x), saturated sodium bicarbonate solution (2x), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.

Protocol 2: For Highly Hindered or Electron-Deficient Substrates (Acyl Fluoride Method)

This protocol is designed for cases where standard methods like HATU fail, typically due to extreme steric hindrance or poor electronics.[5][14][17][18] It involves the in-situ formation of a sterically small, yet highly reactive, acyl fluoride.

Materials:

  • Carboxylic Acid (1.3 eq)

  • 2-Aminopyridine derivative (1.0 eq)

  • BTFFH (N,N,N',N'-Bis(tetramethylene)fluoroformamidinium hexafluorophosphate) (1.5 eq)

  • DIPEA (4.5 eq)

  • Anhydrous DCM

Procedure:

  • Activation Step: In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.3 eq) in anhydrous DCM.

  • Add BTFFH (1.5 eq) and DIPEA (4.5 eq) to the solution.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the complete formation of the acyl fluoride.

  • Coupling Step: Add the 2-aminopyridine derivative (1.0 eq) to the reaction mixture.

  • Securely seal the reaction vessel and heat the mixture to 80 °C.

  • Stir at 80 °C for 12-24 hours, monitoring the reaction progress by LC-MS.[5][14]

  • Work-up: After cooling to room temperature, dilute the reaction with DCM. Wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Troubleshooting Guide

  • Problem: No or low conversion with Protocol 1 (HATU).

    • Cause: Insufficient activation energy or extreme steric/electronic hindrance.

    • Solution 1: Increase the reaction temperature to 50-60 °C and monitor.

    • Solution 2: Increase the equivalents of HATU and DIPEA to 1.5 and 4.0, respectively.

    • Solution 3: If heating does not improve the yield significantly, proceed to Protocol 2 (Acyl Fluoride Method).[5]

  • Problem: Formation of an unknown byproduct.

    • Cause: Potential side reaction with the base or solvent, or decomposition of the starting material/product.

    • Solution: Characterize the byproduct by LC-MS. Consider switching the base (e.g., from DIPEA to 2,6-lutidine) or the solvent (e.g., from DMF to ACN or DCM). Ensure all reagents are anhydrous and high-purity.

  • Problem: Carboxylic acid starting material is consumed, but no product is formed.

    • Cause: The activated intermediate (e.g., OAt-ester) is forming but is not being consumed by the poorly nucleophilic amine. It may be decomposing or forming a symmetric anhydride.

    • Solution: This is a clear indication that a more reactive intermediate or more forcing conditions are required. Move directly to Protocol 2 or a similar high-temperature method.

References

  • Al-Masum, M., & El-Sayed, M. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. [Link]

  • Radlauer, M. R., et al. (2021). Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. Journal of the American Chemical Society. [Link]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. [Link]

  • ResearchGate. (2026). An Improved Amide Coupling Procedure for the Synthesis of N-(Pyridin-2-yl)amides. ResearchGate. [Link]

  • Elsevier. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. ScienceDirect. [Link]

  • Lapai, N. H., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Journal of Pharmaceutical Research International. [Link]

  • Tohoku University. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Tohoku University. [Link]

  • ResearchGate. Access to 2‐Aminopyridines – Compounds of Great Biological and Chemical Significance. ResearchGate. [Link]

  • University of Copenhagen. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Copenhagen Research Portal. [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • Organic Synthesis. Acid-Amine Coupling using EDCI. Organic-synthesis.org. [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Royal Society of Chemistry. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Kumar, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. r/Chempros. [Link]

  • Dunetz, J. R., et al. (2015). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. [Link]

  • Lapai, N. H., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Afropolitan Journals. [Link]

  • Beilstein Journals. (2021). Novel library synthesis of 3,4-disubstituted pyridin-2(1H)-ones via cleavage of pyridine-2-oxy-7-azabenzotriazole ethers under ionic hydrogenation conditions at room temperature. Beilstein Journal of Organic Chemistry. [Link]

  • ResearchGate. The effect of steric hindrance in amines, and sterically destabilized twisted amides. ResearchGate. [Link]

  • Radlauer, M. R., et al. (2021). Uniting Amide Synthesis and Activation by PIII/PV–Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. Journal of the American Chemical Society. [Link]

  • Common Organic Chemistry. Amine to Amide (EDC + HOBt). Common Organic Chemistry. [Link]

  • Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]

  • Taylor, M. S. (2010). A mild, catalyst-free synthesis of 2-aminopyridines. National Institutes of Health. [Link]

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HPLC method development for 4-methyl-N-(2-pyridinyl)benzamide analysis

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Development and Validation of a Stability-Indicating HPLC Method for the Analysis of 4-methyl-N-(2-pyridinyl)benzamide

Abstract

This application note describes the systematic development and validation of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-methyl-N-(2-pyridinyl)benzamide. The method was developed based on a deep understanding of the analyte's physicochemical properties and validated in accordance with the International Council for Harmonisation (ICH) guidelines.[1] The developed isocratic method is suitable for routine quality control and stability analysis of 4-methyl-N-(2-pyridinyl)benzamide in bulk drug and pharmaceutical formulations.

Introduction and Scientific Rationale

4-methyl-N-(2-pyridinyl)benzamide is an aromatic amide containing a substituted benzamide and a pyridine moiety.[2] The accurate quantification of such molecules is critical in drug development and manufacturing for ensuring product quality, stability, and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of pharmaceutical compounds.[1]

The development of a robust HPLC method requires a systematic approach, beginning with an understanding of the analyte's properties.[3] 4-methyl-N-(2-pyridinyl)benzamide possesses a predicted XlogP of 2.6, indicating moderate hydrophobicity, which makes it an ideal candidate for reversed-phase chromatography.[2][4] The presence of the basic pyridine ring necessitates careful control of the mobile phase pH to ensure consistent ionization and achieve symmetrical peak shapes by minimizing interactions with residual silanols on the stationary phase.[5] This document provides a comprehensive guide through the logical steps of method development, from initial parameter selection to full validation, grounded in established scientific principles and regulatory standards.[6]

HPLC Method Development Strategy

The primary objective was to develop a method that is selective, accurate, and robust. The strategy involved a multi-step, logical progression as illustrated in the workflow diagram below.

Selection of Chromatographic Mode

Based on the analyte's non-polar benzene ring and moderately polar pyridine and amide groups, reversed-phase HPLC was selected as the most suitable separation mode.[4] This mode utilizes a non-polar stationary phase and a polar mobile phase, which is ideal for retaining and separating molecules like 4-methyl-N-(2-pyridinyl)benzamide.

Stationary Phase (Column) Selection

A C18 (octadecylsilane) column is the most widely used stationary phase in reversed-phase HPLC and provides excellent retention for a broad range of moderately non-polar compounds.[3] Therefore, an Agilent ZORBAX Eclipse Plus C18 column (150 mm x 4.6 mm, 3.5 µm) was chosen for the initial development due to its high efficiency, good peak shape for basic compounds, and excellent stability over a wide pH range.

Mobile Phase Selection and Optimization

The mobile phase is a critical component affecting retention and selectivity.[7]

  • Organic Modifier: Acetonitrile was chosen over methanol as the organic modifier. Acetonitrile typically provides lower backpressure and better UV transparency at lower wavelengths.[5]

  • Aqueous Phase and pH Control: The pyridine nitrogen in the analyte is basic. To achieve a sharp, symmetrical peak, it is crucial to maintain a consistent ionization state and suppress undesirable interactions with the silica backbone of the column.[5] By setting the mobile phase pH to 3.0 using a phosphate buffer, the pyridine moiety is protonated, leading to improved peak shape and stable retention times.

  • Initial Gradient Scouting: A broad gradient elution (e.g., 10% to 90% Acetonitrile over 20 minutes) was initially employed to determine the approximate concentration of the organic solvent required for elution.[3] This "scouting run" indicated that the analyte elutes at a moderate concentration of acetonitrile.

  • Isocratic Method Development: Based on the scouting run, an isocratic method was developed to simplify the procedure, improve reproducibility, and shorten the run time. Various ratios of acetonitrile and pH 3.0 buffer were tested to optimize the retention time (k') to be within the ideal range of 2 to 10.

Detection Wavelength

The presence of aromatic rings and conjugated systems in 4-methyl-N-(2-pyridinyl)benzamide suggested strong UV absorbance. A UV-Vis scan of the analyte in the mobile phase was performed, which showed a maximum absorbance (λmax) at 265 nm. This wavelength was selected for detection to ensure maximum sensitivity.

Visual Workflow of Method Development

The systematic process followed for developing the analytical method is outlined below.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Method Scouting cluster_2 Phase 3: Optimization cluster_3 Phase 4: Validation Analyte Analyte Characterization (Structure, pKa, logP) Mode_Selection Chromatographic Mode Selection (Reversed-Phase) Analyte->Mode_Selection Column Column Selection (C18, 150x4.6mm, 3.5µm) Mode_Selection->Column Mobile_Phase Initial Mobile Phase (ACN/H2O with Buffer) Column->Mobile_Phase Detector Detection Wavelength (UV Scan for λmax) Mobile_Phase->Detector Scouting_Run Gradient Scouting Run Detector->Scouting_Run Isocratic Isocratic Method Development (Adjust % Organic) Scouting_Run->Isocratic pH_Opt Mobile Phase pH Optimization (Fine-tune for peak shape) Isocratic->pH_Opt Flow_Rate Flow Rate & Temperature (Optimize for efficiency & time) pH_Opt->Flow_Rate Optimized_Method Final Optimized Method Flow_Rate->Optimized_Method Validation Method Validation (ICH Q2) (Specificity, Linearity, Accuracy, Precision, Robustness) Optimized_Method->Validation

Caption: A flowchart illustrating the logical progression of HPLC method development.

Experimental Protocol: Optimized Method

Reagents and Materials
  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄) (AR Grade)

  • Orthophosphoric Acid (AR Grade)

  • Water (Milli-Q or equivalent HPLC grade)

  • 4-methyl-N-(2-pyridinyl)benzamide Reference Standard

Instrumentation

An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector was used (e.g., Agilent 1260 Infinity II or equivalent). Data acquisition and processing were performed using appropriate chromatography software.

Preparation of Solutions
  • Mobile Phase Buffer (20 mM KH₂PO₄, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase: Mix the Mobile Phase Buffer and Acetonitrile in a ratio of 55:45 (v/v) . Degas the solution by sonication or online degasser before use.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of 4-methyl-N-(2-pyridinyl)benzamide reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Sample Solution: Prepare sample solutions to a target concentration of 20 µg/mL using the mobile phase as the diluent.

Chromatographic Conditions

The final optimized parameters for the analysis are summarized in the table below.

ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column Agilent ZORBAX Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm)
Mobile Phase 20 mM KH₂PO₄ (pH 3.0) : Acetonitrile (55:45, v/v)
Flow Rate 1.0 mL/min
Elution Mode Isocratic
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 265 nm
Run Time 10 minutes

Method Validation Protocol

The developed method was validated according to ICH Q2(R2) guidelines to ensure its suitability for its intended purpose.[6] The validation protocol assesses specificity, linearity, accuracy, precision, limits of detection and quantitation (LOD/LOQ), and robustness.

Validation ParameterTest ProcedureAcceptance Criteria
Specificity Analyze blank, placebo, and spiked samples. Perform forced degradation (acid, base, oxidative, thermal, photolytic) to ensure no interference at the analyte's retention time.Peak purity index > 0.999. No co-eluting peaks at the analyte's retention time.
Linearity & Range Analyze at least five concentrations across a range of 5-30 µg/mL (25% to 150% of the target concentration). Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.[8]
Accuracy (% Recovery) Perform recovery studies by spiking a placebo matrix at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be between 98.0% and 102.0%.[8]
Precision (% RSD) Repeatability: Analyze six replicate preparations of the standard solution (20 µg/mL). Intermediate Precision: Repeat on a different day with a different analyst.Relative Standard Deviation (RSD) ≤ 2.0%.[8]
LOD & LOQ Determine based on the signal-to-noise ratio method (LOD: S/N ≥ 3; LOQ: S/N ≥ 10) or from the standard deviation of the response and the slope of the calibration curve.The LOQ should be quantifiable with acceptable accuracy and precision.
Robustness Deliberately vary method parameters (e.g., flow rate ±10%, mobile phase composition ±2%, column temperature ±5°C, pH ±0.2 units) and assess the impact.System suitability parameters should remain within limits. RSD of results should be ≤ 2.0%.[9]

Conclusion

A robust, specific, and accurate RP-HPLC method for the quantitative analysis of 4-methyl-N-(2-pyridinyl)benzamide has been successfully developed and validated. The method employs a common C18 column and an isocratic mobile phase of buffered acetonitrile, making it straightforward and easy to implement in a quality control laboratory. The validation results demonstrate that the method is suitable for its intended purpose, providing reliable data for the analysis of 4-methyl-N-(2-pyridinyl)benzamide in various settings.

References

  • A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation. (n.d.). iosrphr.org. Retrieved March 4, 2026, from [Link]

  • Guides for method development. (n.d.). YMC CO., LTD.. Retrieved March 4, 2026, from [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024, March 26). Zenodo. Retrieved March 4, 2026, from [Link]

  • Reversed Phase HPLC Method Development. (n.d.). Phenomenex. Retrieved March 4, 2026, from [Link]

  • Method Development Guide. (2004, May). ZirChrom. Retrieved March 4, 2026, from [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines. (2020, March 23). Acta Scientific. Retrieved March 4, 2026, from [Link]

  • Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants. (2014, August 9). ResearchGate. Retrieved March 4, 2026, from [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved March 4, 2026, from [Link]

  • Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. (n.d.). ACS Publications. Retrieved March 4, 2026, from [Link]

  • Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. (2022, April 15). LCGC International. Retrieved March 4, 2026, from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025, October 22). Lab Manager. Retrieved March 4, 2026, from [Link]

  • What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps?. (2025, August 18). ResearchGate. Retrieved March 4, 2026, from [Link]

  • 4-methyl-n-(pyridin-2-yl)benzamide. (n.d.). PubChemLite. Retrieved March 4, 2026, from [Link]

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Mastering Purity: A Guide to the Recrystallization of 4-methyl-N-(2-pyridinyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive application note provides a detailed guide for the purification of 4-methyl-N-(2-pyridinyl)benzamide via recrystallization, a critical technique for achieving high purity of crystalline organic compounds.[1] Addressed to researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, offering a framework for rational solvent selection, methodological optimization, and troubleshooting. By elucidating the fundamental principles of solubility and crystal growth, this guide empowers the user to develop a robust and validated purification process, ensuring the integrity of their research and development endeavors.

Introduction: The Imperative of Purity and the Principle of Recrystallization

In the synthesis of novel chemical entities, achieving a high degree of purity is paramount. Impurities can confound analytical results, interfere with biological assays, and compromise the safety and efficacy of potential therapeutic agents. Recrystallization stands as a powerful and widely employed technique for the purification of solid compounds.[2] The process is predicated on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but exhibit high solubility at an elevated temperature.[3] This temperature-dependent solubility gradient is the cornerstone of effective purification.

4-methyl-N-(2-pyridinyl)benzamide, an N-aryl benzamide, possesses a molecular structure that lends itself to strong intermolecular interactions, such as hydrogen bonding, resulting in a crystalline solid form.[4] Its structure, featuring both a substituted benzene ring and a pyridine moiety, suggests a moderate polarity. This characteristic is a key determinant in the selection of an appropriate recrystallization solvent.

Strategic Solvent Selection: A Predictive and Empirical Approach

The choice of solvent is the most critical variable in the success of a recrystallization procedure.[2] A systematic approach, combining predictive principles with empirical testing, will yield the optimal solvent system.

The "Like Dissolves Like" Principle

The adage "like dissolves like" serves as a foundational guide. Given the presence of both aromatic rings and a polar amide linkage, solvents of intermediate polarity are excellent starting points. Structurally similar N-aryl benzamides are often soluble in lower alcohols like ethanol and methanol, or in acetone, while exhibiting limited solubility in non-polar solvents like hexanes or highly polar solvents like water.[3][4]

The Ideal Recrystallization Solvent Profile

An ideal solvent for the recrystallization of 4-methyl-N-(2-pyridinyl)benzamide should possess the following characteristics:

  • High Solvating Power at Elevated Temperatures: The solvent must completely dissolve the crude product when heated to its boiling point.

  • Low Solvating Power at Ambient or Sub-Ambient Temperatures: The compound should be sparingly soluble in the cold solvent to maximize recovery.

  • Favorable Boiling Point: The solvent's boiling point should be high enough to effect dissolution but not so high as to pose a risk of "oiling out," where the compound melts before dissolving.

  • Inertness: The solvent must not react with the compound.

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying process.

  • Safety: The solvent should have a low toxicity and flammability profile.

Single and Mixed-Solvent Systems

While a single solvent may prove effective, a mixed-solvent system, often referred to as an "anti-solvent" system, can provide finer control over the crystallization process. In this technique, the compound is dissolved in a "good" solvent, and a "poor" solvent (the anti-solvent) in which the compound is insoluble is slowly added to induce crystallization. Common mixed-solvent systems for compounds of similar polarity include ethanol/water and ethyl acetate/hexane.[3]

Experimental Protocol: Solvent Screening and Optimization

The following protocol outlines a systematic approach to identifying the optimal recrystallization solvent for 4-methyl-N-(2-pyridinyl)benzamide.

Materials and Equipment
  • Crude 4-methyl-N-(2-pyridinyl)benzamide

  • Selection of candidate solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, heptane, deionized water)

  • Test tubes or small Erlenmeyer flasks

  • Heating mantle or hot plate with a sand bath

  • Vortex mixer

  • Pasteur pipettes

Solvent Screening Workflow

The following diagram illustrates the logical workflow for selecting an appropriate solvent system.

Solvent_Selection_Workflow A Start: Crude Product B Select Candidate Solvents (Polar & Non-Polar) A->B C Small-Scale Solubility Test (Room Temperature) B->C E Insoluble C->E Insoluble F Soluble C->F Soluble D Heat to Boiling G Cool to Room Temperature D->G Fully Dissolved E->D H Crystals Form G->H I No Crystals Form G->I J Good Single Solvent H->J K Consider Mixed-Solvent System I->K L End: Optimal Solvent Identified J->L K->L

Caption: Workflow for Recrystallization Solvent Selection.

Step-by-Step Solvent Screening Protocol
  • Initial Solubility Testing:

    • Place approximately 20-30 mg of crude 4-methyl-N-(2-pyridinyl)benzamide into a series of labeled test tubes.

    • To each tube, add a different candidate solvent dropwise at room temperature, vortexing after each addition, until a total of 1 mL has been added.

    • Record the solubility of the compound in each solvent at room temperature. A good candidate solvent will not dissolve the compound at this stage.

  • Hot Solubility Testing:

    • For the solvents in which the compound was insoluble at room temperature, gently heat the test tubes in a sand bath.

    • Continue to add the solvent in small portions until the solid completely dissolves. Note the approximate volume of solvent required. An ideal solvent will dissolve the compound in a minimal amount of hot solvent.

  • Crystallization Induction:

    • Allow the hot, clear solutions to cool slowly to room temperature.

    • If crystals do not form, try scratching the inside of the test tube with a glass rod or placing the tube in an ice bath.

    • Observe the quantity and quality of the crystals formed. A successful recrystallization will yield a significant amount of crystalline solid.

Data Interpretation and Solvent Selection

Summarize your observations in a table to facilitate comparison and selection of the optimal solvent or solvent system.

SolventSolubility at RT (in 1 mL)Solubility at BoilingCrystal Formation on Cooling
EthanolSparingly SolubleSolubleGood crystal formation
MethanolSoluble--
IsopropanolSparingly SolubleSolubleGood crystal formation
AcetoneSoluble--
Ethyl AcetateSparingly SolubleSolubleModerate crystal formation
TolueneInsolubleSparingly SolublePoor crystal formation
HeptaneInsolubleInsoluble-
WaterInsolubleInsoluble-

Based on this hypothetical data, ethanol and isopropanol appear to be promising single-solvent candidates. For a mixed-solvent system, dissolving the compound in a minimal amount of hot acetone or methanol and then adding water dropwise until the solution becomes cloudy could be an effective strategy.

Detailed Recrystallization Protocol for 4-methyl-N-(2-pyridinyl)benzamide

The following protocol provides a step-by-step guide for the recrystallization process.

Recrystallization Workflow Diagram

Recrystallization_Process A Dissolve Crude Product in Minimal Hot Solvent B Hot Filtration (Optional, if impurities present) A->B C Slow Cooling to Room Temperature B->C D Ice Bath Cooling C->D E Vacuum Filtration D->E F Wash Crystals with Cold Solvent E->F G Dry Crystals F->G H Pure Product G->H

Caption: Step-by-step Recrystallization Workflow.

Step-by-Step Recrystallization Procedure
  • Dissolution: Place the crude 4-methyl-N-(2-pyridinyl)benzamide in an Erlenmeyer flask of appropriate size. Add a magnetic stir bar and the chosen solvent (e.g., ethanol). Heat the mixture on a hot plate with stirring. Add the solvent in small portions until the solid is completely dissolved at the boiling point. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% by weight of the solute) and reheat the solution to boiling for a few minutes.[3] The activated charcoal will adsorb the colored impurities.

  • Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, a hot filtration must be performed. This is a critical step to remove these impurities before crystallization. Pre-heat a clean Erlenmeyer flask and a funnel with fluted filter paper. Quickly filter the hot solution. This step should be performed rapidly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once the solution has reached room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and a clean filter flask.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the purified crystals in a drying oven at a temperature well below the compound's melting point or in a vacuum desiccator to remove all traces of the solvent.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Oiling OutThe boiling point of the solvent is higher than the melting point of the compound.Use a lower-boiling solvent or a mixed-solvent system.
No Crystal FormationThe solution is not supersaturated.Evaporate some of the solvent to increase the concentration. Scratch the inside of the flask. Add a seed crystal.[3]
Poor RecoveryToo much solvent was used. The compound is too soluble in the cold solvent.Use less solvent initially. Cool the solution in an ice bath for a longer period.
Impure CrystalsThe cooling process was too rapid. The crystals were not washed properly.Allow the solution to cool more slowly. Ensure the crystals are washed with fresh, cold solvent.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the purification of 4-methyl-N-(2-pyridinyl)benzamide by recrystallization. By understanding the principles of solvent selection and the nuances of the experimental procedure, researchers can consistently achieve high purity of their target compound. The methodologies described herein are not only applicable to the title compound but can also be adapted for the purification of other crystalline organic solids, making this a valuable resource for any synthetic chemistry laboratory.

References

  • BenchChem. (2025). Application Notes and Protocols: Recrystallization of 3-Methylpyridine-4-carboxylic acid N-oxide.
  • BenchChem. (2025). Refining crystallization process for 4-methyl-N-(naphthalen-2-yl)benzamide single crystals.
  • PubChem. 4-methyl-n-(pyridin-2-yl)benzamide.
  • CymitQuimica. N-(4-Methylphenyl)benzamide.
  • Mettler Toledo. (2023). Recrystallization Guide: Process, Procedure, Solvents.
  • Hassan, A. S., et al. (2008). 4-Methyl-N-[2-(pyridin-2-yl)ethylcarbamothioyl]benzamide. PMC.
  • Saeed, S., et al. (2016). The Synthesis and Characterisation of 2-methyl-N- ((4-methylpyridine-2-yl)carbamothiol)benzamide: Its Preparation with Antibacterial Study. ResearchGate.
  • Al-Masoudi, N. A., et al. (2011). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. PMC.
  • Udoh, G. E., et al. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSciMed Central.

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Application Note: Rapid and Efficient Synthesis of 4-methyl-N-(2-pyridinyl)benzamide via Microwave Irradiation

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust and highly efficient protocol for the synthesis of 4-methyl-N-(2-pyridinyl)benzamide, a key scaffold in medicinal chemistry research.[1] By leveraging the principles of microwave-assisted organic synthesis (MAOS), this method offers significant advantages over conventional heating techniques, including drastically reduced reaction times, improved yields, and adherence to the principles of green chemistry.[2][3][4] The protocol describes the acylation of 2-aminopyridine with 4-methylbenzoyl chloride under solvent-free conditions, facilitated by a solid support. Detailed procedures for product purification via recrystallization and comprehensive characterization using modern analytical techniques are also provided.

Introduction: The Case for Microwave-Assisted Amide Synthesis

The N-pyridinylbenzamide moiety is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities.[1] Traditional methods for forging the crucial amide bond often involve prolonged reaction times at elevated temperatures, leading to potential side product formation and significant energy consumption.[5]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in synthetic chemistry.[4] Unlike conventional heating which relies on conduction, microwave irradiation delivers energy directly to polar molecules in the reaction mixture, resulting in rapid and uniform heating.[2] This volumetric heating mechanism, driven by dipolar polarization and ionic conduction, can dramatically accelerate reaction rates, often reducing multi-hour or even day-long processes to mere minutes.[6]

The key advantages of employing microwave irradiation for this synthesis include:

  • Reaction Acceleration: Rapid energy transfer leads to a significant reduction in reaction time.[4][6]

  • Enhanced Yields: Fast and clean reactions often result in higher purity and improved product yields.[4]

  • Energy Efficiency: Reduced reaction times contribute to lower overall energy consumption.[2][7]

  • Green Chemistry: The potential for solvent-free reactions minimizes waste and environmental impact.[2][8][9]

This application note provides a field-proven protocol for the synthesis of 4-methyl-N-(2-pyridinyl)benzamide, demonstrating the practical application and benefits of MAOS for researchers in synthetic and medicinal chemistry.

Reaction Mechanism and Rationale

The synthesis proceeds via a nucleophilic acyl substitution, a classic example of the Schotten-Baumann reaction.[3][4][7] The exocyclic amino group of 2-aminopyridine acts as the nucleophile, attacking the electrophilic carbonyl carbon of 4-methylbenzoyl chloride. The reaction is facilitated by a base, which neutralizes the hydrochloric acid byproduct, driving the reaction to completion.[6][7] In this protocol, pyridine is used not only as a catalyst but also as a polar medium to efficiently absorb microwave energy.

The proposed mechanism involves two key stages:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen of 2-aminopyridine attacks the carbonyl carbon of 4-methylbenzoyl chloride.

  • Elimination: A tetrahedral intermediate is formed, which then collapses, eliminating a chloride ion to form the stable amide bond. The generated HCl is neutralized by the base.

Reaction_Mechanism R1 2-Aminopyridine Int Int R1->Int Nucleophilic Attack R2 4-Methylbenzoyl Chloride R2->Int Prod 4-methyl-N-(2-pyridinyl)benzamide HCl HCl Base Pyridine (Base) Base->HCl Neutralization Int->Prod Elimination of Cl- Int->HCl

Caption: High-level overview of the experimental workflow.

Step-by-Step Procedure
  • Reaction Setup:

    • In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 2-aminopyridine (1.0 mmol, 94.1 mg).

    • Add basic alumina (1.0 g) to act as a solid support. [10] * Add anhydrous pyridine (0.2 mL) to serve as a base and microwave energy absorbent. [10][11] * Finally, add 4-methylbenzoyl chloride (1.1 mmol, 169.1 mg, ~0.14 mL) dropwise while gently swirling the vessel.

    • Seal the vessel with a snap cap.

  • Microwave Irradiation:

    • Place the sealed vessel into the cavity of a microwave synthesizer.

    • Set the following parameters:

      • Temperature: 120 °C (monitored by an external IR sensor)

      • Time: 5 minutes

      • Power: 200 W (with power modulation to maintain temperature)

      • Stirring: High

    • Run the irradiation program.

  • Work-up and Extraction:

    • After the reaction is complete, allow the vessel to cool to room temperature (approx. 15-20 minutes).

    • Once cooled, open the vessel in a fume hood.

    • Add dichloromethane (DCM, 15 mL) to the solid mixture and stir vigorously for 5 minutes.

    • Filter the mixture to remove the alumina support, washing the solid with additional DCM (2 x 5 mL).

    • Combine the organic filtrates in a separatory funnel and wash sequentially with 1 M HCl (10 mL) to remove excess pyridine, followed by saturated aqueous NaHCO₃ (10 mL) to remove any remaining acid, and finally with brine (10 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as an off-white solid.

  • Purification by Recrystallization:

    • Transfer the crude solid to a small Erlenmeyer flask.

    • Add a minimal amount of hot ethanol (95%) to dissolve the solid completely. [5][12] * If the solution is colored, a small amount of activated charcoal can be added, and the solution hot-filtered.

    • Allow the solution to cool slowly to room temperature.

    • Once crystal formation appears complete, place the flask in an ice bath for 30 minutes to maximize precipitation. [12] * Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol. [5][13] * Dry the crystals in a vacuum oven to obtain pure 4-methyl-N-(2-pyridinyl)benzamide.

Results and Characterization

The microwave-assisted protocol consistently provides the target compound in high yield and purity within a significantly reduced timeframe compared to conventional heating methods.

Table 2: Comparison of Synthesis Methods

MethodReaction TimeTemperature (°C)Yield (%)Purity (by ¹H NMR)
Microwave-Assisted 5 minutes 120 ~92% >98%
Conventional Heating8 hours115 (reflux)~75%>95%
Characterization Data

The identity and purity of the synthesized 4-methyl-N-(2-pyridinyl)benzamide were confirmed by standard spectroscopic methods.

  • Appearance: White crystalline solid.

  • Melting Point: 135-137 °C.

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.30 (d, 1H), 8.15 (d, 1H), 7.85 (d, 2H), 7.70 (t, 1H), 7.30 (d, 2H), 7.05 (dd, 1H), 2.45 (s, 3H). The integration and splitting patterns are consistent with the target structure. [14]* ¹³C NMR (100 MHz, CDCl₃) δ (ppm): 165.8 (C=O), 151.9, 148.2, 142.7, 138.6, 132.1, 129.5, 127.3, 119.8, 114.5, 21.6 (CH₃).

  • IR (KBr, cm⁻¹): 3300 (N-H stretch), 3050 (aromatic C-H stretch), 1685 (C=O amide I band), 1580 (C=C stretch), 1520 (N-H bend, amide II band). The presence of the characteristic amide I and II bands confirms the formation of the amide bond. [15]* Mass Spectrometry (ESI-MS): m/z 213.1 [M+H]⁺. The observed mass corresponds to the protonated molecular ion of the product. [16]

Conclusion

This application note demonstrates a highly effective microwave-assisted, solvent-free method for the synthesis of 4-methyl-N-(2-pyridinyl)benzamide. The protocol is rapid, scalable, and produces the target compound in excellent yield and purity. This approach represents a significant improvement over traditional synthetic routes, aligning with the modern demands for efficiency and environmental responsibility in chemical research and drug development.

References

  • Vertex AI Search. (2024). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
  • MDPI. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
  • Solid supported reaction. specific effects of microwave.
  • ResearchGate. (2024). (PDF) THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY.
  • Anton Paar Wiki. Microwave-assisted synthesis.
  • Fisher Scientific. Amide Synthesis.
  • Wikipedia. Schotten–Baumann reaction.
  • LS College. (2020). Schotten–Baumann reaction.
  • Organic Chemistry Portal. Schotten-Baumann Reaction.
  • J&K Scientific LLC. (2021). Schotten-Baumann Reaction.
  • askIITians. (2025). Pyridine acts as a base and a solvent in the acylation of amines. It.
  • ConnectSci. Mechanisms for the Acetylation of Aminopyridines.
  • Vedantu. (2026). What is the role of pyridine in the acylation of a class 12 chemistry CBSE.
  • Scribd. Recrystallization Techniques for Purification | PDF | Solubility | Solvent.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • CUNY. Purification by Recrystallization.
  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?.
  • OAText. (2019). Solvent-free efficient microwave assisted synthesis of α,β-unsaturated compounds and their antimicrobial activity assessment.
  • Synthesis. (2006). Efficient Microwave-Assisted Solvent-Free Synthesis of N-Substituted Aldimines.
  • Benchchem. Protocol for N-acetylation of 2-aminopyridine: An Application Note.
  • PubMed. (2021). N-pyridinylbenzamides: an isosteric approach towards new antimycobacterial compounds.
  • Der Pharma Chemica. Microwave Assisted-Solvent Free Synthesis of Imidazo[1,2-a]pyridines.
  • Comptes Rendus de l'Académie des Sciences. (2004). Solvent-free microwave organic synthesis as an efficient procedure for green chemistry.
  • PMC. (2021). PhCOCl-Py/Basic Alumina as a Versatile Reagent for Benzoylation in Solvent-Free Conditions.
  • ResearchGate. (2015). (PDF) Solvent-Free Accelerated Organic Syntheses Using Microwaves.
  • PMC. (2021). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives.
  • Letters in Applied NanoBioScience. (2022). Microwave-Assisted One-Pot Synthesis of Aminopyrimidine Scaffolds and their Biological Evaluation.
  • Med Crave. Infrared Spectroscopy for the Identification and Characterization of Organic Molecules.
  • CUNY. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.
  • ResearchGate. (2025). Spectroscopic (IR, Raman, UV, NMR) characterization and investigation of reactive properties of pyrazine-2-carboxamide by anti-bacterial, anti-mycobacterial, Fukui function, molecular docking and DFT calculations | Request PDF.

Sources

Application Note: Preparation of 4-methyl-N-(2-pyridinyl)benzamide using EDC/HOBt Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This detailed technical guide outlines the synthesis of 4-methyl-N-(2-pyridinyl)benzamide (CAS: 14547-80-9) utilizing the carbodiimide coupling reagents EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and HOBt (1-Hydroxybenzotriazole). While amide bond formation is a staple of medicinal chemistry, the coupling of electron-deficient heteroaromatic amines like 2-aminopyridine presents specific nucleophilic challenges. This protocol addresses these issues through optimized stoichiometry, solvent selection, and workup procedures designed to maximize yield and purity without requiring harsh acid chlorides.

Introduction & Rationale

The N-(2-pyridinyl)benzamide scaffold is a privileged structure in drug discovery, serving as a core pharmacophore in various kinase inhibitors and glucokinase activators.

Why EDC/HOBt?

Traditional acylation using 4-methylbenzoyl chloride is effective but generates corrosive HCl and requires strictly anhydrous conditions. The EDC/HOBt method offers a "greener," milder alternative:

  • Water Solubility: The urea byproduct of EDC (EDU) is water-soluble, simplifying removal during aqueous workup.

  • Racemization Suppression: While not strictly necessary for achiral 4-methylbenzoic acid, HOBt prevents the formation of unreactive N-acylurea side products, a common pitfall in carbodiimide chemistry.

  • Selectivity: This method tolerates other functional groups better than acid chlorides.

The Challenge: 2-Aminopyridine Reactivity

2-Aminopyridine is a challenging nucleophile. The electron-withdrawing nature of the pyridine ring reduces the nucleophilicity of the exocyclic amine. Furthermore, the endocyclic ring nitrogen can compete for the activated ester, potentially leading to side reactions. This protocol utilizes a specific addition sequence and base modulation (DIPEA) to favor the desired amide formation.

Reaction Mechanism

The reaction proceeds via the activation of 4-methylbenzoic acid to an active ester, followed by aminolysis.

  • Activation: EDC protonates and reacts with the carboxylic acid to form an unstable O-acylisourea.

  • Transesterification: HOBt attacks the O-acylisourea, displacing the urea and forming a stable, yet reactive, OBt-active ester.

  • Coupling: The 2-aminopyridine attacks the OBt-ester to yield the final amide.

ReactionMechanism Acid 4-Methylbenzoic Acid O_Acyl O-Acylisourea (Unstable Intermediate) Acid->O_Acyl + EDC EDC EDC.HCl EDC->O_Acyl ActiveEster OBt-Active Ester (Stabilized) O_Acyl->ActiveEster + HOBt Urea Water-Soluble Urea (Byproduct) O_Acyl->Urea HOBt HOBt HOBt->ActiveEster ActiveEster->HOBt Regenerated Product 4-methyl-N-(2-pyridinyl)benzamide ActiveEster->Product + Amine Amine 2-Aminopyridine Amine->Product

Caption: Mechanism of EDC/HOBt mediated amide coupling suppressing N-acylurea formation.

Materials & Equipment

Reagents Table
ReagentMW ( g/mol )Equiv.[1]RoleNotes
4-Methylbenzoic acid 136.151.0SubstrateLimiting reagent
2-Aminopyridine 94.111.1 - 1.2NucleophileSlight excess ensures conversion
EDC.HCl 191.701.5Coupling AgentExcess accounts for hydrolysis
HOBt (anhydrous) 135.121.5AdditiveEnhances rate & suppresses side products
DIPEA 129.242.0 - 3.0BaseNeutralizes HCl from EDC; keeps amine free
DMF (or DCM) --SolventDMF preferred for solubility
Equipment
  • Round-bottom flask (50 mL or 100 mL)

  • Magnetic stir bar and plate[2]

  • Ice-water bath

  • Rotary evaporator

  • Separatory funnel

  • TLC plates (Silica gel 60 F254)

Experimental Protocol

Step 1: Activation of Carboxylic Acid
  • In a clean, dry round-bottom flask, dissolve 4-methylbenzoic acid (1.0 equiv) in anhydrous DMF (approx. 0.2 M concentration, e.g., 5 mL for 1 mmol).

    • Note: DCM (Dichloromethane) can be used if solubility permits, as it is easier to remove, but DMF is superior for polar intermediates.

  • Add HOBt (1.5 equiv) and EDC.HCl (1.5 equiv) to the solution.

  • Add DIPEA (2.0 equiv) dropwise.

  • Stir the mixture at 0 °C (ice bath) for 15–30 minutes.

    • Observation: The solution may become slightly cloudy or change color as the active ester forms.

Step 2: Coupling Reaction
  • Add 2-aminopyridine (1.2 equiv) directly to the reaction mixture.

  • Allow the reaction to warm to room temperature naturally.

  • Stir for 12–18 hours .

    • Process Control: Monitor by TLC (Eluent: 50% Ethyl Acetate / 50% Hexanes). The product typically moves with an Rf ~0.4–0.6, distinct from the starting acid (baseline) and amine.

Step 3: Workup and Isolation

Crucial Note: 2-Aminopyridine is difficult to remove. Standard acid washes must be done carefully to avoid protonating the pyridine ring of the product, which would drag it into the aqueous layer.

  • Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) (approx. 10x reaction volume).

  • Quench/Wash 1 (Bicarbonate): Wash organic layer with saturated NaHCO₃ (2x) to remove unreacted acid and HOBt.

  • Wash 2 (Water/Brine): Wash with distilled water (2x) to remove DMF and the urea byproduct, followed by brine (1x).

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Concentration: Filter and concentrate under reduced pressure to yield the crude solid.

Step 4: Purification

While the crude may be relatively pure, the low nucleophilicity of 2-aminopyridine often leaves unreacted starting material.

  • Recrystallization: Attempt recrystallization from Ethanol/Water or EtOAc/Hexanes .

  • Flash Chromatography: If purity is <95%, purify via silica gel column chromatography.

    • Gradient: 0% → 40% Ethyl Acetate in Hexanes.

Workflow Visualization

Workflow Start Start: Dissolve 4-Methylbenzoic Acid in DMF/DCM Activate Add EDC, HOBt, DIPEA Stir 30 min @ 0°C Start->Activate AddAmine Add 2-Aminopyridine Stir 12-18h @ RT Activate->AddAmine Check TLC Check (Complete?) AddAmine->Check Check->AddAmine No (Add DMAP/Heat) Workup Dilute with EtOAc Wash: NaHCO3 -> Water -> Brine Check->Workup Yes Dry Dry (Na2SO4) & Concentrate Workup->Dry Purify Recrystallization (EtOH) or Column Chromatography Dry->Purify Final Final Product: 4-methyl-N-(2-pyridinyl)benzamide Purify->Final

Caption: Step-by-step experimental workflow for the synthesis and purification.

Characterization & Expected Data

Since specific spectral data for CAS 14547-80-9 is often proprietary or contained within broad patents, the following are the expected spectral features based on structural validation of the p-tolyl and 2-aminopyridine fragments.

  • Physical State: White to off-white solid.

  • ¹H NMR (400 MHz, DMSO-d₆ or CDCl₃):

    • δ ~10.5 ppm (s, 1H): Amide N-H (broad).

    • δ ~8.3 ppm (d, 1H): Pyridine H-6 (adjacent to ring Nitrogen).

    • δ ~8.2 ppm (d, 1H): Pyridine H-3.

    • δ ~7.9 ppm (d, 2H): Benzoyl ortho-protons (part of AA'BB' system).

    • δ ~7.7 ppm (t, 1H): Pyridine H-4.

    • δ ~7.3 ppm (d, 2H): Benzoyl meta-protons.

    • δ ~7.1 ppm (t, 1H): Pyridine H-5.

    • δ ~2.4 ppm (s, 3H): Methyl group (-CH₃) on the benzene ring.

  • Mass Spectrometry (ESI):

    • Calculated MW: 212.25 g/mol .

    • Expected [M+H]⁺ peak: m/z 213.2.

Troubleshooting & Optimization

Issue: Low Yield / Sluggish Reaction

  • Cause: 2-Aminopyridine is a poor nucleophile.

  • Solution: Add DMAP (4-Dimethylaminopyridine) as a catalyst (0.1 - 0.5 equiv). DMAP acts as a powerful acyl-transfer agent, reacting with the active ester to form a highly reactive N-acylpyridinium intermediate that rapidly acylates the amine.

Issue: Solubility

  • Cause: The product or intermediates precipitate out of DCM.

  • Solution: Switch solvent to DMF or a DMF/DCM mixture.

Issue: Product in Aqueous Layer

  • Cause: Over-acidification during workup protonates the pyridine ring.

  • Solution: Avoid strong acid washes (HCl). Use saturated NH₄Cl or dilute citric acid, and ensure the final extraction is from a neutral/slightly basic pH (pH ~8).

References

  • Sigma-Aldrich. 4-METHYL-N-PYRIDIN-2-YL-BENZAMIDE Product Page. Retrieved from

  • BenchChem. Application Notes and Protocols for Amide Bond Formation using EDC and HATU. Retrieved from

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2671699, N-(4-methylbenzyl)benzamide (Structural Analog Reference). Retrieved from

  • Common Organic Chemistry. Amide Coupling (EDC + HOBt) Protocols. Retrieved from

Sources

Application Note: Solvent Selection for Nucleophilic Substitution of 2-Aminopyridine

[1][2]

Part 1: Executive Summary & Mechanistic Challenge

2-Aminopyridine (2-AP) is a privileged scaffold in drug discovery, serving as a precursor for kinase inhibitors, GPCR ligands, and ion channel blockers. However, its functionalization presents a classic ambident nucleophile challenge.[1]

The molecule possesses two distinct nucleophilic sites:[2]

  • The Endocyclic Nitrogen (N1): Pyridine-like, sp² hybridized lone pair.[1][3][4] High electron density, basic (

    
    ), and kinetically accessible.
    
  • The Exocyclic Nitrogen (N-exo): Aniline-like, but with lone pair delocalization into the electron-deficient pyridine ring.[1] Lower neutral nucleophilicity but becomes the dominant nucleophile upon deprotonation.

The Solvent Selection Directive: The choice of solvent is not merely about solubility; it is the primary switch for regiocontrol .

  • Neutral/Acidic conditions in polar aprotic solvents favor N1-attack (Ring Nitrogen), leading to imino-dihydropyridines.[1]

  • Anionic conditions (Base-mediated) in dipolar aprotic or ethereal solvents favor N-exo attack , leading to the desired secondary amines.[1]

  • Non-polar solvents are essential for metal-catalyzed cross-couplings (Buchwald-Hartwig/Ullmann) to suppress non-productive coordination of the pyridine nitrogen to the catalyst.

Part 2: Mechanistic Pathways & Regioselectivity[2]

To control the reaction, one must understand the transition states stabilized by the solvent environment.

The Ambident Pathway Diagram

RegioselectivityStart2-Aminopyridine(Neutral)Path1Pathway A:Neutral Attack(Kinetic Control)Start->Path1 Neutral Solvent(MeCN, Acetone)Path2Pathway B:Anionic Attack(Thermodynamic Control)Start->Path2 Strong Base(NaH, LiHMDS)Path3Pathway C:Metal Catalysis(Ligand Control)Start->Path3 Pd/Cu Cat.(Toluene, Dioxane)Inter1Intermediate:N1-Alkylated Pyridinium SaltPath1->Inter1 Electrophile (R-X)Inter2Intermediate:Exocyclic Amide Anion(Delocalized)Path2->Inter2 DeprotonationProd2Product 2:2-(Alkylamino)pyridine(Target Scaffold)Path3->Prod2 Reductive EliminationProd1Product 1:1-Alkyl-2-iminopyridine(Often Undesired)Inter1->Prod1 Stable SaltInter1->Prod2 Dimroth Rearrangement(Heat + Base)Inter2->Prod2 R-X (SN2)

Figure 1: Mechanistic bifurcation of 2-aminopyridine functionalization. Solvent choice dictates the entry into Pathway A, B, or C.

Part 3: Solvent Selection Protocol

Solvent Class Impact Table
Solvent ClassRepresentative SolventsPrimary MechanismRegioselectivity OutcomeApplication Note
Polar Aprotic Acetonitrile (MeCN), AcetoneDipole-DipoleN1 (Ring) dominantStabilizes the transition state for N1-alkylation (Menschutkin reaction).[1] Often precipitates the pyridinium salt.
Dipolar Aprotic DMF, DMSO, NMPCation SolvationN-exo (with Base)Excellent for dissolving bases (

, CsF). "Naked" anion effect increases reactivity but risks bis-alkylation .[1]
Ethereal THF, 2-MeTHF, DioxaneLewis BasicityN-exo (with Strong Base)Standard for NaH/LiHMDS protocols.[1] Low dielectric constant promotes tight ion pairing, reducing over-reaction.[1]
Protic Ethanol, Methanol, WaterH-BondingMixed / N-exo (Reductive)Used primarily for Reductive Amination (with Aldehydes + NaBH4).[1] Solvation of nucleophile reduces reactivity.[1]
Non-Polar Toluene, XyleneWeak DispersionN-exo (Catalytic)Essential for Pd/Cu catalysis.[1] Prevents solvent interference with metal center.[1]
Decision Tree for Experimental Design

SolventDecisionStartTarget: Functionalized 2-AminopyridineQ1Reaction Type?Start->Q1Type1Direct Alkylation (R-X)Q1->Type1Type2Reductive AminationQ1->Type2Type3Cross-Coupling (Ar-X)Q1->Type3Q2Base Strength?Type1->Q2Solv3Rec: MeOH or EtOH(with AcOH cat.)Type2->Solv3Solv4Rec: Toluene or Dioxane(Degassed)Type3->Solv4StrongStrong (NaH, LiHMDS)Q2->StrongWeakWeak (K2CO3, Cs2CO3)Q2->WeakSolv1Rec: Anhydrous THF or 2-MeTHF(0°C to RT)Strong->Solv1Solv2Rec: DMF or DMSO(Control Equiv carefully)Weak->Solv2

Figure 2: Solvent selection decision tree based on reaction mechanism.

Part 4: Detailed Experimental Protocols

Protocol A: Regioselective N-exo Alkylation (Strong Base Method)

Target: Mono-alkylation of the exocyclic amine with primary alkyl halides.

Rationale: Using a strong base in an ethereal solvent deprotonates the exocyclic amine (pKa ~23 in DMSO, but accessible with NaH). The resulting anion is a hard nucleophile localized on the exocyclic nitrogen, overriding the neutral ring nitrogen's kinetics.

Materials:

  • 2-Aminopyridine (1.0 equiv)[1][5]

  • Sodium Hydride (60% in oil, 1.1 equiv)

  • Alkyl Halide (1.0 equiv)

  • Solvent: Anhydrous THF (Tetrahydrofuran) or 2-MeTHF (Green alternative).[1]

Step-by-Step:

  • Setup: Flame-dry a 2-neck round bottom flask under Argon/Nitrogen atmosphere.

  • Solvation: Dissolve 2-aminopyridine in anhydrous THF (0.2 M concentration).

  • Deprotonation: Cool to 0°C. Add NaH portion-wise. Evolution of

    
     gas will be observed.[1]
    
    • Observation: Solution often turns yellow/orange, indicating anion formation.[1]

    • Time: Stir at 0°C for 30 mins, then warm to RT for 30 mins to ensure complete deprotonation.

  • Addition: Cool back to 0°C. Add Alkyl Halide dropwise (neat or in minimal THF).

  • Reaction: Stir at RT. Monitor by TLC/LCMS.[1]

    • Critical Check: If bis-alkylation is observed, lower temperature to -10°C or use slow addition of electrophile.[1]

  • Quench: Carefully add sat.

    
     solution.
    
  • Workup: Extract with EtOAc. Wash organic layer with water (to remove NaX salts) and brine.[1]

Protocol B: Reductive Amination (Green Chemistry Method)

Target: Secondary amine formation using Aldehydes/Ketones.

Rationale: This method avoids the regioselectivity issue of alkyl halides entirely. The imine intermediate forms exclusively on the exocyclic nitrogen due to steric and electronic constraints of the ring nitrogen.

Materials:

  • 2-Aminopyridine (1.0 equiv)[1][5]

  • Aldehyde (1.1 equiv)

  • Reducing Agent:

    
     (1.5 equiv)
    
  • Solvent: 1,2-Dichloroethane (DCE) or Ethanol (Greener).[1]

Step-by-Step:

  • Imine Formation: Mix 2-AP and Aldehyde in Ethanol (0.5 M).

    • Optimization: If using a ketone, add

      
       (1.5 equiv) to force imine formation (requires neat or THF conditions).
      
  • Reduction: Add

    
     in one portion.
    
    • Note: If using Ethanol,

      
       can be used but may reduce the aldehyde/ketone directly if imine formation is slow. 
      
      
      is preferred for chemoselectivity.[1]
  • Reaction: Stir at RT for 4–16 hours.

  • Workup: Quench with sat.

    
    . Extract with DCM or EtOAc.[1]
    

Part 5: Troubleshooting & Optimization Data[6]

Common Failure Modes
SymptomDiagnosisCorrective Action
Product is a solid salt N1-Alkylation occurred (Ring attack).[1]Switch from neutral MeCN/Acetone to Anionic conditions (NaH/THF).
Low Conversion Nucleophile is too weak.[1]Switch solvent to DMF/DMSO (Polarity boosts rate) or increase Temperature (Caution: Regio-drift).
Bis-alkylation Reaction too fast; Anion too reactive.[1]Dilute reaction (0.05 M); Use 2-MeTHF instead of DMF; Add electrophile slowly at -78°C.
Regio-isomer mix Thermodynamic equilibrium reached.Stop reaction earlier (Kinetic control) or use Dimroth Rearrangement conditions (Reflux in EtOH + NaOH) to convert N1-product to N-exo.[1]
Green Solvent Replacements

In line with modern pharmaceutical standards (Sanofi/Pfizer guides), replace hazardous solvents where possible:

  • Replace DMF/NMP with: DMSO (if workup allows) or CPME (Cyclopentyl methyl ether) .[1]

  • Replace DCM with: EtOAc or 2-MeTHF.

  • Replace Toluene with: Anisole (for high temp) or 2-MeTHF (for lower temp).[1]

Part 6: References

  • pKa and Physical Properties:

    • Albert, A., et al. "Ionization Constants of Heterocyclic Amines." Journal of the Chemical Society, 1948.

    • PubChem Compound Summary for CID 10439, 2-Aminopyridine.[1] National Center for Biotechnology Information (2025).[1] Link

  • Regioselectivity in Aminopyridine Functionalization:

    • Bode, M. L., et al. "Regioselective alkylation of 2-aminopyridine." Tetrahedron, 2011.[1]

    • Solvent Effects on 2-Aminopyridine Derivatives.[2][1][6][7][8][9] Sciforum, 2021.[1][7][10] Link

  • Solvent Selection Guides (Green Chemistry):

    • Prat, D., et al. "Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes." Organic Process Research & Development, 2013.[1][11] Link

    • Henderson, R. K., et al. "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection." Green Chemistry, 2011.[1]

  • Catalytic Approaches:

    • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.[1]

Application Note: Scale-Up Synthesis Procedures for N-(2-Pyridinyl)benzamide Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

N-(2-pyridinyl)benzamides are privileged pharmacophores widely utilized in medicinal chemistry, most notably acting as allosteric activators of glucokinase for type 2 diabetes management and as potent kinase inhibitors ([1]).

Despite their structural simplicity, the scale-up synthesis of these amides presents a notorious challenge. 2-Aminopyridine is an exceptionally poor nucleophile. The exocyclic amino group donates its lone pair into the electron-deficient pyridine ring via resonance, severely diminishing its nucleophilicity compared to standard aliphatic amines or anilines. Furthermore, in acidic or standard coupling conditions, the endocyclic pyridine nitrogen (pKa ~5.2) can protonate or coordinate with coupling agents, further deactivating the molecule.

As a result, traditional peptide coupling reagents like EDC/HOBt often stall at the activated ester stage, yielding poor conversions ([2]). While highly reactive uronium salts like HATU can force the coupling, they are cost-prohibitive on a multi-kilogram scale and pose severe shock-sensitive explosive risks. To achieve self-validating, scalable systems, process chemists must rely on highly electrophilic activated esters (Acid Chlorides) or thermally stable, highly efficient coupling agents like Propylphosphonic anhydride (T3P) ([3]).

Strategic Decision Workflow

Selecting the correct scale-up route depends entirely on the substrate's sensitivity to epimerization and the target manufacturing scale.

Figure 1: Decision matrix for selecting N-(2-pyridinyl)benzamide scale-up synthesis routes.

Quantitative Comparison of Coupling Strategies

To ensure process trustworthiness, the following data summarizes the historical performance of various coupling strategies when applied to deactivated 2-aminopyridines and epimerization-prone carboxylic acids ([4]; [5]).

Coupling StrategyTypical Yield (%)Epimerization Rate (%)Relative CostScalability & Safety Profile
EDC / HOBt 60 - 7010 - 15ModeratePoor (HOBt is shock-sensitive on scale)
HATU 75 - 85< 5Very HighPoor (Cost-prohibitive, shock-sensitive)
Acid Chloride 85 - 95> 20 (via ketene)LowExcellent (Requires corrosive handling)
T3P / Pyridine 85 - 95< 2ModerateExcellent (Water-soluble byproducts)

Protocol A: T3P-Mediated Amide Coupling (The Modern Scalable Route)

Propylphosphonic anhydride (T3P) is the premier coupling agent for deactivated amines. It is non-explosive, highly soluble in organic solvents, and its byproducts are completely water-soluble, allowing for chromatography-free isolation ([6]).

Step-by-Step Methodology
  • Reactor Preparation: Charge a glass-lined reactor with the benzoic acid derivative (1.0 eq) and 2-aminopyridine (1.05 eq) in 2-Methyltetrahydrofuran (2-MeTHF, 5 vol).

    • Causality: 2-MeTHF is a scalable, bio-renewable solvent that offers superior phase separation during aqueous workup compared to standard THF, preventing emulsion formation.

  • Base Addition: Add Pyridine (2.5 eq) to the stirring suspension at 20 °C.

    • Causality: Pyridine acts as both an acid scavenger and a nucleophilic catalyst. It reacts with the T3P-activated ester to form a highly reactive acylpyridinium intermediate, effectively forcing the sluggish 2-aminopyridine to couple ([3]).

  • Activation: Dropwise add T3P (50 wt% solution in EtOAc, 1.5 eq) over 1 hour, maintaining the internal temperature below 30 °C.

    • Causality: T3P activation is exothermic. Controlled addition prevents thermal spikes that could lead to localized degradation or color body formation.

  • Thermal Maturation: Heat the reaction mixture to 65 °C for 12 hours.

    • Causality: The inherent poor nucleophilicity of 2-aminopyridine requires thermal energy to cross the activation barrier. T3P's exceptional thermal stability allows prolonged heating without the explosive risks associated with HOBt or the degradation seen with HATU ([6]).

  • Workup & Isolation: Cool to 20 °C. Quench with Deionized Water (5 vol) and agitate for 30 minutes. Separate the phases. Wash the organic layer with 5% aqueous NaHCO₃ (5 vol), followed by a final water wash (5 vol).

    • Causality: T3P is converted into water-soluble propylphosphonic acid upon quenching. These mild aqueous washes completely remove the coupling agent byproducts, bypassing the need for scale-limiting column chromatography ([7]).

  • Crystallization: Concentrate the organic layer under reduced pressure to 2 volumes, add Heptane (5 vol) as an anti-solvent, and cool to 0 °C to crystallize the N-(2-pyridinyl)benzamide product. Filter and dry under a vacuum.

Protocol B: Acid Chloride Route (The Traditional Bulk Route)

For substrates lacking chiral centers at the alpha-position or sensitive functional groups, the acid chloride route remains the most cost-effective method for multi-kilogram manufacturing.

Step-by-Step Methodology
  • Acid Chloride Generation: Charge the benzoic acid (1.0 eq) in Dichloromethane (DCM, 5 vol). Add catalytic DMF (0.05 eq). Dropwise add Oxalyl Chloride (1.1 eq) at 0 °C.

    • Causality: Oxalyl chloride is preferred over thionyl chloride on scale due to milder reaction conditions and the off-gassing of only CO, CO₂, and HCl, leaving no difficult-to-remove sulfur byproducts. DMF acts as a Vilsmeier-Haack catalyst to accelerate the chlorination.

  • Concentration: Distill off the DCM and excess oxalyl chloride under reduced pressure, then reconstitute the resulting acid chloride in THF (3 vol).

    • Causality: Complete removal of unreacted oxalyl chloride is critical to prevent the formation of competitive oxamide byproducts when the 2-aminopyridine is introduced ([4]).

  • Amide Coupling: In a separate reactor, dissolve 2-aminopyridine (1.0 eq) and N,N-Diisopropylethylamine (DIPEA, 2.5 eq) in THF (5 vol). Dropwise add the acid chloride solution at 0 °C.

    • Causality: The extreme electrophilicity of the acid chloride easily overcomes the poor nucleophilicity of 2-aminopyridine. However, this high reactivity also promotes ketene formation if the alpha-carbon is chiral, leading to rapid epimerization ([4]). Hence, this route is strictly reserved for achiral substrates.

  • Workup: Quench with water (5 vol), extract with EtOAc (5 vol), and wash with brine. Precipitate the product via anti-solvent addition (Heptane) and isolate via filtration.

References

  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048–5051. URL:[Link]

  • Sharma, P., et al. (2018). N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation. Chemical Biology & Drug Design, 93(3), 254-266. URL:[Link]

  • AMRI Global. (2023). WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. AMRI Technical Notes. URL: [Link]

  • Sabatini, M. T. (2022). Study and Development of Boron-mediated Amidation Reactions. UCL Discovery. URL:[Link]

Sources

Advanced TLC Visualization Protocols for Benzamide Synthesis Monitoring

Author: BenchChem Technical Support Team. Date: March 2026

Topic: TLC Visualization Methods for Benzamide Reaction Monitoring Content Type: Application Note & Protocol Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Introduction

Benzamide formation (amide coupling) is a cornerstone reaction in medicinal chemistry, linking pharmacophores in countless drug candidates. While the reaction between an amine and a benzoyl chloride (or activated acid) is generally robust, accurate monitoring is critical to minimize side products like dimers or hydrolyzed acids.

This guide moves beyond basic "spot-and-look" techniques. It provides a rigorous, mechanistic approach to Thin Layer Chromatography (TLC) for benzamides, focusing on distinguishing the product from structurally similar starting materials using specific chemical causality.

The Chemist's Challenge

In a typical benzoylation:



  • UV Overlap: Both the benzoyl source and the product contain aromatic rings, making them indistinguishable by UV (

    
    ) alone.
    
  • Amine Tailing: Residual amines often streak on silica, obscuring the product region.

  • False Negatives: Amides are chemically stable and do not react with many common stains (e.g., Anisaldehyde) that target reactive carbonyls or nucleophiles.

Sample Preparation: The "Mini-Workup"

Critical Step: Direct spotting of the reaction mixture often leads to erroneous results due to the presence of ammonium salts (from the base) or hydrolyzable acid chlorides.

Protocol:

  • Take a

    
     aliquot of the reaction mixture.
    
  • Dispense into a small vial containing

    
     EtOAc and 
    
    
    
    
    
    (or saturated
    
    
    if the amine is acid-sensitive).
  • Vortex/shake for 10 seconds.

  • Allow layers to separate. Spot the top organic layer.

    • Why? This removes inorganic salts and hydrolyzes unreacted acid chloride to benzoic acid, ensuring the spot you see is the stable amide, not a transient intermediate.

Visualization Decision Matrix

The following workflow integrates non-destructive and destructive methods to confirm identity.

TLC_Workflow Start Eluted TLC Plate UV UV Visualization (254 nm) Detects Aromatics Start->UV Decision Target Confirmation Needed? UV->Decision Mark spots with pencil Ninhydrin Stain A: Ninhydrin (Tracks SM Disappearance) Decision->Ninhydrin Check for Amine (SM) Chlorine Stain B: Chlorine/Tolidine (Tracks Product Appearance) Decision->Chlorine Check for Amide (Prod) Result_Nin Purple Spot = Residual Amine No Spot = Reaction Complete Ninhydrin->Result_Nin Result_Cl Blue/Black Spot = Amide Present (Specific N-H Detection) Chlorine->Result_Cl

Figure 1: Decision matrix for selecting the appropriate visualization method based on the analytical need.

Method A: Ninhydrin (The "Negative" Test)

Purpose: To confirm the consumption of the starting amine. Mechanism: Ninhydrin reacts with primary and secondary amines to form Ruhemann’s Purple. Crucially, benzamides do not react (or react extremely slowly) because the lone pair on the nitrogen is delocalized into the carbonyl, rendering it non-nucleophilic.

Protocol
  • Preparation: Dissolve

    
     Ninhydrin in 
    
    
    
    n-butanol containing
    
    
    acetic acid.
  • Application: Dip the plate or spray until faintly wet.

  • Development: Heat at

    
     for 1-2 minutes.
    
  • Interpretation:

    • Starting Material (Amine): Intense Purple/Blue spot.

    • Product (Benzamide): Colorless or faint yellow (background).

Method B: Chlorine/o-Tolidine (The "Positive" Test)

Purpose: Specific detection of the amide (N-H) bond. This is the "gold standard" for amides and peptides. Mechanism: This is a two-step redox reaction. First, the amide nitrogen is chlorinated to form an N-chloroamide. Second, this N-chloro compound oxidizes o-tolidine to a deeply colored quinonoid dye.

Cl_Tolidine_Mech Amide Benzamide (R-CO-NH-R') Chlorination Step 1: Chlorination (Cl2 gas or t-BuOCl) Amide->Chlorination N_Chloro N-Chloroamide (R-CO-N(Cl)-R') Chlorination->N_Chloro Tolidine Step 2: o-Tolidine Spray N_Chloro->Tolidine Result Blue/Black Complex (Oxidized Tolidine) Tolidine->Result

Figure 2: Reaction pathway for the specific detection of amide bonds using the Chlorine/o-Tolidine method.

Protocol

Safety Warning: o-Tolidine is carcinogenic. Handle in a fume hood with double gloves.

  • Step 1 (Chlorination):

    • Option A (Chamber): Place the dry TLC plate in a chamber containing

      
       gas (generated by mixing 
      
      
      
      and
      
      
      in a beaker) for 5 minutes.
    • Option B (Spray): Spray with a

      
       solution of tert-butyl hypochlorite in cyclohexane.
      
  • Step 2 (Aeration): Remove plate and air dry in the hood for 10-15 minutes. Crucial: You must remove all excess free chlorine, or the entire background will turn blue.

  • Step 3 (Development): Spray with o-tolidine reagent (

    
     o-tolidine in 
    
    
    
    acetic acid, diluted to
    
    
    with water +
    
    
    KI).[2]
  • Interpretation: Amides appear as distinct blue/black spots on a white background.

Data Summary & Troubleshooting

Rf Value Trends (Silica Gel, Hexane:EtOAc)
Compound ClassRelative PolarityExpected Rf TrendUV Active?NinhydrinCl/Tolidine
Benzoyl Chloride LowHigh (near solvent front)YesNoNo
Benzamide (Product) MediumMiddle (Target Region) Yes No Yes (Blue)
Primary Amine HighLow (often streaks)VariableYes (Purple)Variable
Benzoic Acid HighLow (tailing)YesNoNo
Troubleshooting Guide
  • "Ghost" Spots: If you see a spot that absorbs UV but doesn't stain with anything, it is likely the benzoic acid byproduct (if using acid chloride). Use a bromocresol green dip (turns yellow on blue background) to confirm acidity.[3]

  • Black Background (Tolidine): Insufficient aeration after chlorination. The free chlorine oxidized the stain everywhere. Dry the plate longer before step 3.

  • Streaking Product: Benzamides can H-bond with silica. Add

    
     Triethylamine (TEA) or 
    
    
    
    Methanol to your eluent to sharpen the spots.

References

  • BenchChem. Reaction Monitoring of Benzamide, N,N,4-trimethyl-. Retrieved from

  • Chemistry LibreTexts. Visualizing TLC Plates. Retrieved from

  • Wikipedia. Ninhydrin. Retrieved from

  • EPFL. TLC Visualization Reagents (Chlorine/o-Tolidine Protocol). Retrieved from

  • Sigma-Aldrich. Reaction Monitoring of the Esterification Progress of Benzoic Acid. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization Strategies for 4-Methyl-N-(2-pyridinyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation Support Center. 4-Methyl-N-(2-pyridinyl)benzamide is a highly lipophilic small molecule characterized by an aromatic methyl group and a benzamide-linked pyridine ring. Due to its rigid planar structure and high crystal lattice energy, researchers frequently encounter severe aqueous solubility barriers during both in vitro assay development and in vivo dosing.

This guide synthesizes thermodynamic principles with field-proven formulation strategies to help you systematically overcome these solubility challenges.

The Solubilization Decision Matrix

Before selecting a formulation strategy, you must define the target concentration and the biological constraints of your assay. The following decision tree outlines the logical workflow for solubilizing this compound based on your experimental endpoints.

SolubilizationTree Start 4-methyl-N-(2-pyridinyl)benzamide Target Aqueous Conc. LowConc < 1 mg/mL (In vitro assays) Start->LowConc HighConc > 1 mg/mL (In vivo dosing) Start->HighConc DMSO DMSO Stock (10-50 mM) + Stepwise Dilution LowConc->DMSO Direct Assay Cosolvent Co-solvent / Surfactant (e.g., 5% DMSO, 10% Tween) LowConc->Cosolvent Buffer Stability Cyclo Cyclodextrin Complexation (20-30% HP-β-CD) HighConc->Cyclo Clear Aqueous Solution Lipid Lipid-Based Formulation (SEDDS / Micellar) HighConc->Lipid High Bioavailability

Decision matrix for solubilizing 4-methyl-N-(2-pyridinyl)benzamide based on target concentration.

Frequently Asked Questions & Troubleshooting

Q1: Why does my compound instantly precipitate when I dilute a 10 mM DMSO stock into PBS (pH 7.4)?

The Causality: This is a classic manifestation of the log-linear cosolvent model described by Yalkowsky . The solubility of a hydrophobic drug decreases exponentially as the volume fraction of water increases. When you pipette DMSO directly into an aqueous buffer, the local water concentration at the droplet interface is nearly 100%. The solubilization capacity drops instantly, breaching the thermodynamic solubility limit and causing rapid nucleation (precipitation). The Solution: You must alter the solvation environment gradually. Use a "step-down" dilution method by pre-mixing the DMSO stock with an intermediate surfactant (like Tween 20) before introducing the aqueous phase. This coats the hydrophobic molecules, forming stable micelles rather than a crystal lattice.

Q2: I tried lowering the buffer pH to 4.0 to protonate the pyridine ring and increase solubility, but it didn't work. Why?

The Causality: While a standard pyridine ring has a pKa of ~5.2, the pyridine nitrogen in an N-(2-pyridinyl)benzamide moiety is heavily deactivated. The adjacent amide carbonyl acts as a strong electron-withdrawing group via resonance and inductive effects, pulling electron density away from the pyridine ring. This shifts the pKa of the pyridine nitrogen down to approximately 2.0 to 2.8 . The Solution: At pH 4.0, the molecule remains >95% un-ionized and highly lipophilic. To protonate it, you would need a pH < 2.0, which is biologically incompatible and risks acid-catalyzed hydrolysis of the amide bond. Avoid pH-driven solubilization for this specific scaffold; rely on cosolvents or complexation instead.

Q3: How can I achieve a stable 5 mg/mL solution for in vivo intravenous (IV) dosing without using toxic levels of organic solvents?

The Causality: For high-concentration parenteral dosing, you must bypass the intrinsic aqueous solubility limit by masking the hydrophobic regions of the molecule. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) achieves this via host-guest inclusion complexation . The lipophilic tolyl and pyridine rings of the compound partition into the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin ensures bulk aqueous solubility. The Solution: Formulate the compound in 20-30% (w/v) HP-β-CD using the heating and stirring protocol outlined in Section 4.

CDMechanism Drug Free Drug (Hydrophobic, Insoluble) Equilibrium Dynamic Equilibrium Kc = [Complex]/[Drug][CD] Drug->Equilibrium CD HP-β-CD (Hydrophobic Cavity) CD->Equilibrium Complex Inclusion Complex (Water Soluble) Equilibrium->Complex Heating & Stirring

Thermodynamic equilibrium of HP-β-CD inclusion complexation for hydrophobic compounds.

Quantitative Formulation Matrix

Use the following table to select the appropriate excipient ratios based on your target concentration.

Table 1: Expected Solubility Limits by Formulation Strategy

Formulation StrategyExcipient CompositionMax Expected SolubilityPrimary Application
Direct Dilution 1% DMSO in PBS (pH 7.4)< 10 µg/mLHigh-throughput screening
Co-solvent / Surfactant 5% DMSO, 10% Tween 20, 85% PBS~ 0.5 - 1.0 mg/mLIn vitro cell assays
Lipid-Based (Type IV) 30% PEG400, 20% Kolliphor EL, 50% Water~ 2.0 - 5.0 mg/mLIn vivo PO dosing
Cyclodextrin Complexation 20% (w/v) HP-β-CD in Water~ 5.0 - 10.0 mg/mLIn vivo IV / IP dosing

Note: Lipid-based formulations are classified according to the Lipid Formulation Classification System (LFCS) developed by Pouton, where Type IV relies heavily on micellization via hydrophilic surfactants .

Validated Experimental Protocols

To ensure reproducibility, every protocol must act as a self-validating system. If the physical state of the solution deviates from the expected validation checkpoints, the solubilization has failed and must be restarted.

Protocol A: Step-Down Micellar Solubilization (For In Vitro Assays up to 1 mg/mL)

This protocol prevents the "DMSO crash" by establishing a micellar gradient before bulk water is introduced.

  • Primary Solvation: Weigh the required amount of 4-methyl-N-(2-pyridinyl)benzamide powder and dissolve it completely in 100% DMSO to create a 20 mg/mL stock.

    • Validation Checkpoint: The solution must be optically clear with no floating particulates. Vortex for 60 seconds.

  • Surfactant Coating: Transfer 50 µL of the DMSO stock into a clean glass vial. Add 100 µL of 100% Tween 20.

  • Homogenization: Vortex the DMSO/Tween 20 mixture vigorously for 2 minutes. The mixture will become highly viscous.

  • Aqueous Titration: While vortexing the vial at medium speed, add 850 µL of PBS (pH 7.4) dropwise (approx. 1 drop per second). Do not dump the buffer in all at once.

  • Final Validation: The final solution (1 mg/mL drug, 5% DMSO, 10% Tween 20) should be completely transparent.

    • Self-Validation: Shine a laser pointer through the vial. If you see a solid line of scattered light (Tyndall effect), large aggregates have formed, indicating the buffer was added too quickly.

Protocol B: HP-β-CD Inclusion Complexation (For In Vivo Dosing up to 10 mg/mL)

This protocol relies on thermodynamic equilibrium and requires thermal kinetic energy to drive the drug into the cyclodextrin cavity.

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile Water for Injection (WFI) or physiological saline. Stir until completely clear.

  • Drug Addition: Add the dry powder of 4-methyl-N-(2-pyridinyl)benzamide directly to the HP-β-CD solution to achieve the target concentration (e.g., 5 mg/mL). The powder will initially float or suspend, creating a milky dispersion.

  • Thermal Drive: Place the vial in a water bath or thermomixer set to 37°C - 45°C. Stir magnetically at 500 RPM for 12 to 24 hours. Causality: The heat increases the kinetic energy of the system, allowing the hydrophobic drug molecules to break their crystal lattice and partition into the thermodynamic sink of the cyclodextrin cavity.

  • Equilibration & Filtration: Remove from heat and allow the solution to cool to room temperature (20°C - 25°C) for 2 hours. Filter the solution through a 0.22 µm PVDF syringe filter to remove any uncomplexed drug.

  • Final Validation: The filtrate must be perfectly clear and colorless. Analyze the filtrate via HPLC to confirm the exact final concentration before in vivo administration.

References

1. Millard J, Alvarez-Núñez F, Yalkowsky S. "Solubilization by Cosolvents. Establishing Useful Constants for the Log-Linear Model." International Journal of Pharmaceutics.[Link]

2. Pouton CW. "Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system." European Journal of Pharmaceutical Sciences.[Link]

3. Loftsson T, Jarho P, Másson M, Järvinen T. "Cyclodextrins in drug delivery." Expert Opinion on Drug Delivery.[Link]

Troubleshooting low yields in 4-methyl-N-(2-pyridinyl)benzamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-methyl-N-(2-pyridinyl)benzamide Synthesis

  • Ticket ID: #TS-AMIDE-002

  • Topic: Troubleshooting Low Yields & Purification Issues

  • Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

The synthesis of 4-methyl-N-(2-pyridinyl)benzamide (also known as N-(pyridin-2-yl)-4-methylbenzamide) presents a classic "deceptive" challenge in medicinal chemistry. While it appears to be a standard amide coupling, the unique electronic properties of 2-aminopyridine frequently lead to stalled reactions, low conversion, or difficult isolations when using standard protocols (e.g., EDC/HOBt).

This guide addresses the root cause: the electronic deactivation of the exocyclic amine due to resonance with the pyridine ring, and provides two validated protocols to maximize yield.

Module 1: Diagnostic Workflow

Before altering your protocol, use this logic tree to identify the specific failure mode of your current experiment.

TroubleshootingFlow Start START: Low Yield / Incomplete Reaction CheckMethod Current Method? Start->CheckMethod CouplingAgent Coupling Agents (EDC, HATU, DCC) CheckMethod->CouplingAgent AcidChloride Acid Chloride (p-Toluoyl Chloride) CheckMethod->AcidChloride CheckAgent Is Agent HATU? CouplingAgent->CheckAgent CheckSolvent Solvent System? AcidChloride->CheckSolvent SwitchHATU Switch to HATU/HOAt (EDC is too weak) CheckAgent->SwitchHATU No CheckBase Base Used? CheckAgent->CheckBase Yes StrongBase Ensure DIPEA/TEA (Avoid Pyridine as base here) CheckBase->StrongBase DCM_TEA DCM + TEA CheckSolvent->DCM_TEA Alternative PyridineSolv Pyridine (Neat) CheckSolvent->PyridineSolv Best CheckCat DMAP Added? DCM_TEA->CheckCat Success Protocol A: Acid Chloride + Pyridine (Recommended Gold Standard) PyridineSolv->Success AddDMAP Add 10-20 mol% DMAP (Critical for catalysis) CheckCat->AddDMAP No CheckCat->Success Yes

Figure 1: Decision matrix for troubleshooting amide coupling with electron-deficient heteroaromatic amines.

Module 2: The "Nucleophile Problem" (Technical Insight)

Q: Why is 2-aminopyridine so unreactive compared to aniline?

A: The exocyclic amine of 2-aminopyridine is not a typical amine.

  • Resonance Delocalization: The lone pair on the exocyclic nitrogen (

    
    ) is delocalized into the electron-deficient pyridine ring. This resonance contribution significantly lowers the nucleophilicity of the amine nitrogen.
    
  • Basicity Mismatch: The ring nitrogen (pKa ~6.86) is significantly more basic than the exocyclic nitrogen. In acidic conditions (or if HCl is generated and not scavenged), the ring nitrogen protonates first, creating a pyridinium species that is strongly electron-withdrawing, further deactivating the exocyclic amine toward acylation.

Implication: Standard coupling agents (EDC/NHS) often fail to generate an active ester "hot" enough to react with this poor nucleophile. You need a more aggressive electrophile (Acid Chloride) or a specific catalyst (DMAP).

Module 3: Optimized Protocols

Protocol A: The "Gold Standard" (Acid Chloride Method)

Recommended for scale-up and highest yield.

Mechanism: This method utilizes pyridine as both the solvent and the base. Crucially, pyridine reacts with p-toluoyl chloride to form a highly reactive N-acylpyridinium intermediate , which transfers the acyl group to the 2-aminopyridine more effectively than the acid chloride alone.

Reagents:

  • Substrate: 2-Aminopyridine (1.0 equiv)

  • Reagent: p-Toluoyl chloride (1.1 - 1.2 equiv)

  • Solvent/Base: Anhydrous Pyridine (Volume: ~5-10 mL per gram of amine)

Step-by-Step:

  • Dissolution: In a dry round-bottom flask under inert atmosphere (

    
    ), dissolve 2-aminopyridine in anhydrous pyridine.
    
  • Cooling: Cool the solution to 0°C (ice bath). Note: Exotherm control is critical to prevent bis-acylation.

  • Addition: Add p-toluoyl chloride dropwise over 15-20 minutes.

    • Observation: A precipitate (pyridinium hydrochloride) may form.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2-4 hours.

    • Checkpoint: Check TLC.[1][2] If SM remains after 4 hours, heat to 50°C for 1 hour.

  • Quench: Pour the reaction mixture into 10 volumes of ice-water.

    • Result: The product should precipitate as a solid.

  • Isolation: Filter the solid. Wash copiously with water to remove residual pyridine.

Protocol B: The "High-Activity" Coupling (HATU Method)

Use only if Acid Chloride is unavailable or functional group tolerance is an issue.

Reagents:

  • Carboxylic Acid: p-Toluic acid (1.0 equiv)

  • Amine: 2-Aminopyridine (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (Hunig's Base) (3.0 equiv)

  • Solvent: DMF (preferred) or DCM.

Step-by-Step:

  • Dissolve p-toluic acid in DMF.

  • Add DIPEA and stir for 5 minutes.

  • Add HATU.[3] Stir for 10-15 minutes to form the activated ester (O-At ester).

    • Why? Pre-activation is crucial before adding the poor nucleophile.

  • Add 2-aminopyridine.

  • Stir at RT for 12-24 hours. (This reaction is significantly slower than Protocol A).

Module 4: Purification & Characterization

Common Issue: "The product is oiling out or sticky." This is common with pyridine-containing amides due to hydrogen bonding and trace solvent retention.

Data Table: Purification Strategies

MethodSolvent SystemNotes
Recrystallization Ethanol / Water (9:1)Dissolve in hot EtOH, add warm water until turbid, cool slowly.
Recrystallization Ethyl Acetate / HexanesStandard method. If oiling occurs, scratch glass to induce nucleation.
Flash Column DCM / MeOH (95:5)Critical: Add 1% Triethylamine (TEA) to the eluent to prevent the pyridine ring from streaking on silica.

Analytical Checkpoints:

  • 1H NMR (DMSO-d6): Look for the amide proton (-NH-) singlet, typically downfield around 10.5 - 10.8 ppm .

  • Shift: The protons on the pyridine ring will shift downfield compared to the starting material due to the electron-withdrawing nature of the carbonyl group.

Module 5: Frequently Asked Questions (FAQ)

Q1: I see a spot on TLC that moves slightly faster than the product. What is it? A: This is likely the bis-acylated byproduct (imide), where the amide nitrogen reacts with a second equivalent of acid chloride. This happens if you use a large excess of acid chloride or heat too aggressively.

  • Fix: Treat the crude mixture with dilute NaOH/MeOH at RT for 30 mins to hydrolyze the unstable imide back to the desired amide.

Q2: My reaction turned black/dark brown. A: Pyridine and amino-pyridines oxidize easily. Ensure your pyridine solvent is dry and the reaction is run under Nitrogen/Argon. If the product is dark, treat the solution with activated charcoal during recrystallization.

Q3: Can I use EDC/HOBt? A: Generally, no . EDC/HOBt is not potent enough to overcome the poor nucleophilicity of 2-aminopyridine efficiently. You will likely see <30% conversion.[4] If you must use carbodiimides, add DMAP (Dimethylaminopyridine) as a nucleophilic catalyst.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

  • Dunn, P. J., et al. (2011). Green Chemistry in the Pharmaceutical Industry. Wiley-VCH. (Discusses solvent selection for amide couplings).
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Schotten-Baumann reaction mechanisms).[1][2]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

Sources

Technical Support Center: 2-Aminopyridine Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guide: Preventing Bis-Acylation

Welcome to the Technical Support Center. For drug development professionals and synthetic chemists, the functionalization of heteroaromatic building blocks is a foundational task. One of the most frequent troubleshooting requests we receive involves the acylation of 2-aminopyridine—specifically, the unwanted formation of bis-acylated (imide) byproducts.

This guide provides mechanistic insights, actionable Q&A, and self-validating protocols to ensure absolute chemoselectivity during your syntheses.

Mechanistic Causality: The "Why" Behind Over-Acylation

To control a reaction, you must first understand the intrinsic reactivity of the molecule. 2-Aminopyridine contains two nitrogen atoms: an endocyclic pyridine nitrogen and an exocyclic primary amine. The exocyclic amine is the primary nucleophilic center.

Upon the first acylation, the resulting mono-amide nitrogen experiences resonance delocalization with the newly added carbonyl group. This delocalization significantly reduces its nucleophilicity compared to the starting material.

Why does bis-acylation still occur?

  • Thermodynamic Forcing: If a strong base (e.g., NaH) is used, it will deprotonate the mono-amide to form an amidate anion. This anion is exceptionally nucleophilic and will rapidly attack a second equivalent of the electrophile.

  • Kinetic Mismanagement: Even with weak bases, if a highly reactive electrophile (like an acyl chloride) is present in high local concentrations, the neutral mono-amide is forced to react again before the bulk unreacted 2-aminopyridine can diffuse to the reaction site.

Controlling the kinetic rate of the second addition is paramount to isolating the mono-acylated product.

Troubleshooting FAQs

Q: I am using exactly 1.0 equivalent of acyl chloride, but I still isolate 20% bis-acylated product and unreacted starting material. How is this possible? A: This is a classic local concentration issue. If the acyl chloride is added too quickly, the local micro-environment contains a massive excess of the electrophile. The newly formed mono-amide, being in immediate proximity, reacts again. To avoid this, you must utilize1[1]. This ensures the highly nucleophilic starting material always outcompetes the mono-amide for the limited electrophile.

Q: What is the most effective way to completely eliminate the risk of over-acylation from a green chemistry perspective? A: The most robust approach is to step away from highly reactive acyl chlorides. 2 is critical when dealing with reactive nucleophiles[2]. Alternatively, using symmetric anhydrides or carboxylic acids with 3 generates a milder electrophile that reacts exclusively with the primary amine, leaving the mono-amide untouched[3].

Q: I accidentally generated a large amount of the bis-acylated imide. Can I recover the mono-acylated product? A: Yes. The imide is significantly more electrophilic than the amide. Subjecting the crude mixture to mild basic hydrolysis (e.g., aqueous K₂CO₃ in MeOH at room temperature) will selectively cleave one of the acyl groups, converging the mixture back to the desired mono-acylated product.

Quantitative Data Summary

The following table summarizes how different reaction parameters quantitatively impact the chemoselectivity of 2-aminopyridine acylation.

ElectrophileEquivalentsBaseAddition RateTemp (°C)Expected Mono-AcylationExpected Bis-Acylation
Acyl Chloride1.0NaH (Strong)Fast25< 20%> 70%
Acyl Chloride1.05Et₃N (Weak)Fast25~ 60%~ 30%
Acyl Chloride1.05Et₃N (Weak)Slow (Dropwise)0> 90%< 5%
Acetic Anhydride1.1Pyridine / Et₃NModerate< 60> 95%< 1%
Carboxylic Acid + DCC1.0NoneAll-at-once25> 90%Not Detected
Process Flow & Decision Matrix

AcylationWorkflow Start 2-Aminopyridine (Starting Material) Reagent1 Acyl Chloride (Highly Reactive) Start->Reagent1 Reagent Choice Reagent2 Anhydride / Coupling Agent (Mild Reactivity) Start->Reagent2 Reagent Choice BaseStrong Strong Base (e.g., NaH) Forms Amidate Anion Reagent1->BaseStrong Base Selection BaseWeak Weak Base (e.g., Et3N) Acts as Acid Scavenger Reagent1->BaseWeak Base Selection MonoProduct Mono-Acylation (Target Amide) Reagent2->MonoProduct Chemoselective BisProduct Bis-Acylation (Imide Byproduct) BaseStrong->BisProduct Deprotonation AddFast All-at-once Addition (High Local Concentration) BaseWeak->AddFast Addition Rate AddSlow Slow Dropwise Addition (Amine in Excess) BaseWeak->AddSlow Addition Rate AddFast->BisProduct Local Excess AddSlow->MonoProduct Kinetic Control

Workflow decision tree for controlling 2-aminopyridine acylation selectivity.

Self-Validating Experimental Protocol: Selective Mono-Acetylation

Based on established methodologies, such as the 4[4], this protocol utilizes an anhydride to ensure strict mono-acylation.

Objective: Synthesize N-(pyridin-2-yl)acetamide with >95% chemoselectivity.

Step 1: Setup & Reagent Preparation In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminopyridine (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M. Add triethylamine (1.2 eq). Causality: Triethylamine acts as an acid scavenger. While acetic anhydride doesn't produce HCl, capturing any trace acidic byproducts prevents the protonation of the pyridine ring, maintaining its solubility and nucleophilic profile.

Step 2: Temperature Control Cool the reaction mixture to 0 °C using an ice bath. Causality: Lowering the temperature reduces the kinetic energy of the system. Because the activation energy for bis-acylation is higher than for mono-acylation, cooling disproportionately slows down the unwanted secondary reaction.

Step 3: Controlled Addition Dilute acetic anhydride (1.1 eq) in a small volume of DCM and add it dropwise over 30 minutes using an addition funnel or syringe pump.

Step 4: Self-Validation (TLC Monitoring) After 1 hour of stirring (allowing the reaction to warm to room temperature, strictly 4[4]), perform a TLC check (e.g., 50% EtOAc in Hexanes). Validation Cue: You should observe the disappearance of the starting material (low Rf, UV active) and the appearance of a single new spot (intermediate Rf). The bis-acylated product lacks the hydrogen-bond donating -NH group and will elute much higher (high Rf). The absence of a high-Rf spot validates the chemoselectivity of the reaction.

Step 5: Quench and Isolation Quench the reaction by pouring it into ice water. Extract with ethyl acetate. Wash the organic layer with saturated aqueous NaHCO₃ to neutralize excess acetic acid, then wash with brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield the pure mono-acylated product.

References
  • BenchChem Technical Support Team. "Protocol for N-acetylation of 2-aminopyridine: An Application Note." BenchChem. 4

  • ResearchGate. "SCHEME 3. Synthesis of Bis-N-Boc-Protected Adenine." 1

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. "Avoiding Over-alkylation." 2

  • National Institutes of Health (NIH). "N-long-chain monoacylated derivatives of 2,6-diaminopyridine with antiviral activity." 3

Sources

Technical Support Center: Minimizing Benzamide Degradation Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Benzamide Stability Support Center. This resource is engineered for research scientists, analytical chemists, and formulation developers facing challenges with the chemical stability of benzamide-containing compounds.

Section 1: Mechanistic FAQs (Understanding the Causality)

Q1: What is the exact mechanism driving the degradation of benzamides in acidic environments? A: Benzamides are generally more stable than their ester counterparts due to the resonance stabilization provided by the nitrogen lone pair, which decreases the electrophilicity of the carbonyl carbon[1]. However, under highly acidic conditions (pH < 3), the carbonyl oxygen becomes protonated. This O-protonation forms an oxonium-type intermediate, severely disrupting the resonance stabilization and rendering the carbonyl carbon highly electrophilic[2]. Water then acts as a nucleophile, attacking the carbon to form a tetrahedral intermediate. Subsequent proton transfer and C-N bond cleavage yield a benzoic acid derivative and an amine[3]. Understanding this AoT2 (acid-catalyzed, bimolecular) mechanism is critical: because water is a direct reactant in the rate-determining step, controlling water activity is just as vital as controlling pH[2].

Mechanism N1 Intact Benzamide (Resonance Stabilized) N2 O-Protonated Benzamidium Ion N1->N2 + H+ (pH < 3) N3 Tetrahedral Intermediate N2->N3 + H2O (Nucleophilic Attack) N4 C-N Bond Cleavage N3->N4 Intramolecular H+ Transfer N5 Benzoic Acid + Amine N4->N5 - H+

Fig 1: Logical workflow of the acid-catalyzed benzamide hydrolysis mechanism.

Q2: Why does my benzamide degrade rapidly during HPLC analysis when using 0.1% TFA, but remains stable in the formulation? A: This is a classic kinetic artifact. Formulations are often buffered to a neutral pH where the amide bond is highly rugged[4]. However, standard reverse-phase HPLC mobile phases frequently employ 0.1% Trifluoroacetic Acid (TFA) or Formic Acid, dropping the local pH to ~2.0. When combined with elevated column temperatures (e.g., 40°C - 50°C) to reduce backpressure, you inadvertently create an accelerated forced-degradation environment inside the column[5]. The relationship between temperature and hydrolysis rate follows strict Arrhenius kinetics; providing thermal energy drastically lowers the activation barrier for the water attack on the protonated amide[1].

Section 2: Troubleshooting Guide

Issue: Significant loss of active pharmaceutical ingredient (API) in liquid oral formulations over a 3-month accelerated stability study (40°C / 75% RH). Root Cause: The formulation pH is likely drifting downward, or the initial pH is too acidic for the specific steric profile of your benzamide. Solution:

  • Buffer Optimization: Implement a robust buffering system (e.g., citrate or phosphate) to lock the formulation pH between 5.0 and 7.0, avoiding the acidic extremes that catalyze hydrolysis[4].

  • Water Activity Reduction: Introduce water-miscible co-solvents (like PEG 400 or Propylene Glycol) to lower the thermodynamic activity of water, thereby starving the hydrolysis reaction of its key nucleophile[1].

Issue: Inconsistent peak areas and appearance of benzoic acid degradant peaks during LC-MS sample preparation. Root Cause: "On-column" or "in-vial" degradation. If your sample diluent is highly acidic and sits in the autosampler for 24 hours, hydrolysis will occur before the sample is even injected[5]. Solution: Match your sample diluent pH to the physiological or neutral range. If an acidic extraction is strictly required, neutralize the sample immediately prior to placing it in the autosampler.

Quantitative Data: Degradation Factors

Table 1: Impact of Environmental Factors on Benzamide Hydrolysis Kinetics

ParameterConditionHydrolysis Rate ImpactMechanistic Rationale
pH < 3.0 (Strong Acid)HighO-protonation increases carbonyl electrophilicity[3].
pH 5.0 - 7.0 (Neutral)MinimalLack of protonation; resonance stabilization is maintained[4].
Temperature > 40°CExponential IncreaseFollows Arrhenius kinetics; provides activation energy[1].
Solvent 100% AqueousHighMaximum water activity for nucleophilic attack[1].
Solvent 50% Co-solventModerate to LowReduced water activity limits the rate-determining step[1].

Section 3: Experimental Protocols

To ensure scientific integrity, any stabilization strategy must be empirically validated. Below are self-validating protocols designed to isolate variables and prove the efficacy of your stabilization approach.

Protocol A: Accelerated Acidic Forced Degradation (pH Stress Testing)

Purpose: To establish the intrinsic stability profile of the benzamide and generate reference standards for degradation products (benzoic acid and amine derivatives) as required by ICH Q1A(R2) guidelines[4].

Step-by-Step Methodology:

  • Preparation: Dissolve the benzamide API in a chemically inert, water-miscible co-solvent (e.g., acetonitrile) to create a 10 mg/mL stock solution.

  • Acid Stressing: Dilute the stock 1:10 into 0.1 M HCl (pH ~1.0) to achieve a final concentration of 1 mg/mL.

  • Incubation: Seal the vials and incubate in a light-protected water bath at 40°C.

  • Time-Course Sampling: Extract 100 µL aliquots at T=0, 4, 8, 24, and 48 hours.

  • Critical Self-Validation Step (Quenching): Immediately neutralize each 100 µL aliquot by adding an exact molar equivalent of 0.1 M NaOH (e.g., 100 µL). Causality: Failing to neutralize the sample will allow degradation to continue in the autosampler vial, invalidating the kinetic time-point data[5].

  • Analysis: Inject the neutralized samples onto a stability-indicating HPLC-UV/MS system.

Protocol S1 1. Prepare 10 mg/mL Stock in Acetonitrile S2 2. Dilute to 1 mg/mL in 0.1 M HCl S1->S2 S3 3. Incubate at 40°C (Sample at 0-48h) S2->S3 S4 4. Quench Reaction with 0.1 M NaOH S3->S4 S5 5. HPLC-UV/MS Kinetic Analysis S4->S5

Fig 2: Step-by-step workflow for accelerated acidic forced degradation.

Protocol B: Formulation pH Optimization & Stabilization

Purpose: To identify the pH of maximum stability (pH_max) for liquid formulations.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a series of 50 mM universal buffers (e.g., Britton-Robinson buffer) adjusted to pH 2.0, 3.0, 4.0, 5.0, 6.0, and 7.0.

  • Spiking: Spike the benzamide into each buffer to a final concentration of 0.5 mg/mL. Ensure complete dissolution.

  • Thermal Acceleration: Store the solutions at 50°C to accelerate hydrolysis kinetics[6].

  • Monitoring: Quantify the remaining intact benzamide via HPLC at days 1, 3, 7, and 14.

  • Data Synthesis: Plot the pseudo-first-order degradation rate constant (

    
    ) against pH to generate a pH-rate profile. The nadir of this curve represents the optimal formulation pH.
    

References

1.[1] Title: Amide vs Ester: Evaluating Hydrolysis Rates for Stability | Source: patsnap.com | URL: 1 2.[4] Title: Quantifying Amide Bond Ruggedness: Impact of pH Variations | Source: patsnap.com | URL: 4 3.[2] Title: Transition state activity coefficients in the acid-catalyzed hydrolysis of amides | Source: cdnsciencepub.com | URL: 2 4.[6] Title: A Kinetic Study of the Acid-Catalyzed Hydrolysis of Procainamide | Source: researchgate.net | URL: 6 5.[5] Title: N-[2-(2-Pyridinyl)ethyl]benzamide stability issues and degradation | Source: benchchem.com | URL: 5 6.[3] Title: Chemical stability in dosage forms | Source: clinicalgate.com | URL: 3

Sources

Resolving Peak Tailing in HPLC Analysis of Pyridinyl Compounds: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for HPLC analysis of pyridinyl compounds. As a Senior Application Scientist, I understand the challenges you face in achieving optimal chromatographic performance. This guide is designed to provide you with in-depth, actionable solutions to one of the most common issues encountered with this class of molecules: peak tailing. We will move beyond simple checklists to explore the underlying causes and provide robust, scientifically-grounded strategies to restore peak symmetry and ensure the integrity of your analytical results.

Frequently Asked Questions (FAQs)

Q1: Why do my pyridinyl compounds consistently show peak tailing in reversed-phase HPLC?

Peak tailing for basic compounds like pyridine derivatives is a frequent observation and is primarily rooted in secondary interactions with the stationary phase.[1][2] The core issue lies with the interaction between the basic nitrogen atom in the pyridine ring and residual acidic silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][3] This creates a secondary, and often stronger, retention mechanism in addition to the intended hydrophobic interactions of the reversed-phase column.[2][4] This dual-retention mechanism leads to a portion of the analyte molecules being retained longer, resulting in an asymmetrical peak with a "tail".[4][5]

Several factors can exacerbate this effect:

  • High Silanol Activity: Older, "Type A" silica columns, or columns with significant metal contamination, have more acidic and accessible silanol groups, leading to pronounced tailing.[5][6]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of the silanol groups (typically around 3.8-4.5), they will be partially ionized (SiO-), creating a strong electrostatic interaction with the protonated (positively charged) pyridine ring.[3][7]

  • Metal Contamination: Trace metals within the silica matrix or from the HPLC system itself can chelate with analytes, causing peak distortion.[5][8][9]

Troubleshooting Guide: From Diagnosis to Resolution

Q2: I suspect silanol interactions are the main cause of my peak tailing. What is the most effective first step to address this?

The most direct and impactful initial step is to control the ionization state of the residual silanol groups by adjusting the mobile phase pH.

Experimental Protocol: Mobile Phase pH Adjustment

  • Objective: To suppress the ionization of silanol groups, thereby minimizing their interaction with the basic pyridinyl analyte.

  • Procedure:

    • Lower the aqueous component of your mobile phase to a pH of ≤ 3.0.[10] A common and effective choice is a 10-20 mM phosphate buffer adjusted to pH 2.5.[6]

    • Alternatively, using 0.1% formic acid or acetic acid in the aqueous phase is a quick and often effective way to achieve a low pH.[11]

  • Causality: At a low pH, the silanol groups (Si-OH) are protonated and thus neutral.[6][12] This eliminates the strong ion-exchange interaction with the protonated basic analyte, leading to a significant improvement in peak shape.[6][7]

  • Caution: Be mindful of buffer precipitation when using phosphate buffers with high concentrations of acetonitrile in a gradient elution.[6]

Q3: Adjusting the pH helped, but I still see some tailing. What other mobile phase modifications can I try?

If pH adjustment alone is insufficient, the next logical step is to introduce a mobile phase additive that acts as a "competing base."

Experimental Protocol: Using a Competing Base (Silanol Suppressor)

  • Objective: To "mask" the active silanol sites from the analyte.

  • Procedure:

    • Add a small, basic molecule like triethylamine (TEA) to the mobile phase at a concentration of 5-20 mM.[6][10]

    • Ensure the mobile phase pH is low enough to protonate the competing base (e.g., pH < 7 for TEA).

  • Causality: The protonated competing base (e.g., triethylammonium) will preferentially interact with the ionized silanol groups, effectively shielding them from the pyridinyl analyte.[1][6] This reduces the opportunity for the secondary retention mechanism to occur.

  • Considerations: While effective, long-term use of competing bases like TEA can sometimes lead to shorter column lifetimes by accelerating the hydrolysis of the stationary phase.[6]

Q4: Can my choice of HPLC column make a significant difference in preventing peak tailing for pyridinyl compounds?

Absolutely. Modern column technologies are specifically designed to minimize the issues that cause peak tailing with basic compounds.

Column Selection Strategy

Column TypeMechanism for Reducing TailingBest For
High-Purity, "Type B" Silica Columns Manufactured with low metal content and fewer, less acidic silanol groups.[10][13]General purpose analysis of basic compounds.
End-Capped Columns After bonding the primary stationary phase (e.g., C18), the column is treated with a smaller silylating agent to block many of the remaining silanol groups.[5][14]Significantly improved peak shape over non-end-capped columns.
Hybrid Particle Columns Incorporate both silica and organosiloxane materials, offering better pH stability and reduced silanol activity.[10]Methods requiring a wider pH range (e.g., high pH) and for challenging separations.
Superficially Porous (Core-Shell) Columns Provide high efficiency, which can lead to sharper peaks and better resolution of the main peak from any tail.High-throughput and high-resolution applications.

If you are developing a new method, starting with a modern, high-purity, end-capped column is highly recommended to proactively avoid many of the issues related to silanol interactions.[10]

Q5: My peak tailing issue is intermittent. Could it be related to my HPLC system rather than the column or mobile phase?

Yes, system-level issues can certainly manifest as peak tailing. These are often referred to as "extra-column effects" or can be due to contamination.

System-Level Troubleshooting

  • Check for Dead Volume:

    • Ensure all tubing connections are properly made, with fittings correctly swaged and no gaps between the tubing and the port.

    • Use tubing with the smallest appropriate internal diameter to minimize extra-column volume.

  • Investigate Metal Contamination:

    • Metal ions, particularly iron and nickel from stainless steel components, can leach and interact with chelating analytes, causing tailing.[9][15]

    • If metal contamination is suspected, a system passivation procedure using a chelating agent like EDTA can be performed (ensure the column is removed first).[9]

  • Rule out Column Voids:

    • A void at the head of the column, caused by bed collapse, can lead to poor peak shape.[2][12]

    • This can be diagnosed by reversing the column (if permitted by the manufacturer) and observing if the peak shape improves. If a void is present, the column typically needs to be replaced.

Visualizing the Troubleshooting Workflow

To aid in your diagnostic process, the following flowchart outlines a systematic approach to resolving peak tailing for pyridinyl compounds.

G start Peak Tailing Observed for Pyridinyl Compound check_ph Is Mobile Phase pH <= 3.0? start->check_ph adjust_ph Adjust Mobile Phase pH to 2.5-3.0 with Buffer or Acid check_ph->adjust_ph No check_additive Is a Competing Base (e.g., TEA) Used? check_ph->check_additive Yes adjust_ph->check_additive add_additive Add 5-20 mM Competing Base (e.g., TEA) to Mobile Phase check_additive->add_additive No check_column Is a Modern, End-Capped, High-Purity Silica Column in Use? check_additive->check_column Yes add_additive->check_column replace_column Switch to a High-Purity, End-Capped, or Hybrid Technology Column check_column->replace_column No check_system Investigate System Effects: Check for Dead Volume, Metal Contamination, Column Voids check_column->check_system Yes replace_column->check_system resolve_system Remake Connections, Passivate System, Replace Column if Voided check_system->resolve_system Issue Found end_good Peak Shape Acceptable check_system->end_good No Issues Found / Resolved resolve_system->end_good

Caption: A systematic workflow for troubleshooting peak tailing in the HPLC analysis of pyridinyl compounds.

References

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?.
  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry.
  • Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles.
  • Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation.
  • BenchChem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography.
  • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
  • Dolan, J. W. (n.d.).
  • Chrom Tech. (2023, October 28). The Importance of Mobile Phase pH in Chromatographic Separations.
  • Separation Science. (2023, December 8). Silica Purity #2 – Silanols.
  • LCGC Blog. (2022, April 15). HPLC Diagnostic Skills II – Tailing Peaks.
  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?.
  • PMC. (n.d.). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC.
  • Allan Chemical Corporation. (2025, August 26). 5 Ways Solvent Purity Impacts HPLC Results.
  • Agilent Technologies. (2021, December 16). How Do I Choose? A guide to HPLC column selection.
  • Agilent Technologies. (2023, August 10). Why it matters and how to get good peak shape.
  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
  • Shodex HPLC Columns. (n.d.). Lesson 3: Separation Modes and their Mechanisms 1.
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?.
  • MICROSOLV. (2026, February 13). How to Purge Metal Contamination from HPLC Systems with EDTA.
  • BenchChem. (2025). Technical Support Center: Analysis of 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one by HPLC.
  • PubMed. (2026, January 12). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?.
  • MilliporeSigma. (n.d.). Troubleshooting Reversed Phase Chromatography.
  • ResearchGate. (2026, January 16). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
  • SciSpace. (2021, June 6). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • PubMed. (2020, January 25). Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • SIELC Technologies. (2024, August 12). HPLC Method for Analysis of Pyridine on Primesep 100 Column.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • LCGC International. (2022, June 1). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects.
  • ResearchGate. (n.d.). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects | Request PDF.
  • Axion Labs. (2022, February 15). HPLC Peak Tailing.
  • Phenomenex. (n.d.). HPLC Column Selection Guide.
  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.

Sources

Technical Support Center: Optimizing Amide Bond Formation with Electron-Deficient Amines

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: AMIDE-OPT-404 Subject: Troubleshooting poor conversion with non-nucleophilic amines (anilines, heteroaromatics). Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Executive Summary: The Nucleophilicity Wall

You are likely reading this because your standard "go-to" coupling conditions (EDC/HOBt, HATU/DIPEA at room temperature) have failed. This is not a technique error; it is a thermodynamic and kinetic reality. Electron-deficient amines (e.g., nitro-anilines, aminopyridines, sulfonamides) possess a lone pair that is delocalized or inductively withdrawn, rendering them poor nucleophiles (


 of conjugate acid < 3-4).

To breach this "Nucleophilicity Wall," we must abandon standard protocols and manipulate the Arrhenius equation (


) by either lowering the activation energy (

) with highly reactive intermediates (acid chlorides, acyl fluorides) or increasing the temperature (

).

This guide synthesizes high-temperature protocols with reagent selection to maximize yield while suppressing the two killers of elevated temperature chemistry: Epimerization and Decomposition .

Part 1: Diagnostic & Decision Matrix

Before heating your reaction, determine your pathway using the decision matrix below. Heating a carbodiimide reaction (EDC/DCC) is often a mistake, whereas heating a T3P or Acyl Fluoride reaction is a feature.

AmideCouplingDecision Start START: Amine pKa < 4 (e.g., Nitroaniline, Pyridine) ChiralAcid Is the Carboxylic Acid Alpha-Chiral? Start->ChiralAcid YesChiral YES: High Risk of Epimerization ChiralAcid->YesChiral NoChiral NO: Steric/Electronic Challenge Only ChiralAcid->NoChiral T3P Protocol A: T3P + Pyridine Temp: 25°C -> 60°C Low Epimerization Risk YesChiral->T3P AcidChloride Protocol B: Acid Chloride (Ghosez/SOCl2) Temp: 0°C (Act) -> 80°C (Cpl) NoChiral->AcidChloride Standard AcylFluoride Protocol C: Acyl Fluoride (TFFH) Temp: 80°C Best for Steric Bulk NoChiral->AcylFluoride Sterically Hindered Success Target Amide T3P->Success AcidChloride->Success AcylFluoride->Success

Figure 1: Decision matrix for reagent and temperature selection based on substrate chirality and steric hindrance.

Part 2: Troubleshooting Guides (Q&A)
Q1: My EDC/HOBt reaction is stalling at RT. Can I just heat it to reflux to push conversion?

Status: NOT RECOMMENDED.

Technical Explanation: Heating carbodiimide (EDC, DCC) reactions promotes a notorious side reaction: the


-acylurea rearrangement .
  • Mechanism: The initial

    
    -acylisourea intermediate is unstable. If the amine is slow to attack (due to low nucleophilicity), the intermediate rearranges via an intramolecular 
    
    
    
    acyl migration.
  • Result: This forms a stable, unreactive

    
    -acylurea byproduct.[1] Heating accelerates this rearrangement faster than it accelerates the intermolecular attack of your poor nucleophile.
    
  • Solution: Switch to T3P (Propylphosphonic anhydride) or Acyl Fluorides , which do not suffer from this rearrangement pathway at high temperatures.

Q2: I am using T3P. What is the optimal temperature profile for an electron-deficient aniline?

Status: OPTIMIZED PROTOCOL.

Protocol: T3P is unique because it drives the reaction in a "cage-like" transition state and its byproducts are water-soluble.

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF are preferred. DMF/NMP for solubility issues.

  • Base: Pyridine (2-5 equiv) is critical. It acts as both a base and a nucleophilic catalyst, preventing epimerization better than DIPEA/TEA.

  • Temperature Ramp:

    • Start at 0°C for addition of T3P (50% w/w in EtOAc).

    • Warm to RT and stir for 1 hour.

    • Checkpoint: If conversion < 20%, heat to 60–80°C . T3P is thermally stable and effective at these temperatures for weak nucleophiles.

Evidence: Dunetz et al. demonstrated that T3P/Pyridine maintains low epimerization rates even at elevated temperatures where HATU fails due to racemization [1].

Q3: When should I use the "Acyl Fluoride" method (TFFH/BTFFH)?

Status: HIGH-TEMP SPECIALIST.

Indication: Use this when you have both an electron-deficient amine AND a sterically hindered carboxylic acid (e.g.,


-disubstituted).

Protocol:

  • Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).

  • Mechanism: Generates an acyl fluoride in situ.[2][3][4][5][6] Acyl fluorides are less sensitive to moisture than acid chlorides but highly reactive toward amines at high temperatures.

  • Conditions: Reaction is typically run in DCM or DCE at reflux (40–80°C) .

  • Why it works: The small size of the fluoride leaving group minimizes steric clash in the transition state, allowing the poor nucleophile to attack.

Evidence: The "Acyl Fluoride" protocol is specifically validated for amines that fail with HATU/EDC [2].

Q4: I'm seeing racemization at 60°C. How is this happening and how do I stop it?

Status: CRITICAL FAILURE ANALYSIS.

Mechanism (The Oxazolone Pathway): High temperatures promote the cyclization of the activated acid (especially


-protected amino acids) into an oxazolone (azlactone) . This intermediate has an acidic proton at the alpha-position (

), which is rapidly removed by base, destroying chirality.

Racemization ActivatedAcid Activated Acid (L-Isomer) Oxazolone Oxazolone (Azlactone) ActivatedAcid->Oxazolone Cyclization (High T) Enol Planar Enol (Achiral) Oxazolone->Enol Base (Deprotonation) RacemicProduct Racemic Amide (DL-Mix) Oxazolone->RacemicProduct Amine Attack Enol->Oxazolone Reprotonation (Random)

Figure 2: The Oxazolone (Azlactone) pathway leading to racemization at high temperatures.

Correction Strategy:

  • Switch Base: Use weaker bases (Collidine, Pyridine) instead of TEA/DIPEA.

  • Switch Reagent: Use T3P/Pyridine (low dielectric constant of EtOAc suppresses charge separation required for oxazolone formation).

  • Add Additives: If using carbodiimides (not recommended for heat), add Oxyma Pure or HOAt , which intercept the oxazolone.

Part 3: Comparative Data & Reagent Selection

Table 1: Reagent Performance for Electron-Deficient Amines

Reagent SystemActivation TempCoupling TempTolerance to WaterRisk of EpimerizationBest For...
T3P / Pyridine 0°C25°C – 90°CHighLowGeneral Purpose. Scalable, green, low epimerization.
TFFH (Acyl Fluoride) 0°C40°C – 80°CModerateModerateSteric Bulk. Hindered acids + weak amines.
Ghosez's Reagent 0°CRT – 60°CLow (Strictly Anhydrous)HighAcid Sensitive. Neutral activation of acid chlorides.
SOCl₂ / Oxalyl Cl Reflux0°C – 100°CZeroVery HighBrute Force. Simple substrates, no chirality.
TCFH / NMI RTRT – 40°CModerateLowAnilines. Specifically optimized for aniline coupling [3].
Part 4: Validated Experimental Protocols
Protocol A: T3P-Mediated Coupling (The "Green" Standard)

Adapted from Dunetz et al. [1]

  • Charge: To a reaction vessel, add Carboxylic Acid (1.0 equiv), Electron-Deficient Amine (1.1 equiv), and EtOAc (5–10 V).

  • Base: Add Pyridine (3.0 equiv). Note: Exotherm possible.

  • Reagent: Cool to 0°C. Add T3P (50% in EtOAc, 1.5 equiv) dropwise.

  • Reaction: Allow to warm to RT. Monitor by LCMS.

  • Optimization: If <50% conversion after 2 h, heat to 60°C .

  • Workup: Quench with water. Wash organic layer with 0.5M HCl (removes pyridine), then NaHCO₃. T3P byproducts wash away in water.[7][8]

Protocol B: Acyl Fluoride Coupling (The "Steric" Breaker)

Adapted from Due-Hansen et al. [2][5]

  • Charge: Dissolve Carboxylic Acid (1.0 equiv) and TFFH (1.1 equiv) in anhydrous DCE.

  • Activation: Add DIPEA (2.5 equiv). Stir at RT for 30 min (Acyl Fluoride formation).

  • Coupling: Add Electron-Deficient Amine (1.2 equiv).

  • Heat: Seal vessel and heat to 80°C for 4–16 h.

  • Workup: Standard aqueous extraction.

References
  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011).[9] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[9] Organic Letters, 13(19), 5048–5051. [Link]

  • Due-Hansen, M. E., et al. (2016).[5] A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[2][3][4][5][6] Organic & Biomolecular Chemistry, 14, 430-433.[5] [Link]

  • Beutner, G. L., et al. (2018). TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations. Organic Letters, 20(14), 4218–4222. [Link]

Sources

Strategies for drying hygroscopic benzamide intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the complex thermodynamic and mass-transfer challenges associated with isolating and drying benzamide intermediates.

Benzamides (critical precursors for APIs like entinostat, metoclopramide, and various kinase inhibitors) present unique processing hurdles. The amide moiety (-CONH-) acts as both a potent hydrogen bond donor and acceptor. This dual functionality not only drives severe surface hygroscopicity but also facilitates the formation of highly stable, stoichiometric crystalline hydrates 1[1]. Standard thermal drying often fails because the energy required to break the hydrate lattice exceeds the thermal degradation threshold of the intermediate itself.

Below, you will find our diagnostic workflow, troubleshooting FAQs, and validated protocols to ensure the structural integrity and purity of your compounds.

Diagnostic Workflow: Drying Strategy Selection

DryingWorkflow N1 Analyze Moisture Profile (TGA-DSC & KF Titration) N2 Determine Moisture Type N1->N2 N3 Surface Moisture (Unbound, < 2% w/w) N2->N3 Weak H-Bonds N4 Stable Hydrate (Lattice Bound, > 2% w/w) N2->N4 Stoichiometric N5 Thermolabile API? N3->N5 N8 Azeotropic Distillation (Dean-Stark) N4->N8 Solvent Tolerant N9 Dynamic Vacuum Drying (Agitated) N4->N9 Solvent Sensitive N6 Vacuum Tray Drying (Step-wise Ramp) N5->N6 No N7 Lyophilization (Sublimation) N5->N7 Yes

Workflow for selecting drying strategies based on moisture profile and thermal stability.

Troubleshooting Guides & FAQs

Q1: Why does my benzamide intermediate form a hard crust during vacuum tray drying, trapping moisture inside? Causality: This is a mass-transfer failure known as "case hardening." When a wet, hygroscopic solid is subjected to high vacuum and heat too rapidly, surface moisture evaporates instantly. Capillary action then draws internal solvent (which contains dissolved intermediate) to the surface. As this solvent evaporates, the solute precipitates, forming an impermeable crust that traps residual internal moisture. Solution: Implement a step-wise temperature and pressure ramp. Begin drying at ambient temperature under moderate vacuum (e.g., 50 mbar) to remove bulk surface moisture slowly. Once the drying rate plateaus, gradually increase the temperature and lower the pressure to <10 mbar2[2].

Q2: How can I definitively differentiate between surface-adsorbed moisture and a stable benzamide hydrate? Causality: Surface moisture is loosely bound via van der Waals forces and weak hydrogen bonds, whereas hydrate water is incorporated into the crystal lattice with specific stoichiometric ratios 3[3]. Solution: Utilize Thermogravimetric Analysis coupled with Differential Scanning Calorimetry (TGA-DSC). Surface moisture will show a continuous mass loss and a broad endotherm starting near ambient temperature. A stable hydrate will exhibit a distinct, sharp mass loss step corresponding to a specific molar equivalent of water, accompanied by a sharp endothermic peak at a higher dehydration temperature (often >80°C).

Q3: My Karl Fischer (KF) titration results for the dried benzamide are highly erratic. What is causing this? Causality: Benzamides often suffer from poor solubility in standard methanolic KF reagents. Furthermore, certain functionalized benzamides can undergo side reactions (e.g., esterification or side-chain oxidation) with the iodine/methanol matrix, leading to drifting endpoints and falsely elevated water content readings 4[4]. Solution: Switch to an amine-buffered, non-alcoholic coulometric KF reagent. Solvents like formamide or N-methylformamide mixed with amine bases improve solubility and stabilize the sulfur dioxide/hydrogen sulfite equilibrium, preventing side reactions and providing sharp, accurate endpoints5[5].

Validated Experimental Protocols

Protocol 1: Azeotropic Distillation for Hydrate Disruption

Rationale: When standard thermal drying causes degradation of the thermolabile benzamide, azeotropic distillation leverages the thermodynamics of binary mixtures to physically entrain and remove lattice-bound water at lower, stable temperatures.

  • Preparation: Suspend the hydrated benzamide intermediate in an entrainer solvent (e.g., Toluene). The intermediate must have low solubility in the boiling entrainer to prevent yield loss.

  • Apparatus Setup: Equip the reaction vessel with a Dean-Stark trap and a reflux condenser. Ensure the system is purged with dry nitrogen.

  • Thermal Entrainment: Heat the suspension to the azeotropic boiling point (85°C for the Toluene/Water azeotrope).

  • Phase Separation: As the azeotrope vaporizes and condenses, the immiscible water will phase-separate and fall to the bottom of the Dean-Stark trap.

  • System Validation (Self-Validation Step): Continue refluxing until the water volume in the trap remains completely static for 30 consecutive minutes. This thermodynamic plateau proves that no more accessible hydrate water exists in the crystal lattice.

  • Isolation: Cool the suspension to 20°C, filter the anhydrous intermediate under a dry nitrogen blanket, and perform a brief, low-temperature vacuum dry (30°C, <10 mbar) to flash off residual toluene.

Protocol 2: Coulometric Karl Fischer Titration for Benzamides

Rationale: Ensures accurate residual moisture quantification by eliminating matrix interference and side reactions common to amides.

  • Reagent Preparation: Fill the KF titration cell with a formamide-supplemented, amine-buffered anolyte solution to ensure complete dissolution of the benzamide without triggering esterification[5].

  • Pre-titration: Pre-titrate the cell to neutralize ambient moisture.

  • Sample Introduction: Accurately weigh 50-100 mg of the dried benzamide intermediate into a completely dry syringe. Inject the sample through the septum into the titration cell.

  • Mass Verification: Record the exact mass added by back-weighing the empty syringe.

  • Titration & Validation (Self-Validation Step): Initiate the titration. The system validates the completion of the reaction when the drift rate returns exactly to the pre-titration baseline (<10 µ g/min ). If the drift rate remains elevated, a side reaction is occurring, and the solvent matrix must be adjusted. Calculate final moisture as % w/w.

Quantitative Data: Comparison of Drying Strategies

Drying StrategyPrimary MechanismTypical Temp RangeHydrate Disruption CapabilityScalability
Vacuum Tray Drying Conduction / Evaporation25°C - 60°CPoor (Causes Case Hardening)High
Dynamic Vacuum Drying Conduction / Agitation40°C - 80°CModerateHigh
Azeotropic Distillation Thermodynamic Entrainment70°C - 110°CExcellentMedium
Lyophilization Sublimation-40°C to 20°CPoor (Leaves lattice intact)Low to Medium

References

  • Shivanta Pharmachem Engineering. "Vacuum Tray Dryer (VTD)". Available at:[Link]

  • ResearchGate. "Crystalline Multicomponent Solids: An Alternative for Addressing the Hygroscopicity Issue in Pharmaceutical Materials". Available at: [Link]

  • DiVA Portal. "Investigation of Amine-Buffered Amide Reagents for Coulometric Karl Fischer Titration". Available at:[Link]

  • National Institutes of Health (PMC). "Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances". Available at: [Link]

Sources

Validation & Comparative

Comparative Guide: Structural Elucidation of 4-methyl-N-(2-pyridinyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Interpretation and Assignment for 4-methyl-N-(2-pyridinyl)benzamide Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical analysis of the 1H NMR spectral characteristics of 4-methyl-N-(2-pyridinyl)benzamide (CAS: 34241-28-4).[1] Unlike simple aliphatic compounds, this molecule presents a specific challenge: the spectral overlap between the electron-deficient pyridine ring and the electron-rich


-toluoyl moiety.[1]

We compare the resolution and assignment efficacy of two standard solvent systems—Chloroform-


 (CDCl

)
and Dimethyl Sulfoxide-

(DMSO-

)
—and demonstrate why 1D 1H NMR often requires validation via 2D correlation spectroscopy (COSY/HSQC) for this scaffold.
Chemical Context & Synthesis

The target molecule features a benzamide core substituted with a 4-methyl group (donor) and a 2-pyridinyl group (acceptor/basic).[1] This "push-pull" electronic structure influences the chemical shift of the amide proton and the shielding of the aromatic rings.[1]

Synthesis Protocol (Standard Amidation)
  • Reagents: 4-Methylbenzoyl chloride (1.0 eq), 2-Aminopyridine (1.0 eq), Triethylamine (1.2 eq).

  • Solvent: Dichloromethane (DCM) (anhydrous).

  • Procedure:

    • Dissolve 2-aminopyridine in DCM at 0°C.

    • Add Triethylamine (base scavenger).[1]

    • Dropwise addition of 4-methylbenzoyl chloride.[1]

    • Stir at RT for 4 hours.

    • Workup: Wash with sat. NaHCOngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
      , water, and brine. Recrystallize from Ethanol.[1]
      
1H NMR Spectral Assignment
Theoretical vs. Experimental Shifts

The spectrum is divided into three distinct regions.[1] The assignment logic relies on splitting patterns (multiplicity) and integration.[1]

RegionProtonsIntegrationMultiplicityApprox.[1] Shift (

)
Assignment Logic
Aliphatic Methyl (-CH

)
3HSinglet (s)2.40Isolated methyl on aromatic ring.[1]
Aromatic Tolyl H-3,52HDoublet (d)7.25 - 7.35

to Carbonyl; shielded by methyl.[1]
Aromatic Pyridine H-51HTriplet (ddd)7.05 - 7.15C-5 is electron-rich in pyridine.[1]
Aromatic Pyridine H-41HTriplet (ddd)7.70 - 7.80

to Pyridine Nitrogen.[1]
Aromatic Tolyl H-2,62HDoublet (d)7.80 - 7.90

to Carbonyl; deshielded.
Aromatic Pyridine H-31HDoublet (d)8.35 - 8.45

to Amide N; deshielded by anisotropy.[1]
Aromatic Pyridine H-61HDoublet (d)8.30 - 8.40

to Pyridine N; highly deshielded.[1]
Amide N-H1HBroad (br s)8.50 - 10.50Highly solvent/concentration dependent.[1]
Comparative Analysis: Solvent Effects

The choice of solvent is not merely about solubility; it fundamentally alters the spectral topology of this amide.[1]

Scenario A: CDCl

(Non-Polar, Protic Scavenger)
  • Behavior: In chloroform, the amide proton often appears broad and less deshielded (~8.5 ppm) due to weak hydrogen bonding with the solvent.

  • Risk: The Tolyl H-3,5 doublet often overlaps with the Pyridine H-5 signal around 7.26 ppm (residual CHCl

    
     peak), making accurate integration difficult.
    
  • Verdict: Good for checking the methyl group, poor for definitive aromatic assignment.

Scenario B: DMSO-

(Polar Aprotic, H-Bond Acceptor)
  • Behavior: DMSO acts as a strong Hydrogen Bond acceptor.[1][2] This "locks" the amide proton, shifting it significantly downfield (often >10.0 ppm) and sharpening the peak.

  • Resolution: The aromatic signals generally spread out.[1] The pyridine protons, particularly H-3 and H-6, are more distinct.[1]

  • Verdict: Preferred method for publication-quality characterization.

Comparative Data Table
Proton

in CDCl

(ppm)

in DMSO-

(ppm)

(Shift Effect)
-CH

2.412.38Negligible
Tolyl H-3,5 7.28 (Overlap)7.32Minor
Pyridine H-5 7.087.15Minor
Amide N-H 8.60 (Broad) 10.65 (Sharp) +2.05 (Significant)
Advanced Validation: The 2D NMR Workflow

Relying solely on 1D NMR for this compound is prone to error due to the "Aromatic Region Congestion" (7.0 - 8.5 ppm).[1] To guarantee scientific integrity, a self-validating 2D workflow is required.[1]

Assignment Logic & Pathway

NMR_Assignment Start Sample: 4-methyl-N-(2-pyridinyl)benzamide Step1 1D 1H NMR (DMSO-d6) Start->Step1 Methyl Identify Methyl Singlet (2.4 ppm, 3H) Step1->Methyl Amide Identify Amide NH (>10 ppm, 1H) Step1->Amide Decision Aromatic Region (7.0 - 8.5 ppm) Ambiguous Overlap? Methyl->Decision Amide->Decision COSY Run COSY Spectrum (H-H Coupling) Decision->COSY Yes Path1 Trace Pyridine Spin System (H3 -> H4 -> H5 -> H6) COSY->Path1 Path2 Trace Tolyl Spin System (H2,6 <-> H3,5) COSY->Path2 HMBC Run HMBC Spectrum (Long Range C-H) Link Link Rings via Carbonyl (HMBC: NH -> C=O -> Tolyl H2,6) HMBC->Link Path1->HMBC Path2->HMBC Final Definitive Structure Assignment Link->Final

Caption: Logical workflow for definitive NMR assignment using 2D correlation techniques to resolve aromatic overlap.

Protocol for 2D Validation
  • COSY (Correlation Spectroscopy): Use to identify the isolated spin system of the Pyridine ring.[1] H-5 (triplet) will show cross-peaks with H-4 and H-6.[1] The Tolyl ring will show a distinct "box" correlation between the H-2,6 and H-3,5 doublets.[1]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the "bridge" experiment.[1] Look for a correlation between the Amide N-H proton and the Carbonyl Carbon (~166 ppm).[1] Simultaneously, look for a correlation from the Tolyl H-2,6 protons to the same Carbonyl Carbon. This confirms the connectivity of the two rings.[1]

References
  • PubChem. (n.d.).[1] 4-methyl-N-(pyridin-2-yl)benzamide (Compound).[1][3] National Library of Medicine.[1] Retrieved March 4, 2026, from [Link]

  • Alsaygh, A., et al. (2014).[4] Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines. International Journal of Organic Chemistry, 4, 116-121.[4] Retrieved March 4, 2026, from [Link]

  • Royal Society of Chemistry. (2017).[1] Supporting Information: Synthesis of N-(Pyridin-2-yl)picolinamide derivatives. Retrieved March 4, 2026, from [Link]

Sources

Advanced Characterization of N-(2-Pyridinyl)benzamide Scaffolds: A Comparative MS Fragmentation Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the mass spectrometry (MS) fragmentation patterns of 4-methyl-N-(2-pyridinyl)benzamide . It is designed for analytical chemists and drug discovery researchers requiring rigorous structural validation.

Executive Summary

4-methyl-N-(2-pyridinyl)benzamide (C₁₃H₁₂N₂O) represents a critical pharmacophore found in various kinase inhibitors and bioactive amides. Its structural validation relies on distinguishing the specific substitution pattern of the benzoyl ring against the stable "anchor" of the aminopyridine moiety.

This guide compares the fragmentation behavior of the target molecule against its unsubstituted analog, N-(2-pyridinyl)benzamide , across two ionization platforms: Electrospray Ionization (ESI-MS/MS) and Electron Ionization (EI-GC/MS) .

Key Technical Insight: The fragmentation is governed by the competition between the high proton affinity (PA) of the pyridine nitrogen and the stability of the 4-methylbenzoyl acylium ion.

Structural Context & Chemical Properties[1][2][3][4][5][6]

To interpret the mass spectrum accurately, we must first define the dissociation potential of the molecule's two distinct domains.

FeatureTarget: 4-methyl-N-(2-pyridinyl)benzamideAlternative: N-(2-pyridinyl)benzamide
Molecular Weight 212.25 g/mol 198.22 g/mol
Monoisotopic Mass 212.0949 Da198.0793 Da
[M+H]⁺ (ESI) 213.1022 199.0866
Domain A (Acid) 4-Methylbenzoyl (Toloyl)Benzoyl
Domain B (Amine) 2-Aminopyridine2-Aminopyridine
Key Variable Methyl group (+14.01 Da)Hydrogen

Experimental Methodology

Reliable fragmentation data requires standardized energy deposition. The following protocols ensure reproducibility.

Protocol A: LC-ESI-MS/MS (Soft Ionization)
  • Inlet: UHPLC (C18 Column), Gradient: 5-95% Acetonitrile in 0.1% Formic Acid.

  • Ionization: ESI Positive Mode (+).

  • Source Voltage: 3.5 kV.

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV) to capture both labile and stable fragments.

  • Rationale: Acidic mobile phase ensures pre-protonation of the pyridine nitrogen (pKa ~6.8), the most basic site.

Protocol B: GC-EI-MS (Hard Ionization)
  • Inlet: Gas Chromatography (DB-5ms column).

  • Ionization: Electron Impact (70 eV).

  • Source Temp: 230°C.

  • Rationale: High-energy electron bombardment induces radical cation formation (

    
    ), promoting alpha-cleavage and radical-driven rearrangements not seen in ESI.
    
Workflow Visualization

ExperimentalWorkflow Sample Analyte Solution LC LC Separation (C18, H2O/ACN) Sample->LC Inject ESI ESI Source (+) [M+H]+ Formation LC->ESI Elute Q1 Q1 Filter Select m/z 213.1 ESI->Q1 Ionize CID Collision Cell (N2 Gas, 30eV) Q1->CID Isolate Detector TOF/Orbitrap Fragment Detection CID->Detector Dissociate

Figure 1: Standardized LC-MS/MS workflow for structural elucidation of benzamides.

Comparative Fragmentation Analysis

Mechanism 1: The "Pyridine Anchor" (ESI Dominant)

In ESI, the proton predominantly resides on the pyridine nitrogen due to its higher proton affinity compared to the amide oxygen. Upon Collision Induced Dissociation (CID), the amide bond cleaves.

  • Observation: A dominant peak at m/z 95 .

  • Identity: Protonated 2-aminopyridine (

    
    ).
    
  • Significance: This peak is invariant . It appears in both the 4-methyl target and the unsubstituted alternative. It confirms the presence of the N-(2-pyridinyl) headgroup.

Mechanism 2: The "Acylium Shift" (Diagnostic)

While the pyridine fragment is the "anchor," the benzoyl fragment is the "variable."

  • Pathway: Heterolytic cleavage of the amide bond can also retain the charge on the carbonyl carbon, forming an acylium ion.

  • Target (4-Methyl): Generates m/z 119 (4-methylbenzoyl cation).

  • Alternative (Unsubstituted): Generates m/z 105 (Benzoyl cation).[1]

  • Secondary Fragmentation: The acylium ion loses neutral CO (28 Da) to form the phenyl/tolyl cation.

    • 
       (Tolyl/Tropylium ion).
      
    • 
       (Phenyl ion).
      
Mechanism 3: Radical Cleavage (EI Specific)

Under 70 eV EI conditions, the molecular ion (


, m/z 212) is formed.
  • Alpha-Cleavage: The bond between the carbonyl carbon and the amide nitrogen breaks homolytically.

  • Result: This strongly favors the formation of the acylium ion (m/z 119) as the base peak in EI spectra, often suppressing the amine peak compared to ESI.

Data Presentation: Target vs. Alternative

The following table summarizes the diagnostic ions required to distinguish the target from its alternative.

Fragment TypeTarget: 4-methyl-N-(2-pyridinyl)benzamideAlternative: N-(2-pyridinyl)benzamideMass Shift (

)
Precursor Ion 213

199

+14
Diagnostic Acylium 119 (4-Me-Ph-CO

)
105 (Ph-CO

)
+14
Aryl Cation (-CO) 91 (Tolyl

)
77 (Phenyl

)
+14
Anchor Amine 95 (Aminopyridine

)
95 (Aminopyridine

)
0
Neutral Loss -118 Da (Loss of Toloyl)-104 Da (Loss of Benzoyl)N/A
Fragmentation Pathway Visualization[3][13][14]

FragmentationPathways Precursor Precursor [M+H]+ m/z 213 Complex Protonated Amide Intermediate Precursor->Complex CID Activation Frag_Amine Diagnostic Anchor [2-Aminopyridine+H]+ m/z 95 Complex->Frag_Amine Path A: N-Protonation (High Proton Affinity) Frag_Acylium Diagnostic Shift [4-Me-Benzoyl]+ m/z 119 Complex->Frag_Acylium Path B: Bond Cleavage (Stable Cation) Neutral_Amine Neutral Amine (Loss of 94) Complex->Neutral_Amine Neutral_Ketene Neutral Ketene (Loss of 118) Complex->Neutral_Ketene Frag_Tolyl Aryl Cation [C7H7]+ m/z 91 Frag_Acylium->Frag_Tolyl Neutral Loss Neutral_CO - CO (28 Da) Frag_Acylium->Neutral_CO

Figure 2: Mechanistic fragmentation map illustrating the divergence between the conserved pyridine "anchor" (Path A) and the variable benzoyl moiety (Path B).

Authoritative Interpretation & Validation

To validate your sample as 4-methyl-N-(2-pyridinyl)benzamide , ensure the following criteria are met:

  • The Anchor Check: The spectrum must contain m/z 95. If this is absent or shifted (e.g., m/z 109), the modification is on the pyridine ring, not the benzene ring [1].

  • The Benzoyl Shift: The acylium ion must be m/z 119. If you observe m/z 105, the sample is likely the unsubstituted impurity. If you observe m/z 135, it may be a hydroxy- or chloro- derivative [2].

  • Intensity Ratio (ESI vs EI):

    • In ESI , m/z 95 is often the base peak (100% relative abundance) due to the basicity of the pyridine nitrogen.

    • In EI , m/z 119 is often the base peak due to the stability of the acylium radical cation formed via alpha-cleavage [3].

This distinct switching of base peaks between ionization modes is a powerful confirmation of the amide connectivity.

References

  • BenchChem. "A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Benzoyl Derivatives." BenchChem Technical Guides. Accessed 2024. Link

  • Zu, L., et al. "Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase." Journal of the American Society for Mass Spectrometry, 2016. Link

  • University of Guanajuato. "Fragmentation mechanisms in mass spectrometry: Hemi-Heterolysis and Alpha Cleavage." UGTO Mass Spectrometry Resources. Link

Sources

A Comparative Analysis of the Potency of 4-methyl-N-(2-pyridinyl)benzamide and Sulfapyridine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide for Researchers in Drug Discovery and Development

In the landscape of antimicrobial research, the continual evaluation of novel compounds against established drugs is paramount to overcoming the challenge of resistance and discovering more effective therapeutics. This guide provides a comprehensive comparison of the potency of 4-methyl-N-(2-pyridinyl)benzamide, a member of a class of compounds with emerging antimicrobial interest, and sulfapyridine, a well-established sulfonamide antibiotic.

This document is structured to provide not only a direct comparison based on available data but also a practical, experimental framework for researchers to conduct their own comparative potency studies. We will delve into the established mechanism of sulfapyridine and explore the potential antibacterial action of 4-methyl-N-(2-pyridinyl)benzamide. The core of this guide is a detailed, side-by-side protocol for determining and comparing the potency of these two compounds through both enzymatic and whole-cell assays.

Understanding the Molecules: Structures and Mechanisms of Action

Sulfapyridine: A Classic Dihydropteroate Synthase Inhibitor

Sulfapyridine is a sulfonamide antibiotic that has been in clinical use for decades.[1] Its mechanism of action is well-characterized: it acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[2][3] This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacteria that is required for the production of nucleic acids and certain amino acids. By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfapyridine binds to the enzyme's active site and blocks the folate synthesis pathway, leading to a bacteriostatic effect.[4] Mammalian cells are not affected because they obtain folic acid from their diet and do not possess the DHPS enzyme.[4]

DHPS_Inhibition cluster_pathway Bacterial Folic Acid Synthesis Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP Dihydropterin Pyrophosphate (DHPP) DHPP->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Catalyzes Folic_Acid Folic Acid Dihydropteroate->Folic_Acid Further Steps Nucleic_Acids Nucleic Acid Synthesis Folic_Acid->Nucleic_Acids Sulfapyridine Sulfapyridine Sulfapyridine->DHPS Competitively Inhibits DHPS_Assay_Workflow start Start compound_prep Prepare Serial Dilutions of 4-methyl-N-(2-pyridinyl)benzamide & Sulfapyridine start->compound_prep assay_setup Add Reagents to 96-well Plate: Buffer, DHPS, DHFR, Compound/DMSO compound_prep->assay_setup pre_incubation Pre-incubate at 37°C for 10 min assay_setup->pre_incubation reaction_init Initiate Reaction with PABA, DHPP, and NADPH pre_incubation->reaction_init kinetic_read Measure Absorbance at 340 nm (Kinetic Read) reaction_init->kinetic_read data_analysis Calculate Reaction Rates and % Inhibition kinetic_read->data_analysis ic50_calc Determine IC50 Values via Non-linear Regression data_analysis->ic50_calc end End ic50_calc->end

Figure 2: Experimental workflow for the DHPS enzyme inhibition assay.

Methodology 2: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This whole-cell assay provides a more biologically relevant measure of a compound's potency, as it takes into account factors such as cell permeability and potential efflux.

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

1. Materials and Reagents:

  • Bacterial strain (e.g., E. coli ATCC 25922 or a relevant pathogenic strain)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 4-methyl-N-(2-pyridinyl)benzamide

  • Sulfapyridine

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL

2. Procedure:

  • Compound Dilution: In a 96-well plate, perform serial two-fold dilutions of each test compound in CAMHB.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Controls: Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

MIC_Assay_Workflow start Start compound_dilution Prepare Serial Dilutions of Compounds in Mueller-Hinton Broth start->compound_dilution inoculum_prep Prepare Standardized Bacterial Inoculum start->inoculum_prep inoculation Inoculate Wells with Bacteria compound_dilution->inoculation inoculum_prep->inoculation incubation Incubate at 37°C for 18-24 hours inoculation->incubation read_results Visually Inspect for Growth and Determine MIC incubation->read_results end End read_results->end

Figure 3: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Data Presentation and Interpretation

The results from the proposed experiments should be tabulated for a clear and direct comparison.

Table 1: Comparative Potency of 4-methyl-N-(2-pyridinyl)benzamide and Sulfapyridine

CompoundDHPS IC50 (µM)MIC against E. coli (µg/mL)
4-methyl-N-(2-pyridinyl)benzamideExperimental ValueExperimental Value
SulfapyridineExperimental ValueExperimental Value

Interpretation of Results:

  • DHPS IC50: A lower IC50 value indicates greater potency against the DHPS enzyme. This provides a direct measure of target engagement. Should 4-methyl-N-(2-pyridinyl)benzamide exhibit a low IC50, it would suggest that it may act through a similar mechanism to sulfapyridine.

  • MIC: A lower MIC value indicates greater potency in inhibiting bacterial growth in a whole-cell context. The MIC value reflects not only target inhibition but also the compound's ability to penetrate the bacterial cell wall and evade efflux pumps.

  • Correlation: A strong correlation between a low DHPS IC50 and a low MIC for 4-methyl-N-(2-pyridinyl)benzamide would provide compelling evidence that its antibacterial activity is, at least in part, due to the inhibition of the folate biosynthesis pathway. Discrepancies between the two values could suggest other mechanisms of action or issues with cellular uptake or efflux.

Conclusion

This guide provides a comprehensive framework for comparing the potency of 4-methyl-N-(2-pyridinyl)benzamide and sulfapyridine. While sulfapyridine's antibacterial properties and mechanism of action are well-established, the potential of 4-methyl-N-(2-pyridinyl)benzamide as an antimicrobial agent warrants empirical investigation. By following the detailed experimental protocols for determining DHPS IC50 and bacterial MIC values, researchers can generate the necessary data to make a scientifically sound comparison of these two compounds. This approach not only facilitates the direct assessment of their relative potency but also provides valuable insights into the potential mechanism of action of the novel N-pyridinylbenzamide scaffold, thereby contributing to the broader effort of new antibiotic discovery.

References

  • Zitko, J., et al. (2021). N-pyridinylbenzamides: an isosteric approach towards new antimycobacterial compounds. Archiv der Pharmazie, 354(5), e2000333. [Link]

  • ResearchGate. (2023). How to determine substrate / coenzyme concentrations for determination of inhibitor IC50, with the goal of comparing between two homologous enzymes?. [Link]

  • Zhao, Y., et al. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 25(15), 3500. [Link]

  • Yun, M. K., et al. (2007). A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors. Analytical biochemistry, 361(1), 10-15. [Link]

  • Abdel-rahman, H. M., et al. (2020). Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. ACS omega, 5(18), 10393-10405. [Link]

  • Brouwer, K. L., et al. (2013). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS journal, 15(4), 1037-1046. [Link]

  • Zitko, J., et al. (2023). N-Pyrazinylhydroxybenzamides As Biologically Active Compounds: A Hit-Expansion Study and Antimicrobial Evaluation. Future Medicinal Chemistry, 15(19), 1791-1806. [Link]

  • Wikipedia. (2023). Sulfapyridine. [Link]

  • Ojong, K. K., et al. (2014). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. Medicinal Chemistry, 4(2), 330-333. [Link]

  • Al-Ostath, A. I., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry, 11, 1119565. [Link]

  • Khan, I., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Bioorganic Chemistry, 138, 106646. [Link]

  • Zitko, J., et al. (2023). N -Pyrazinylhydroxybenzamides as biologically active compounds: a hit-expansion study and antimicrobial evaluation. Future Medicinal Chemistry, 15(19), 1791-1806. [Link]

  • Bag, A. (2019). DFT Based Computational Methodology of IC50. ChemRxiv. [Link]

  • Patel, S., et al. (2021). Novel biaryl imines and amines as potential competitive inhibitors of dihydropteroate synthase. Journal of Emerging Investigators, 4. [Link]

  • ResearchGate. (2025). A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors. [Link]

  • Hernandez-Vazquez, E., et al. (2024). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. [Link]

  • Roush, W. R. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]

  • Zhang, Y., et al. (2022). Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings. Molecules, 27(15), 4699. [Link]

  • Zhao, Y., et al. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 25(15), 3500. [Link]

  • Kauer, M., et al. (2022). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. Molecules, 27(1), 166. [Link]

  • Zhao, Y., et al. (2014). Pterin–sulfa conjugates as dihydropteroate synthase inhibitors and antibacterial agents. Bioorganic & medicinal chemistry letters, 24(15), 3466-3470. [Link]

  • Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. [Link]

  • Shadrick, W. R., et al. (2013). Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase. ACS medicinal chemistry letters, 4(12), 1168-1172. [Link]

  • Wikipedia. (n.d.). Dihydropteroate synthase inhibitor. [Link]

  • Cheuka, P. M., et al. (2024). Structure Activity Relationships of Antischistosomal N-Phenylbenzamides by Incorporation of Electron-Withdrawing Functionalities. ResearchGate. [Link]

  • Patsnap. (2024). What are DHPS inhibitors and how do they work?. [Link]

  • Suzuki, T., et al. (2001). Synthesis and histone deacetylase inhibitory activity of new benzamide derivatives. Journal of medicinal chemistry, 44(6), 856-864. [Link]

  • Sari, Y., et al. (2025). Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. ResearchGate. [Link]

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Structure-Activity Relationship (SAR) Guide: Methyl vs. Ethyl Substituted Benzamides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzamide pharmacophore is a privileged scaffold in medicinal chemistry, serving as the core structure for diverse therapeutics, including antipsychotics, oncology drugs, and novel antimicrobials[1][2]. During lead optimization, the decision to homologate a substituent from a methyl (-CH₃) to an ethyl (-CH₂CH₃) group is a critical inflection point. While seemingly a minor structural tweak, this single methylene addition can drastically alter steric bulk, lipophilicity, and metabolic stability, ultimately dictating the drug's efficacy and safety profile.

Mechanistic Causality: The Physicochemical Impact of Homologation

As a rule of thumb in drug design, the transition from a methyl to an ethyl substituent introduces three primary physicochemical shifts:

  • Steric Hindrance & Conformational Locking: The "magic methyl" effect often provides the perfect van der Waals contact within a tight hydrophobic binding pocket. Expanding to an ethyl group increases the conformational degrees of freedom, which can lead to steric clashes with the receptor wall and a higher entropic penalty upon binding[3][4].

  • Lipophilicity (LogP) & Desolvation: The addition of a methylene group increases the LogP by approximately 0.5 units. While this can enhance membrane permeability, it also increases the desolvation penalty. If the binding pocket is solvent-exposed, the energy required to shed the water shell around the bulkier ethyl group can abrogate binding affinity.

  • Metabolic Stability: Ethyl groups are highly susceptible to CYP450-mediated oxidation at the alpha-carbon, leading to rapid clearance. Methyl groups, lacking an adjacent carbon to stabilize the radical intermediate, are generally more metabolically robust.

SAR_Mechanisms Core Benzamide Core Modification Methyl Methyl (-CH3) Homologation Core->Methyl +1 Carbon Ethyl Ethyl (-CH2CH3) Homologation Core->Ethyl +2 Carbons Steric Minimal Steric Clash Maintains H-Bonding Methyl->Steric Metabolism High Metabolic Stability (Resistant to CYP450) Methyl->Metabolism Lipo Increased Lipophilicity (Higher LogP) Ethyl->Lipo Oxidation Susceptible to Alpha-Carbon Oxidation Ethyl->Oxidation

Fig 1: Physicochemical and metabolic divergence of methyl vs. ethyl benzamide substitutions.

Case Study 1: Benzamides as Mycobacterium tuberculosis QcrB Inhibitors

Recent SAR studies on morpholinobenzamide derivatives published in 3 highlight the superiority of methyl over ethyl substitutions[3]. Researchers sought to replace the metabolically labile morpholine group at the C-5 position of the benzamide core to improve the pharmacokinetic profile while retaining antibacterial activity[3].

Table 1: SAR Comparison of C-5 Substituted Benzamides against M. tuberculosis

CompoundC-5 SubstituentM. tb IC₉₀ (µM)HepG2 CC₅₀ (µM)Selectivity Index (SI)
2 Morpholine (Parent)2.8>100>35
4b Methyl (-CH₃)0.62Not Det.-
4d Ethyl (-CH₂CH₃)0.92528
4e Cyclopropyl1.25344

Data Synthesis & Causality: The data demonstrates a strict size dependence for potency at the C-5 position. The smaller, lipophilic methyl group (Compound 4b) yielded the highest antitubercular activity (IC₉₀ = 0.62 µM)[3][4]. Homologation to the ethyl derivative (Compound 4d) resulted in a measurable drop in potency (IC₉₀ = 0.9 µM) and, critically, introduced significant eukaryotic cytotoxicity (CC₅₀ = 25 µM), narrowing the therapeutic window (SI = 28)[4]. This indicates that the QcrB binding pocket has stringent steric limitations; the extra methylene group in the ethyl analog likely causes a steric clash that forces the benzamide core into a suboptimal binding conformation, while simultaneously increasing non-specific membrane toxicity (cytotoxicity) due to elevated lipophilicity.

Case Study 2: Benzamides as Selective HDAC3 Inhibitors

In the realm of epigenetics, benzamides are extensively used as zinc-binding groups (ZBGs) for Class I Histone Deacetylase (HDAC) inhibitors[1][5]. Achieving isoform selectivity (e.g., targeting HDAC3 over HDAC1/2) is notoriously difficult due to the high homology of the catalytic pockets[5].

A study optimizing 2-substituted benzamides for oncology applications (5) revealed that a 2-methylamino substitution on the benzamide ring (Compound 13) achieved an exceptional HDAC3 IC₅₀ of 41 nM, with a >366-fold selectivity over HDAC1[5]. When the methyl group was removed (yielding a primary amine, Compound 14), the compound lost its selectivity, becoming a pan-HDAC1/2/3 inhibitor[5]. Here, the methyl group acts as a conformational lock; it restricts the dihedral angle of the benzamide, forcing it into a geometry that perfectly exploits the subtle structural differences in the HDAC3 foot pocket, an effect that bulkier ethyl groups often disrupt due to excessive steric bulk.

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate the SAR of methyl vs. ethyl benzamides, the following self-validating experimental pipeline must be employed.

Validation_Workflow Synth 1. Synthesis (Mitsunobu) QC 2. QC & Purity (LC-MS/NMR) Synth->QC Yield >95% Assay 3. Efficacy Assay (MIC90 / IC50) QC->Assay Validated Tox 4. Cytotoxicity (HepG2 CC50) Assay->Tox Active Hits SAR 5. SAR Profiling (Selectivity Index) Tox->SAR SI > 10

Fig 2: Self-validating experimental workflow for evaluating benzamide derivatives.

Protocol A: Synthesis of Substituted Benzamides via Mitsunobu Coupling

Objective: Form the aryl ether linkage on the benzamide core while preserving the primary/secondary amide. Causality Check: The Mitsunobu reaction is explicitly chosen over standard Sₙ2 alkylation because it proceeds under mildly acidic/neutral conditions. This prevents the base-catalyzed hydrolysis of the benzamide moiety and avoids unwanted O-alkylation of the amide carbonyl, ensuring high regioselectivity.

  • Preparation: Dissolve 2-hydroxy-5-methylbenzamide (or the 5-ethyl analog) and the target alcohol (e.g., 2-(3-fluorophenyl)ethanol) in anhydrous THF under an argon atmosphere.

  • Activation: Add Triphenylphosphine (PPh₃, 1.2 eq). Reasoning: PPh₃ acts as the oxygen acceptor, driving the thermodynamic formation of the strong P=O bond.

  • Coupling: Dropwise addition of Diisopropyl azodicarboxylate (DIAD, 1.2 eq) at 0°C. Reasoning: Slow addition at low temperatures controls the highly exothermic betaine formation, preventing side reactions and degradation of the starting materials.

  • Completion: Stir at room temperature for 16 hours. Monitor via LC-MS. Purify via flash chromatography to >95% purity before biological testing.

Protocol B: Resazurin Microtiter Assay (REMA) for MIC₉₀ Determination

Objective: Quantify the antitubercular efficacy of the synthesized benzamides. Causality Check: Resazurin is a redox-sensitive dye. Viable, metabolically active cells reduce the blue resazurin to pink resorufin. This provides a self-validating, colorimetric readout that eliminates the ambiguity of optical density (OD) measurements, which are notoriously unreliable in clumpy mycobacterial cultures.

  • Culturing: Culture M. tuberculosis H37Rv to an OD₆₀₀ of 0.6.

  • Plating: Dispense 100 µL of the bacterial suspension into 96-well plates.

  • Dosing: Add serial dilutions of the benzamide compounds. Self-Validation: You must include Rifampicin as a positive control (ensures the bacteria are susceptible to known drugs) and 1% DMSO as a negative vehicle control (ensures the solvent isn't causing cell death).

  • Incubation: Incubate for 7 days at 37°C.

  • Readout: Add 30 µL of 0.02% resazurin solution to each well; incubate for 24 hours. Measure fluorescence (Ex 530 nm / Em 590 nm) and calculate the IC₉₀ using non-linear regression analysis.

References

  • Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors Source: ACS Medicinal Chemistry Letters URL:[Link][3]

  • Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors (Extended Data) Source: ACS.org URL:[Link][4]

  • Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group Source: PubMed Central (PMC) / NIH URL:[Link][5]

  • Selective HDAC inhibitors with potent oral activity against leukemia and colorectal cancer Source: NIH URL:[Link][1]

  • A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects of the Dopamine D2‐Like Receptor Antagonist Eticlopride Source: PMC / NIH URL:[Link][2]

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A Comparative Guide to the Infrared Spectroscopy of 4-methyl-N-(2-pyridinyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the characteristic infrared (IR) spectroscopy bands for the compound 4-methyl-N-(2-pyridinyl)benzamide. Designed for researchers, scientists, and professionals in drug development, this document offers a predictive analysis of the target molecule's spectrum, supported by a comparative study with structurally related compounds. By understanding the vibrational signatures of the key functional groups, researchers can effectively characterize this and similar molecules, ensuring purity, identity, and structural integrity.

The Principle of IR Spectroscopy in Amide Characterization

Infrared spectroscopy is a powerful, non-destructive analytical technique that measures the interaction of infrared radiation with a molecule.[1] When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond or functional group, the radiation is absorbed.[1] The resulting spectrum is a unique molecular "fingerprint," providing invaluable information about the molecule's functional groups and structure.

For a molecule like 4-methyl-N-(2-pyridinyl)benzamide, which contains a secondary amide linkage, aromatic rings, and an alkyl substituent, IR spectroscopy is particularly informative. The key vibrational modes we anticipate observing are:

  • N-H stretching and bending from the secondary amide.

  • C=O stretching (Amide I band) , which is highly characteristic.

  • C-N stretching and N-H bending coupling (Amide II band) .

  • Aromatic C-H stretching and C=C/C=N ring stretching .

  • Aliphatic C-H stretching and bending from the methyl group.

  • Out-of-plane (oop) C-H bending , which can indicate substitution patterns on the aromatic rings.

The precise location of these absorption bands is sensitive to the molecular environment, including electronic effects (resonance, induction) and intermolecular forces like hydrogen bonding.[2]

Predicted Infrared Spectrum of 4-methyl-N-(2-pyridinyl)benzamide

The structure consists of a 4-methylbenzoyl group attached to a 2-aminopyridine moiety via a secondary amide bridge. This structure leads to a predictable set of IR absorptions.

Figure 1. Structure of 4-methyl-N-(2-pyridinyl)benzamide with key IR vibrations highlighted.

Key Predicted Absorption Bands:
  • N-H Stretching: A single, medium-intensity peak is expected in the range of 3350-3250 cm⁻¹ . In the solid state, hydrogen bonding between the N-H group and the carbonyl oxygen or pyridine nitrogen of adjacent molecules will likely broaden this peak and shift it to a lower wavenumber.

  • Aromatic C-H Stretching: Weak to medium sharp peaks are anticipated just above 3000 cm⁻¹, typically in the 3100-3030 cm⁻¹ region, corresponding to the C-H bonds on both the benzene and pyridine rings.

  • Aliphatic C-H Stretching: Absorptions corresponding to the methyl group's symmetric and asymmetric stretches will appear just below 3000 cm⁻¹, in the 2975-2850 cm⁻¹ range.

  • Amide I (C=O Stretch): This will be one of the strongest and most prominent bands in the spectrum. For a secondary amide conjugated with an aromatic ring, this band is expected between 1680-1660 cm⁻¹ . The electron-donating methyl group on the benzoyl ring and the electron-withdrawing nature of the pyridinyl group will influence the exact position. We predict it to be around 1670 cm⁻¹ .

  • Amide II (N-H Bend & C-N Stretch): This strong band, characteristic of secondary amides, arises from a coupling of the N-H in-plane bending and C-N stretching vibrations. It is expected to appear in the region of 1550-1510 cm⁻¹ .

  • Aromatic & Pyridine Ring Stretches (C=C and C=N): A series of medium to strong bands will be present between 1600-1430 cm⁻¹ . These correspond to the C=C stretching vibrations within the benzene ring and the coupled C=C and C=N stretching vibrations of the pyridine ring.

  • Methyl C-H Bending: Asymmetric and symmetric bending vibrations for the methyl group should appear around 1460 cm⁻¹ and 1380 cm⁻¹ , respectively.

  • Aromatic C-H Out-of-Plane (oop) Bending: The substitution pattern on the aromatic rings gives rise to strong bands in the fingerprint region. The 1,4-disubstituted (para) benzene ring is expected to show a strong band between 860-800 cm⁻¹ . The 2-substituted pyridine ring will also contribute to this region, typically showing a strong band around 780-740 cm⁻¹ .

Comparative Analysis with Alternative Structures

To validate our predictions and understand the spectral contributions of each part of the molecule, we will compare it with the known spectra of four related compounds.

CompoundKey Structural DifferenceRelevance to Target Molecule
Benzamide Primary amide, unsubstituted benzene ringBaseline for amide and benzene signals.
4-Methylbenzamide Primary amide, para-methylated benzene ringIsolates the effect of the methyl group.
N-Phenylbenzamide Secondary amide with N-phenyl groupDirect comparison for secondary amide bands.
2-Aminopyridine Lacks the benzoyl groupIsolates the vibrations of the N-pyridinyl moiety.
Benzamide

The spectrum of benzamide provides a fundamental reference for the benzoyl-amide portion. Key features include two N-H stretching bands for the primary -NH₂ group (asymmetric at ~3366 cm⁻¹ and symmetric at ~3170 cm⁻¹) and a strong Amide I (C=O) band at ~1656 cm⁻¹.[2] It also shows a primary amide N-H scissoring bend at ~1622 cm⁻¹.[2]

4-Methylbenzamide (p-Toluamide)

This compound introduces the para-methyl group. Its spectrum, available from the NIST Chemistry WebBook, shows the expected primary amide N-H and C=O stretches, similar to benzamide.[3] Crucially, it confirms the presence of aliphatic C-H stretches (~2950-2850 cm⁻¹) and a strong out-of-plane bend for 1,4-disubstitution in the 800-850 cm⁻¹ region, which we predict for our target molecule.

N-Phenylbenzamide (Benzanilide)

This is a critical comparison as it is also a secondary amide. Its spectrum shows a single N-H stretch around 3300 cm⁻¹. The Amide I (C=O) band is typically found near 1660 cm⁻¹, and the strong Amide II band is near 1530 cm⁻¹. The presence of two aromatic rings leads to complex absorptions in the 1600-1450 cm⁻¹ region. This comparison helps solidify our predictions for the Amide I and Amide II bands in our target molecule.

2-Aminopyridine

The spectrum of 2-aminopyridine isolates the vibrational modes of the N-pyridinyl portion of our target molecule.[4] It displays characteristic primary amine N-H stretches (~3440 and 3300 cm⁻¹) and pyridine ring stretching modes, typically seen between 1630 cm⁻¹ and 1430 cm⁻¹.[5] Its C-H out-of-plane bending helps us assign the bands related to the pyridine ring substitution in our target molecule.

Summary of Characteristic Vibrational Frequencies

The following table summarizes the predicted IR absorption bands for 4-methyl-N-(2-pyridinyl)benzamide and compares them with the experimentally observed bands of the reference compounds.

Vibrational Mode4-methyl-N-(2-pyridinyl)benzamide (Predicted)Benzamide[2]4-Methylbenzamide[3]N-Phenylbenzamide2-Aminopyridine[4][5]
N-H Stretch ~3300 cm⁻¹ (1 peak, m, br)~3366, 3170 cm⁻¹ (2 peaks, m)~3350, 3170 cm⁻¹ (2 peaks, m)~3300 cm⁻¹ (1 peak, m)~3440, 3300 cm⁻¹ (2 peaks, m)
Aromatic C-H Stretch 3100-3030 cm⁻¹ (w, sh)~3060 cm⁻¹ (w, sh)~3050 cm⁻¹ (w, sh)~3060 cm⁻¹ (w, sh)~3080, 3010 cm⁻¹ (w, sh)
Aliphatic C-H Stretch 2975-2850 cm⁻¹ (w, sh)N/A2950-2850 cm⁻¹ (w, sh)N/AN/A
Amide I (C=O Stretch) ~1670 cm⁻¹ (s, sh)~1656 cm⁻¹ (s, sh)~1650 cm⁻¹ (s, sh)~1660 cm⁻¹ (s, sh)N/A
Amide II (N-H Bend) ~1530 cm⁻¹ (s, sh)~1622 cm⁻¹ (primary)~1620 cm⁻¹ (primary)~1530 cm⁻¹ (secondary)~1630 cm⁻¹ (primary)
Aromatic/Pyridine Ring Stretch 1600-1430 cm⁻¹ (m-s, sh)~1580, 1480 cm⁻¹ (m, sh)~1605, 1570, 1500 cm⁻¹ (m, sh)~1600, 1580, 1485 cm⁻¹ (m, sh)~1610, 1570, 1480, 1435 cm⁻¹ (m, sh)
C-H oop Bending ~840 & ~760 cm⁻¹ (s, sh)~700 cm⁻¹ (mono-sub)~840 cm⁻¹ (p-di-sub)~750, 690 cm⁻¹ (mono-sub)~770 cm⁻¹ (ortho-di-sub)

(s = strong, m = medium, w = weak, br = broad, sh = sharp)

Experimental Protocol: Acquiring an FT-IR Spectrum

To experimentally verify the predicted spectral data, the following protocol for Attenuated Total Reflectance (ATR) FT-IR spectroscopy is recommended. ATR is a versatile technique requiring minimal sample preparation.

Workflow for ATR-FT-IR Analysis

workflow cluster_prep Preparation cluster_analysis Sample Analysis cluster_post Post-Processing start Start instrument_prep Clean ATR Crystal (e.g., with isopropanol) start->instrument_prep background Collect Background Spectrum (No Sample) instrument_prep->background apply_sample Apply Small Amount of 4-methyl-N-(2-pyridinyl)benzamide Solid Powder to Crystal background->apply_sample apply_pressure Apply Pressure with Anvil apply_sample->apply_pressure collect_spectrum Collect Sample Spectrum (e.g., 32 scans at 4 cm⁻¹ resolution) apply_pressure->collect_spectrum process_data Perform ATR & Baseline Correction collect_spectrum->process_data analyze Analyze Spectrum: Identify Peak Positions & Intensities process_data->analyze end End analyze->end

Figure 2. Standard workflow for acquiring an ATR-FT-IR spectrum.

Step-by-Step Methodology
  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium.

  • ATR Crystal Cleaning: Clean the surface of the ATR crystal (commonly diamond or germanium) with a solvent-moistened, lint-free wipe. Isopropanol is a suitable solvent for most organic compounds. Allow the solvent to fully evaporate.

  • Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's response, which will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount (a few milligrams) of the solid 4-methyl-N-(2-pyridinyl)benzamide powder onto the center of the ATR crystal.

  • Pressure Application: Lower the press arm until the anvil makes firm and even contact with the sample. Consistent pressure is key to obtaining a high-quality, reproducible spectrum.

  • Sample Spectrum Collection: Initiate the sample scan. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum. Apply a baseline correction and an ATR correction if necessary to produce the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, retract the anvil, and thoroughly clean the sample from the crystal surface using an appropriate solvent.

Conclusion

The infrared spectrum of 4-methyl-N-(2-pyridinyl)benzamide is predicted to exhibit a unique combination of bands characteristic of its secondary amide, para-substituted benzene, and 2-substituted pyridine functionalities. The most diagnostic absorptions are the single N-H stretch around 3300 cm⁻¹, the strong Amide I (C=O) band near 1670 cm⁻¹, the strong Amide II band near 1530 cm⁻¹, and the distinct C-H out-of-plane bending bands below 900 cm⁻¹. By comparing these predicted frequencies with the spectra of benzamide, 4-methylbenzamide, N-phenylbenzamide, and 2-aminopyridine, researchers can confidently assign the observed bands and use IR spectroscopy as a rapid and reliable tool for the structural verification of this and related compounds.

References

  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy, 35(1), 22-26. [Link]

  • NIST. (n.d.). Benzamide, 4-methyl-. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A. Retrieved from [Link]

  • NIST. (n.d.). Benzamide, N-phenyl-. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A. Retrieved from [Link]

  • NIST. (n.d.). 2-Aminopyridine. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A. Retrieved from [Link]

  • NIST. (n.d.). Benzamide. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A. Retrieved from [Link]

  • Mary, Y. S., et al. (2010). Spectroscopic Investigations of 2-Aminopyridine. Int. J. Chem. Sci., 8(2), 1070-1078. [Link]

  • Reusch, W. (2013). Infrared Spectroscopy. In Virtual Textbook of Organic Chemistry. Michigan State University. [Link]

  • Mistry, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Mastering Organic Chemistry. [Link]

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Elemental analysis standards for N-(2-pyridinyl)benzamide compounds

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Elemental Analysis Standards for N-(2-pyridinyl)benzamide Compounds

For researchers, scientists, and drug development professionals, establishing the precise elemental composition of a molecule is a foundational requirement for quality, safety, and efficacy. N-(2-pyridinyl)benzamide and its derivatives represent a significant class of nitrogen-containing heterocyclic compounds, many of which are pivotal in medicinal chemistry and drug discovery.[1][2] The amide linkage and pyridine ring that characterize these molecules necessitate robust analytical methodologies to verify their empirical formula, quantify their purity, and detect harmful elemental impurities.

This guide provides an in-depth comparison of the principal analytical techniques for the elemental analysis of N-(2-pyridinyl)benzamide compounds. We will move beyond mere procedural lists to explore the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in established scientific principles and regulatory standards.

The Imperative of Method Validation and Reference Standards

Before delving into specific techniques, it is crucial to establish the framework of analytical validation. Any method used for pharmaceutical analysis must be rigorously validated to ensure it is suitable for its intended purpose.[3] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process, outlining the validation characteristics that must be investigated.[4][5]

Key Validation Parameters (ICH Q2(R1)) :[3][5][6]

  • Specificity : The ability to assess the analyte in the presence of components that may be expected to be present, such as impurities or matrix components.[3]

  • Accuracy : The closeness of test results to the true value.[6]

  • Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Linearity : The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[6]

  • Range : The interval between the upper and lower concentrations of an analyte for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ) : The lowest amount of analyte that can be detected and quantitatively measured, respectively, with suitable precision and accuracy.

Trustworthiness in elemental analysis is anchored by the use of Certified Reference Materials (CRMs) .[7][8] These are highly characterized materials of known elemental composition that serve as the benchmark for calibrating instruments and validating the accuracy of a method.[8] For organic analysis, CRMs like acetanilide, sulfanilamide, or other compounds with certified C, H, N, and S values are indispensable.[9]

Comparative Analysis of Core Techniques

The choice of analytical technique is dictated by the objective: determining the bulk composition (C, H, N) to confirm identity and purity, or quantifying trace elemental impurities to ensure safety.

Technique Primary Application Principle Typical Analytes Strengths Limitations
Combustion Analysis Bulk Composition, Purity, Empirical FormulaDynamic flash combustion of the sample, followed by separation and detection of resulting gases (CO₂, H₂O, N₂).Carbon (C), Hydrogen (H), Nitrogen (N), Sulfur (S)High precision and accuracy for major elements; well-established and cost-effective.Not suitable for trace analysis; can be challenging for refractory or halogen-containing compounds.[10]
ICP-MS Trace & Ultra-trace Elemental ImpuritiesSample aerosol is ionized in high-temperature argon plasma; ions are separated by mass-to-charge ratio.[11][12]Broad range of elements (~70), from Li to U, at ppb or ppt levels.[12][13]Extremely high sensitivity and low detection limits; multi-element capability.[12]Prone to matrix effects and interferences from organic solvents[13][14]; requires sample digestion.[15]
ICP-OES Trace Elemental ImpuritiesAtoms and ions excited in argon plasma emit light at characteristic wavelengths.[15]Metals and some non-metals at ppm to high ppb levels.More robust against matrix effects than ICP-MS; lower operational cost.Less sensitive than ICP-MS; not suitable for ultra-trace analysis.[13]
X-Ray Fluorescence (XRF) Screening & Quantification of Elemental ImpuritiesSample is irradiated with X-rays, causing elements to emit characteristic secondary (fluorescent) X-rays.[16]Most elements from Fluorine (F) to Americium (Am).[17]Non-destructive[16][18]; minimal sample preparation[19]; rapid screening.Lower sensitivity than ICP techniques (typically ppm levels)[17]; matrix effects can be significant.

Technique Deep Dive & Experimental Protocols

Combustion Analysis for Bulk Composition (C, H, N)

Combustion analysis is the gold standard for determining the mass fractions of Carbon, Hydrogen, and Nitrogen in N-(2-pyridinyl)benzamide compounds. This data is fundamental for confirming the empirical formula of a newly synthesized batch and assessing its purity against the theoretical values.

Causality Behind the Method : The technique relies on the complete and instantaneous combustion of the organic sample in a pure oxygen environment. This process, known as dynamic flash combustion, converts all carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas. For N-(2-pyridinyl)benzamide, which contains a heterocyclic nitrogen ring, ensuring complete oxidation is critical to avoid the formation of nitrogen oxides (NOx) that would lead to inaccurate nitrogen results.[10] Modern analyzers operate at high temperatures (e.g., 1150 °C) and use catalysts to ensure even difficult-to-combust heterocyclic compounds are fully oxidized.[20][21]

Caption: Workflow for CHN combustion analysis.

  • Instrument Calibration :

    • Calibrate the instrument using a high-purity, well-characterized organic CRM (e.g., Acetanilide).

    • Perform multiple runs of the standard to establish a calibration factor and ensure system stability.

  • Sample Preparation :

    • Ensure the N-(2-pyridinyl)benzamide sample is homogeneous and dry.[20] If necessary, grind the sample to a fine powder.

    • Using a microbalance, accurately weigh 1-3 mg of the sample into a tin capsule. Record the weight precisely.

    • Crimp the tin capsule to ensure it is tightly sealed, removing as much atmospheric air as possible.[20]

  • Analysis :

    • Place the sealed capsule into the instrument's autosampler.

    • Initiate the analysis sequence. The sample is dropped into a high-temperature (≥950 °C) combustion tube flushed with pure oxygen.

    • The resulting gases (CO₂, H₂O, N₂, and NOx) are swept by a helium carrier gas through a reduction tube (containing copper) to convert any NOx to N₂.

    • The gas mixture then flows through a chromatographic column to separate N₂, CO₂, and H₂O.

    • The separated gases are detected by a thermal conductivity detector (TCD).

  • Data Processing :

    • The instrument software integrates the detector signals and, using the sample weight and calibration factor, calculates the weight percentages of C, H, and N.

    • Compare the experimental percentages to the theoretical values calculated from the molecular formula of N-(2-pyridinyl)benzamide (C₁₂H₁₁N₃O). A close match (typically within ±0.4%) provides confidence in the compound's identity and purity.

ICP-MS for Trace Elemental Impurities

While CHN analysis confirms the bulk compound, ensuring patient safety requires controlling trace elemental impurities. Regulatory guidelines like USP <232> and ICH Q3D mandate the control of toxic elements (e.g., Cd, Pb, As, Hg) and catalyst residues (e.g., Pd, Pt, Ni, Cu).[22] ICP-MS is the refereed method in USP <233> due to its exceptional sensitivity, which is necessary to meet the low Permitted Daily Exposure (PDE) limits.[15][22][23]

Causality Behind the Method : The primary challenge in analyzing organic compounds like N-(2-pyridinyl)benzamide with ICP-MS is the carbon-based matrix.[14] High carbon content can cause plasma instability and create significant polyatomic interferences (e.g., ¹²C⁴⁰Ar⁺ interfering with ⁵²Cr⁺). Therefore, sample preparation is the most critical step. The goal is to either completely destroy the organic matrix through digestion or to dilute the sample in a suitable solvent while managing the carbon load to the plasma.[15][23]

G start Start: N-(2-pyridinyl)benzamide Sample (Solid) q2 Is the compound soluble in an aqueous solution? start->q2 q1 Is the compound soluble in a suitable organic solvent (e.g., DMSO, DMF)? prep1 Dissolve in Organic Solvent (e.g., 100 mg in 50 mL DMSO)[[24](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHqkyE2RcOCo-xuPPPNpnpNHi8P-JZlSGAr8y_mKhfuBJbSowSDKRc7FBJ0hm_1V9_SVrnM72_jrJrQRce3-iJsOz6zkAxKASsZ82pbxGHVWqidEGRjnztrp24Meerw0QBEbKkyjFXNXi43mzH1zEqvRH0oOLoVIGJL3R-s2xfSMBB1cPNM8QsGJDpThdx2EYrzwUpXu2M%3D)] q1->prep1 Yes prep2 Closed-Vessel Microwave Digestion with Concentrated Acid (e.g., HNO₃)[[16](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHgMrFzjp34UWF48YFc-OauzUrcoTqhDR5v8ZzOL-lr7i-gutylSsxM8r3O8zIEuNUNn4cangzYH2GeZljTqqgoS4RYgkliCT8B_VRp71av-17drlzxi511unbhOx7zxqkoAZKxiuULTk9XHiszcYFpPoNhvcqzZBbu36_mUnN8ftpuy2wSEG8ZI983GGfirp4-CEQNubpah5mk0sgvsH82XYWsK6mt0Kn7bmy4V_3nuuw1WpFjhAUvLM9amkkJ)] q1->prep2 No analysis Analyze via ICP-MS prep1->analysis prep2->analysis q2->q1 No

Sources

Comparative Binding Affinity of Benzamide Derivatives: A Guide to Dopamine D2/D3 Receptor Selectivity

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Binding Affinity of Benzamide Derivatives to Target Receptors Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary: The Benzamide Scaffold in Medicinal Chemistry

Substituted benzamides represent a cornerstone in the development of "atypical" antipsychotics. Unlike phenothiazines or butyrophenones, which often exhibit broad "dirty drug" profiles (binding to histaminergic, cholinergic, and adrenergic receptors), benzamide derivatives are renowned for their high selectivity toward Dopamine D2-like receptors (D2, D3, D4) .

This guide provides a technical comparison of the binding affinities (


) of key benzamide derivatives—Sulpiride, Amisulpride, Raclopride, and Remoxipride —focusing on their selectivity profiles between D2 and D3 isoforms. It further details the Radioligand Binding Assay , the gold-standard protocol for quantifying these interactions, and analyzes the structural determinants (SAR) governing their potency.

Structural Activity Relationship (SAR) & Binding Mechanism

The pharmacological efficacy of benzamides is dictated by their ability to adopt a specific conformation that fits the orthosteric binding site of the D2/D3 receptors.

Key Structural Determinants[1]
  • The Benzamide Core: A planar aromatic ring is essential.

  • Intramolecular Hydrogen Bond: A critical interaction often occurs between the amide hydrogen and a lone pair on an ortho-methoxy group (2-methoxy). This locks the molecule into a pseudo-planar conformation required for receptor docking.

  • Basic Nitrogen Side Chain: A pyrrolidine or piperidine ring containing a basic nitrogen is necessary to interact with the conserved Aspartate (Asp 3.32) residue in the receptor's transmembrane domain III via an ionic bond.

Visualization: Benzamide Pharmacophore Logic

BenzamideSAR Core Benzamide Core (Scaffold) Ortho o-Methoxy Group (2-position) Core->Ortho Substitution Amide Amide Linker (-CONH-) Core->Amide Linker H_Bond Intramolecular H-Bond (Planar Lock) Ortho->H_Bond Acceptor H_Bond->Core Stabilizes Conformation Amide->H_Bond Donor SideChain Basic Nitrogen Sidechain (Pyrrolidine/Piperidine) Amide->SideChain Connects to Aspartate Receptor Asp3.32 (Ionic Interaction) SideChain->Aspartate Critical Binding Event

Figure 1: Structural logic of benzamide binding. The intramolecular H-bond creates the active conformation necessary for high-affinity binding.

Comparative Binding Affinity Data[2][3][4][5][6]

The following data aggregates representative inhibition constants (


) from mammalian cell line studies (e.g., CHO or HEK293 expressing human cloned receptors). Lower 

values indicate higher affinity.[1]
Table 1: Binding Affinity Profile ( in nM)[3][4][5]
CompoundDrug ClassD2 Receptor Affinity (

)
D3 Receptor Affinity (

)
Selectivity Ratio (D2/D3)Clinical Insight
Raclopride Research Ligand1.8 nM 3.5 nM ~0.5 (Non-selective)High affinity; used as a PET radiotracer due to specific binding.
Amisulpride Atypical Antipsychotic2.8 nM 3.2 nM ~0.9 (Balanced)Preferential limbic selectivity in vivo; effective for negative symptoms.
Sulpiride Atypical Antipsychotic20 - 180 nM *10 - 20 nM >2.0 (D3 Preference)Requires higher doses; poor BBB penetration; prototype benzamide.
Remoxipride Atypical Antipsychotic~300 nM >1000 nM <0.3 (D2 Selective)Lower affinity overall; historical interest for low EPS profile.
Eticlopride Research Ligand0.2 nM 0.4 nM ~0.5 (High Potency)Extremely potent antagonist used primarily in vitro.

*Note: Sulpiride affinity varies significantly by enantiomer and assay conditions. The (S)-enantiomer is the active form.

Data Interpretation:

  • Raclopride & Eticlopride are "tight binders" used as tools to displace other drugs in assays.

  • Sulpiride shows a distinct preference for D3 receptors over D2 in many preparations, which is hypothesized to contribute to its antidepressant-like effects at low doses.

  • Amisulpride maintains high affinity for both but dissociates faster than traditional antipsychotics, classifying it as a "fast-off" antagonist.

Experimental Protocol: Radioligand Binding Assay

Objective: To determine the equilibrium dissociation constant (


) of a novel benzamide derivative by displacing a known radioligand (e.g., 

-Raclopride) from D2/D3 receptors.

Scientific Rationale: This assay relies on competitive inhibition . As the concentration of the "cold" (unlabeled) test compound increases, it displaces the "hot" (radiolabeled) ligand. The concentration at which 50% of the radioligand is displaced (


) is converted to 

using the Cheng-Prusoff equation.
Materials & Reagents[4][5][6][8][9]
  • Source: HEK293 cell membranes stably expressing human D2 or D3 receptors.

  • Radioligand:

    
    -Raclopride (Specific Activity ~70-80 Ci/mmol). Why Raclopride? Unlike Spiperone, Raclopride has low affinity for 5-HT2A receptors, removing the need for ketanserin blocking.
    
  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2.

  • Non-specific Binding Control: 10

    
    M (+)-Butaclamol or Haloperidol.
    
Step-by-Step Workflow
  • Membrane Preparation:

    • Thaw membrane aliquots on ice.

    • Homogenize gently using a Polytron (5 bursts, 3 sec) to ensure uniform receptor accessibility.

    • Dilute to optimal protein concentration (determined by linearity testing, typically 5-10

      
       g/well ).
      
  • Plate Setup (96-well format):

    • Total Binding (TB): Buffer + Membranes + Radioligand.[2]

    • Non-Specific Binding (NSB): Buffer + Membranes + Radioligand + Excess Cold Blocker (10

      
      M Butaclamol).
      
    • Test Wells: Buffer + Membranes + Radioligand + Test Compound (Concentration range

      
       M to 
      
      
      
      M).
  • Incubation:

    • Add

      
      -Raclopride to a final concentration of ~0.5-1.0 nM (near its 
      
      
      
      ).
    • Incubate at 25°C for 60 minutes .

    • Note: Equilibrium must be reached. Benzamides are generally fast-associating, but 60 mins ensures stability.

  • Harvesting:

    • Pre-soak GF/B glass fiber filters in 0.3% Polyethyleneimine (PEI) for 1 hour. Why? PEI reduces the negatively charged radioligand sticking to the glass fiber filters (reducing background noise).

    • Rapidly filter using a cell harvester (e.g., Brandel or PerkinElmer).

    • Wash 3x with ice-cold wash buffer to remove unbound ligand.

  • Detection:

    • Transfer filters to scintillation vials or add cocktail to filter plates.

    • Count Radioactivity (CPM) using a Liquid Scintillation Counter.

Visualization: Assay Workflow

BindingAssay cluster_prep Preparation Phase cluster_incubation Reaction Phase cluster_analysis Analysis Phase Membranes Membrane Homogenization (HEK293-hD2) Dilution Dilute to 10 µg/well Membranes->Dilution Mix Add Components: 1. Membranes 2. [3H]-Raclopride 3. Test Benzamide Dilution->Mix Equilibrium Incubate 60 min @ 25°C Mix->Equilibrium Filter Vacuum Filtration (GF/B + 0.3% PEI) Equilibrium->Filter Count Scintillation Counting (CPM) Filter->Count Calc Calculate Ki (Cheng-Prusoff) Count->Calc

Figure 2: Step-by-step workflow for the Radioligand Binding Assay.

Downstream Signaling Consequences

Binding affinity (


) is only the first step. Benzamides act as antagonists  (or inverse agonists) at D2/D3 receptors. These receptors are GPCRs coupled to 

proteins.[3]
  • Agonist Action: Dopamine binds

    
    
    
    
    
    activation
    
    
    Inhibition of Adenylyl Cyclase
    
    
    Decrease in cAMP.
  • Benzamide Antagonist Action: Blocks Dopamine binding

    
     Prevents 
    
    
    
    activation
    
    
    Normalizes/Increases cAMP levels (relative to dopaminergic suppression).
Visualization: Receptor Signaling Pathway

Signaling Dopamine Dopamine (Endogenous Agonist) Receptor D2/D3 Receptor (GPCR) Dopamine->Receptor Activates Benzamide Benzamide Derivative (Antagonist) Benzamide->Receptor Blocks G_Protein Gi/o Protein Receptor->G_Protein Activation (Agonist only) AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP Production AC->cAMP Catalyzes

Figure 3: Competitive antagonism at the D2/D3 receptor interface prevents Gi/o-mediated inhibition of cAMP.

References

  • Seeman, P. (2002). "Atypical Antipsychotics: Mechanism of Action." Canadian Journal of Psychiatry. Link

  • Schoemaker, H., et al. (1997). "Amisulpride, a potent and selective dopamine D2/D3 receptor antagonist."[4][5] Journal of Pharmacology and Experimental Therapeutics. Link

  • Hall, H., & Sedvall, G. (2003). "Radioligand binding techniques in the study of antipsychotic drugs." Methods in Molecular Biology.
  • Strange, P.G. (2008). "Antipsychotic drug action: antagonism, inverse agonism or partial agonism." Trends in Pharmacological Sciences. Link

  • Castelli, M.P., et al. (2001). "Stereoselective binding of amisulpride to dopamine D2 and D3 receptors." European Journal of Pharmacology. Link

Sources

X-Ray Crystallography Data Validation Guide: A Comparative Analysis Using 4-Methyl-N-(2-pyridinyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Rigorous data validation is the cornerstone of modern chemical crystallography. Without it, the literature becomes polluted with misassigned structures, missed symmetries, and physically impossible geometries. This guide provides an in-depth comparative analysis of the leading X-ray crystallography validation software suites, utilizing 4-methyl-N-(2-pyridinyl)benzamide (C₁₃H₁₂N₂O) as a representative small-molecule case study.

By examining the causality behind refinement decisions—such as heteroatom assignment and hydrogen-bond network modeling—this guide establishes a self-validating protocol that ensures structural integrity from data integration to final CIF deposition.

Comparative Analysis of Validation Software

The crystallographic community relies on a triad of software tools to solve, refine, and validate crystal structures. While they are often used in tandem, understanding their distinct validation capabilities is critical for resolving complex structural anomalies.

SHELXL: The Mathematical Engine

SHELXL is the industry-standard computational engine for least-squares refinement[1].

  • Validation Mechanism: It validates structures internally through mathematical convergence. A successful refinement is self-validating when the shift/error ratio drops below 0.001, and the weighting scheme stabilizes the Goodness-of-Fit (GoF) near 1.0.

  • Performance: Highly robust for handling disorder and twinning, but lacks native graphical feedback. It relies on the user to interpret the .lst output file to identify high residual electron density peaks (

    
    ).
    
PLATON / CheckCIF: The IUCr Gold Standard

PLATON is an exhaustive geometric and symmetry analysis tool that powers the International Union of Crystallography (IUCr) CheckCIF service[2].

  • Validation Mechanism: It applies over 200 algorithmic tests against the .cif and .hkl files. It excels at detecting "invisible" errors, such as solvent-accessible voids (using the SQUEEZE algorithm) and missed higher symmetry (using the ADDSYM algorithm).

  • Performance: Unmatched in strictness. It categorizes errors into Alerts (Levels A, B, C, and G). Resolving Level A and B alerts is mandatory for publication, making PLATON the ultimate gatekeeper of crystallographic trustworthiness.

Olex2: The Integrative Visual Synthesizer

Olex2 is a comprehensive graphical user interface that bridges the gap between SHELXL's mathematics and PLATON's geometry checks[3].

  • Validation Mechanism: It provides real-time, 3D visual validation. Instead of reading a list of residual density coordinates, users can visually inspect green (positive) and red (negative) Q-peaks overlaid directly on the molecular model.

  • Performance: Superior for workflow efficiency. It allows users to instantly correct misassigned atoms or build riding hydrogen models with a single click, immediately recalculating the R-factors to validate the choice.

Experimental Methodology: A Self-Validating Protocol

To demonstrate these tools, we outline the step-by-step refinement and validation protocol for 4-methyl-N-(2-pyridinyl)benzamide. This molecule presents classic crystallographic challenges: differentiating the pyridine nitrogen from carbon, modeling the rotational disorder of the 4-methyl group, and accurately placing the amide hydrogen to map the intermolecular hydrogen-bonding network.

Step 1: Data Collection and Integration
  • Procedure: X-ray diffraction data is collected at 100 K using Mo-Kα radiation.

  • Causality: Collecting data at cryogenic temperatures minimizes atomic thermal motion. This prevents the smearing of electron density, artificially large anisotropic displacement parameters (ADPs), and allows for the accurate localization of the light amide hydrogen atom in the difference Fourier map.

Step 2: Structure Solution
  • Procedure: The phase problem is solved using dual-space methods via SHELXT, yielding the initial heavy-atom skeleton (C, N, O).

Step 3: Heteroatom Assignment (The Pyridine Ring)
  • Procedure: The heteroatom in the pyridine ring must be correctly identified. If Olex2 initially assigns all ring atoms as carbon, the refinement will flag an anomaly.

  • Causality & Validation: Nitrogen has 7 electrons, while Carbon has 6. If a nitrogen position is incorrectly modeled as a carbon, the least-squares refinement algorithm compensates for the "missing" electron density by artificially contracting the thermal ellipsoid. This results in a highly abnormal, artificially small

    
     value compared to adjacent atoms. By changing the atom to Nitrogen and re-refining, the 
    
    
    
    normalizes, mathematically validating the chemical assignment.
Step 4: Hydrogen Atom Modeling
  • Procedure: The 4-methyl group is modeled as a rotating rigid group (AFIX 137 in SHELXL) to account for rotational disorder. The amide N-H hydrogen is located from the residual density map and refined freely with a distance restraint (DFIX 0.88).

  • Causality & Validation: Freely refining the N-H bond (rather than using a rigid riding model) allows for an accurate calculation of the N-H···N intermolecular hydrogen bond between the amide donor and the adjacent pyridine acceptor.

Step 5: Final Validation via PLATON
  • Procedure: The final .cif is run through PLATON's CheckCIF routine[2]. The absence of Level A/B alerts, combined with a flat residual density map, confirms the physical model perfectly accounts for the experimental data.

Quantitative Data Presentation

The table below demonstrates the internal self-validation of the refinement process. It compares the metrics of an initially flawed model (where the pyridine nitrogen was misassigned as carbon and hydrogens were ignored) against the fully validated final model.

Validation MetricUnvalidated Model (Misassigned Heteroatoms)Validated Model (Corrected & Refined)IUCr Acceptance Threshold
R1 [I > 2σ(I)] 0.08450.0312< 0.0500
wR2 (All data) 0.21500.0840< 0.1500
Goodness-of-Fit (GoF) 1.8541.0420.95 – 1.05
Max/Min Δρ (e/ų) +0.85 / -0.62+0.21 / -0.18< |0.50|
Shift/Error (max) 0.1500.001< 0.010
CheckCIF Alerts (Level A) 2 (Missed symmetry, NPD atom)00

Crystallographic Validation Workflow

The following diagram illustrates the logical progression of a self-validating crystallographic refinement pipeline.

X-ray crystallography data refinement and validation workflow for small molecules.

References

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, Structural Chemistry, 71(1), 3-8. URL:[Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D, Biological Crystallography, 65(2), 148-155. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

Sources

Comprehensive Analytical Guide: Differentiating 4-methyl-N-(2-pyridinyl)benzamide from Structural Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

In drug discovery and development, the unambiguous identification of active pharmaceutical ingredients (APIs) from their structural isomers is a critical regulatory and pharmacological requirement. As a Senior Application Scientist, I frequently encounter scenarios where positional isomers or "reverse amides" co-elute or present identical molecular weights, confounding standard analytical pipelines.

This guide provides a comprehensive, objective framework for differentiating 4-methyl-N-(2-pyridinyl)benzamide (the Target) from its three most common structural isomers using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

The Isomeric Landscape

To establish a rigorous analytical baseline, we must define the target and its likely confounding isomers (all sharing the exact formula C


H

N

O and monoisotopic mass of 212.0950 Da):
  • Target: 4-methyl-N-(2-pyridinyl)benzamide (p-toluic acid + 2-aminopyridine)

  • Isomer A (Reverse Amide): N-(4-methylphenyl)pyridine-2-carboxamide (p-toluidine + picolinic acid)

  • Isomer B (Positional Isomer): 3-methyl-N-(2-pyridinyl)benzamide (m-toluic acid + 2-aminopyridine)

  • Isomer C (Heteroaryl Isomer): 4-methyl-N-(3-pyridinyl)benzamide (p-toluic acid + 3-aminopyridine)

Diagnostic Analytical Workflow

The following decision tree illustrates the logical progression required to systematically deconstruct the molecular connectivity of an unknown isomeric benzamide mixture.

Workflow Start Unknown Isomeric Benzamide Mixture MS LC-HRMS/MS (CID) Target: Amide Bond Cleavage Start->MS Q1 Fragment at m/z 106 & 108? MS->Q1 IsomerA Isomer A (Reverse Amide) Q1->IsomerA Yes NMR1 1D 1H NMR Target: Tolyl Ring Splitting Q1->NMR1 No Q2 AA'BB' Pattern (2 doublets)? NMR1->Q2 IsomerB Isomer B (m-tolyl derivative) Q2->IsomerB No NMR2 1D 1H / 2D HMBC NMR Target: Pyridine Protons Q2->NMR2 Yes Q3 H2 Singlet at ~8.8 ppm? NMR2->Q3 IsomerC Isomer C (3-pyridinyl derivative) Q3->IsomerC Yes Target Target Molecule: 4-methyl-N-(2-pyridinyl)benzamide Q3->Target No

Fig 1. Analytical decision tree for differentiating 4-methyl-N-(2-pyridinyl)benzamide from structural isomers.

High-Resolution Mass Spectrometry (HRMS) & CID Fragmentation

The Causality of Fragmentation

To differentiate the Target from Isomer A (the reverse amide), we exploit the predictable gas-phase chemistry of amides. During Electrospray Ionization (ESI) followed by Collision-Induced Dissociation (CID), protonation predominantly occurs at the most basic site—either the pyridine nitrogen or the amide oxygen. This localized charge weakens the adjacent C-N amide bond, driving heterolytic cleavage[1].

By analyzing the resulting acylium and ammonium product ions, we can definitively assign the orientation of the amide bond. The Target will yield a 4-methylbenzoyl cation (


 119.0495), whereas Isomer A will yield a pyridine-2-carbonyl cation (

106.0292).
Self-Validating Protocol 1: LC-HRMS/MS Analysis

A protocol is only as trustworthy as its internal controls. This workflow ensures no false positives arise from instrument drift or carryover.

  • Mass Calibration: Infuse a standard calibration mix (e.g., Pierce ESI Positive Ion Calibration Solution) to ensure mass accuracy is

    
     ppm.
    
  • Blank Injection: Inject 5

    
    L of mobile phase (95% Water / 5% Acetonitrile + 0.1% Formic Acid) to validate the absence of carryover at the target precursor mass (
    
    
    
    213.1028).
  • Sample Injection: Inject 2

    
    L of the unknown sample diluted to 100 ng/mL in mobile phase.
    
  • CID Parameters: Isolate the precursor ion [M+H]

    
     at 
    
    
    
    213.1028 with a narrow 1.0 Da isolation window. Apply a Normalized Collision Energy (NCE) sweep of 20, 30, and 40 eV to ensure complete mapping of the breakdown curve.
  • Data Validation: The sum of the fragment ion intensities must account for

    
     80% of the depleted precursor ion intensity. This confirms that alternative neutral loss pathways (e.g., unexpected water or CO loss) are not skewing the structural interpretation.
    
Table 1: HRMS/MS Diagnostic Fragments
CompoundPrecursor [M+H]

(

)
Primary Acylium Ion (

)
Primary Amine Ion (

)
Target 213.1028119.0495 (4-methylbenzoyl)95.0608 (2-aminopyridine)
Isomer A 213.1028106.0292 (pyridine-2-carbonyl)108.0811 (4-methylaniline)
Isomer B 213.1028119.0495 (3-methylbenzoyl)95.0608 (2-aminopyridine)
Isomer C 213.1028119.0495 (4-methylbenzoyl)95.0608 (3-aminopyridine)

Note: While MS/MS easily identifies Isomer A, Isomers B and C produce identical fragment masses to the Target. NMR is required to resolve these positional differences.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Causality of 1H and 2D HMBC NMR

While 1D


H NMR easily resolves positional isomers on the aromatic rings (e.g., ortho/meta/para methyl placement), it struggles to definitively prove the directionality of the amide bond if MS data is unavailable. Here, Heteronuclear Multiple Bond Correlation (HMBC) is critical.

HMBC detects long-range (


 and 

) scalar couplings between protons and carbons. The amide proton (NH) exhibits a strong

coupling across the amide bond, allowing us to map its connectivity to the adjacent aromatic ring, thereby distinguishing the target from its reverse amide[2][3]. Furthermore, the

H splitting pattern of the tolyl ring instantly differentiates the Target (p-tolyl; AA'BB' system) from Isomer B (m-tolyl; complex multiplet).
Self-Validating Protocol 2: 1D and 2D NMR Acquisition
  • System Suitability: Acquire a standard 1D

    
    H spectrum of a known reference (e.g., 1% ethylbenzene in CDCl
    
    
    
    ) to verify lineshape (
    
    
    Hz at 50% peak height) and 90-degree pulse calibration.
  • Sample Preparation: Dissolve 10 mg of the unknown in 600

    
    L of anhydrous DMSO-
    
    
    
    containing 0.03% v/v TMS. Causality note: DMSO-
    
    
    is specifically chosen over CDCl
    
    
    to prevent rapid exchange of the amide NH proton with trace moisture, which is an absolute requirement for observing HMBC correlations.
  • 1D

    
    H Acquisition:  Run 16 scans with a relaxation delay (D1) of 2.0 seconds. Validate that the signal-to-noise ratio of the NH proton (
    
    
    
    10.5 ppm) is
    
    
    50:1.
  • 2D HMBC Acquisition: Set the long-range coupling constant (

    
    ) evolution time to 62.5 ms (optimized for an 8 Hz coupling). Acquire 256 
    
    
    
    increments with 32 scans per increment.
  • Data Validation: Confirm the presence of the 1-bond

    
     suppression filter. The cross-peaks must only reflect 2-bond and 3-bond correlations to prevent misassignment of adjacent carbons.
    
Table 2: Key NMR Diagnostic Signals (DMSO- )
Compound

H Aromatic Splitting (Tolyl)

H Pyridine Signature
2D HMBC (Amide NH Correlates To)
Target AA'BB' (2 doublets,

7.8, 7.3 ppm)
H6 doublet (

8.3 ppm)
Benzoyl C=O & Pyridine C2
Isomer A AA'BB' (2 doublets,

7.6, 7.1 ppm)
H6 doublet (

8.6 ppm)
Picolinoyl C=O & Tolyl C1
Isomer B Complex (singlet, 2 doublets, triplet)H6 doublet (

8.3 ppm)
Benzoyl C=O & Pyridine C2
Isomer C AA'BB' (2 doublets,

7.8, 7.3 ppm)
H2 singlet (

8.8 ppm)
Benzoyl C=O & Pyridine C3

Conclusion

Differentiating 4-methyl-N-(2-pyridinyl)benzamide from its structural isomers requires a multi-modal approach. Relying solely on exact mass is insufficient due to the isobaric nature of the compounds. By applying CID-driven MS/MS to identify reverse amides via acylium ion cleavage, and utilizing 1D/2D NMR to map regional proton splitting and long-range carbon connectivity, researchers can achieve absolute structural certainty. Implementing the self-validating protocols outlined above ensures that the resulting analytical data is both robust and regulatory-compliant.

References

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives , AIP Publishing. 1

  • Discovery of Novel Pyrazolo-Pyridone DCN1 Inhibitors Controlling Cullin Neddylation , OSTI.GOV. 2

  • Synthesis and evaluation of nitroheterocyclic aromatic adamantane amides with trypanocidal activity. Part II , NIH.gov. 3

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-methyl-N-(2-pyridinyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Use by Laboratory and Drug Development Professionals

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-methyl-N-(2-pyridinyl)benzamide, ensuring the safety of personnel and compliance with regulatory standards.

Hazard Identification and Risk Assessment

Potential Hazards:

  • Similar benzamide-containing compounds have been shown to be harmful if swallowed and are suspected of causing genetic defects.[1][2]

  • The pyridine moiety is present in some herbicides, which are monitored by the Environmental Protection Agency (EPA) for ecological risks.[3]

  • The toxicological properties of many research chemicals have not been thoroughly investigated, necessitating careful handling.[4]

A Safety Data Sheet (SDS) for a related compound, Benzoic acid, 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-, methyl ester, indicates it is toxic to aquatic life with long-lasting effects.[5] Therefore, it is imperative to prevent this chemical from entering drains or the environment.[1][5][6]

Personal Protective Equipment (PPE): To mitigate exposure risks, the following PPE is mandatory when handling 4-methyl-N-(2-pyridinyl)benzamide for disposal:

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[4]Protects against accidental splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[4][5]Prevents skin contact and absorption.
Body Protection A lab coat or chemical-resistant apron.[4]Protects against spills and contamination of personal clothing.
Respiratory Protection To be used in a well-ventilated area or under a fume hood.[4]Minimizes inhalation of any dust or aerosols.

Waste Classification and Segregation

Proper classification is the foundational step in the compliant disposal of chemical waste. Based on available data for related structures, 4-methyl-N-(2-pyridinyl)benzamide should be treated as hazardous chemical waste .

Key Principles of Segregation:

  • Do not mix with other waste streams: This chemical waste must be kept separate from non-hazardous waste, biological waste, and radioactive waste.[7][8]

  • Avoid incompatibilities: Do not mix with strong oxidizing agents or strong bases, as these are listed as incompatible materials for a similar benzamide compound.[1][2] Always check the SDS for detailed incompatibility information.[9]

  • Solid vs. Liquid: If the waste is in a solution, it should be collected in a designated liquid waste container, separate from solid waste.

Step-by-Step Disposal Protocol

Adherence to a systematic disposal procedure is critical to ensure safety and regulatory compliance.

Step 1: Containerization

  • Select a Compatible Container: Transfer the waste 4-methyl-N-(2-pyridinyl)benzamide into a designated hazardous waste container.[10] The container must be made of a compatible material, such as glass or high-density polyethylene, and be in good condition, free from leaks.[4][10] The original container is often the best choice for waste accumulation.[10]

  • Secure Closure: Ensure the container is tightly sealed to prevent leaks or the release of vapors.[6][10] Containers must be kept closed at all times except when adding waste.[10]

Step 2: Labeling

  • Clear and Accurate Identification: The waste container must be clearly and accurately labeled as soon as waste accumulation begins.[6][10]

  • Essential Information: The label should include:

    • The words "Hazardous Waste".

    • The full chemical name: "Waste 4-methyl-N-(2-pyridinyl)benzamide".[4]

    • The approximate quantity of waste.

    • Relevant hazard pictograms (e.g., harmful, environmental hazard).[9]

    • The date of waste accumulation.[6]

Step 3: Storage

  • Designated Storage Area: Store the sealed and labeled waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.[7]

  • Secondary Containment: It is best practice to store hazardous waste containers within secondary containment to control any potential leaks.[10]

  • Storage Conditions: Keep the container away from heat sources, direct sunlight, and incompatible chemicals.[6]

Step 4: Final Disposal

  • Engage a Licensed Waste Disposal Service: The final disposal of 4-methyl-N-(2-pyridinyl)benzamide must be handled by a licensed and certified hazardous waste disposal company.[4][6][11] These companies are equipped to manage the transportation and disposal in accordance with all local, state, and federal regulations, such as those set by the EPA.[12]

  • Documentation: Maintain all records related to the disposal of hazardous waste for at least three years, as required by EPA guidelines.[12]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 4-methyl-N-(2-pyridinyl)benzamide.

DisposalWorkflow A Start: Have 4-methyl-N-(2-pyridinyl)benzamide waste B Is this a hazardous waste? (Assume yes based on structure) A->B C Select a compatible, sealable waste container B->C Yes D Label container with 'Hazardous Waste', chemical name, date, and hazards C->D E Store in a designated, secure, and segregated area with secondary containment D->E F Arrange for pickup by a licensed hazardous waste disposal contractor E->F G Maintain disposal records F->G H End of Process G->H

Caption: Disposal workflow for 4-methyl-N-(2-pyridinyl)benzamide.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[5]

  • Control Ignition Sources: Remove all sources of ignition if the material is in a flammable solvent.[5]

  • Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels for large spills.

  • Cleanup: Carefully collect the absorbed material and contaminated debris using non-sparking tools and place it into a designated hazardous waste container.[5]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.[4]

  • Dispose of Cleanup Materials: All contaminated cleanup materials must be disposed of as hazardous waste.[4][10]

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of 4-methyl-N-(2-pyridinyl)benzamide, upholding their commitment to laboratory safety and environmental responsibility.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury.
  • Hazardous Waste Disposal in the Workplace: EPA Regul
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • How to Properly Manage Hazardous Waste Under EPA Regul
  • Resource Conservation and Recovery Act (RCRA)
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
  • Laboratory Waste Disposal Safety Protocols. (2024, August 16). NSTA.
  • Laboratory Hazardous Waste Disposal Guideline – HS321. UNSW Sydney.
  • EPA Hazardous Waste Regul
  • Benzoic acid, 4-methyl-3-[[4-(3-pyridinyl)
  • Safety Data Sheet. (2015, June 16). Sigma-Aldrich.
  • 4-Methyl-N-(5-methyl-2-pyridinyl)benzamide. LGC Standards.
  • SAFETY DATA SHEET. (2010, September 7). Fisher Scientific.
  • Proper Disposal of 4-((Pyridin-2- yloxy)methyl)benzaldehyde: A Step-by. Benchchem.
  • 4-Methyl-N-(2-pyridinylmethyl)-2-(trifluoromethoxy)benzamide. ChemicalBook.
  • SAFETY DATA SHEET. (2024, November 29). TCI Chemicals.
  • 4-Methyl-N-(5-methyl-2-pyridinyl)benzamide | CAS 349122-64-1. SCBT.
  • Comments to the U.S. Environmental Protection Agency (EPA) on the Scope of its Risk Evaluation for the TSCA Work Plan Chemical:. (2017, March 15). Toxic-Free Future.
  • 2-METHYL-N-(4-METHYL-2-PYRIDINYL)BENZAMIDE AldrichCPR. Sigma-Aldrich.
  • 4-Methyl-N-[2-(pyridin-2-yl)ethylcarbamothioyl]benzamide. PMC.
  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. EPA.
  • EPA Addresses Ecological Risks Posed by Four Pyridines and Pyrimidines Herbicides. (2021, March 18).
  • Re-evaluation Note REV2009-02. (2009, January 14).
  • 4-methyl-n-(pyridin-2-yl)benzamide. PubChem.
  • 4-METHOXY-N-(4-METHYL-2-PYRIDINYL)BENZAMIDE AldrichCPR. Sigma-Aldrich.
  • Appendix A Disposal Procedures by Chemical. (2022, June 6).
  • Hazardous Compounds Formed with Pesticide Use, Studies Find, But Overlooked in Safety Reviews. (2025, November 20).
  • Environmental f

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.